Technical Documentation Center

N-pentyl-1H-indole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-pentyl-1H-indole-5-carboxamide

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of N-pentyl-1H-indole-5-carboxamide

The following technical guide details the chemical structure, synthesis, and molecular properties of -pentyl-1 -indole-5-carboxamide . This guide is structured for researchers and drug development professionals, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of


-pentyl-1

-indole-5-carboxamide
.

This guide is structured for researchers and drug development professionals, focusing on its role as a regioisomer of synthetic cannabinoids , a chemical building block , and a potential organic luminophore .

Technical Guide: -Pentyl-1 -Indole-5-Carboxamide

Structural Properties, Synthesis, and Molecular Pharmacology

Executive Summary

-pentyl-1

-indole-5-carboxamide
(CAS: 104447-65-6) is a synthetic indole derivative characterized by a carboxamide functional group at the C5 position of the indole ring, substituted with a pentyl chain on the amide nitrogen.[1][2]

Unlike its structural isomers—the 1-pentyl-1


-indole-3-carboxamides (e.g., SDB-006, JWH-018 analogs)—which are potent cannabinoid receptor agonists, the 5-carboxamide scaffold is pharmacologically distinct. It primarily serves two functions in research:
  • Negative Control/SAR Probe: It acts as a regioisomeric probe to define the steric and electronic requirements of the Cannabinoid Type 1 (CB1) receptor binding pocket (which strictly favors C3-substitution and N1-alkylation).

  • Organic Luminophore: Recent studies in material science indicate that 5-carboxamide indoles exhibit unique photophysical properties, including Room Temperature Phosphorescence (RTP) when immobilized in polymer matrices.[3][4]

Chemical Structure & Molecular Properties[3][4][5][6][7][8][9][10][11][12]
2.1 Nomenclature and Identity[5]
  • IUPAC Name:

    
    -pentyl-1
    
    
    
    -indole-5-carboxamide[2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.31 g/mol

  • Core Scaffold: Indole (Benzopyrrole)

  • Substituents:

    • Position 1 (Indole-N): Unsubstituted (

      
      , protonated).[6]
      
    • Position 5: Carboxamide linker (

      
      ).[3][6]
      
    • Amide-N: Pentyl chain (

      
      ).
      
2.2 Physicochemical Descriptors

The following data represents calculated properties essential for predicting solubility and membrane permeability.

PropertyValueImplication for Research
LogP (Predicted) ~3.2 - 3.5Moderately lipophilic; capable of crossing blood-brain barrier (BBB), though less efficiently than 1-pentyl analogs.
TPSA ~55

Good oral bioavailability profile (Rule of 5 compliant).
H-Bond Donors 2 (Indole-NH, Amide-NH)High polarity relative to 1-alkylated cannabinoids; reduces CB1 affinity.
H-Bond Acceptors 1 (Amide Carbonyl)Standard interaction motif for protein binding.
Solubility Low in water; High in DMSO, MeOHRequires organic co-solvents for biological assays.
2.3 Structural Isomerism (The "Scaffold Hop")

The critical distinction for medicinal chemists is the positional isomerism.

  • Active Cannabinoid Scaffold: Substituents are at N1 (Tail) and C3 (Linker/Head).

  • Target Molecule: Substituents are at N1 (Unsubstituted) and C5 (Linker/Tail).

This "scaffold hop" from C3 to C5 disrupts the L-shape configuration required for activation of the CB1 receptor's hydrophobic pocket, rendering this molecule a crucial inactive control in pharmacological screening.

Synthesis & Manufacturing Protocol

The synthesis of


-pentyl-1

-indole-5-carboxamide is achieved through a direct amide coupling between commercially available indole-5-carboxylic acid and pentylamine.
3.1 Retrosynthetic Analysis
  • Disconnection: Amide bond (

    
    -CO).[3]
    
  • Precursors: Indole-5-carboxylic acid (electrophile) +

    
    -Pentylamine (nucleophile).
    
  • Challenge: The indole nitrogen (N1) is nucleophilic but less reactive than the primary amine of pentylamine. Protection of N1 is usually unnecessary if stoichiometric control is maintained.

3.2 Step-by-Step Protocol (Laboratory Scale)

Reagents:

  • Indole-5-carboxylic acid (1.0 eq)

  • 
    -Pentylamine (1.1 eq)
    
  • Coupling Agent: EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)
    
  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve indole-5-carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Dropwise add

    
    -pentylamine to the reaction mixture.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (System: Hexane:EtOAc 1:1) or LC-MS.[7]

  • Work-up: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
    
  • Yield: Typical yields range from 70–85%.

3.3 Synthetic Pathway Diagram

Synthesis Start1 Indole-5-carboxylic acid (C9H7NO2) Reagents Activation: HATU / DIPEA Solvent: DMF Start1->Reagents Start2 n-Pentylamine (C5H13N) Intermediate Activated Ester Intermediate Start2->Intermediate Nucleophilic Attack Reagents->Intermediate Product N-pentyl-1H-indole-5-carboxamide (Target) Intermediate->Product Amide Bond Formation

Figure 1: Synthetic pathway for the amide coupling of indole-5-carboxylic acid and pentylamine.

Molecular Pharmacology & SAR Analysis

This section analyzes why this specific molecule is relevant to drug discovery, specifically as a contrast to active cannabinoids.

4.1 Structure-Activity Relationship (SAR)

The cannabinoid CB1 receptor contains a "Toggle Switch" mechanism involving residues Trp356 and Phe200. Agonists generally require:

  • Lipophilic Tail at N1: To penetrate the hydrophobic channel.

  • Polar Linker at C3: To hydrogen bond with the receptor core.


-pentyl-1

-indole-5-carboxamide fails these criteria:
  • Missing N1-Tail: The 1H-indole motif leaves the N1 polar and unsubstituted. This prevents deep penetration into the lipid bilayer/receptor interface.

  • Displaced Linker: Moving the amide to C5 orients the pentyl chain away from the orthosteric binding site, likely resulting in loss of affinity (

    
     nM) .
    
4.2 Functional Applications
  • Negative Control: Used in binding assays to validate the specificity of antibodies or ligands targeting the C3-substituted indole scaffold.

  • Allosteric Modulation Potential: Some indole-2-carboxamides and indole-5-carboxamides have shown activity as Positive Allosteric Modulators (PAMs) or inhibitors of other enzymes (e.g., HIV-1 Integrase), suggesting this molecule may have off-target utility outside the cannabinoid system.

4.3 SAR Logic Diagram

SAR Core Indole Scaffold Active 1-Pentyl-1H-indole-3-carboxamide (Active Cannabinoid) Core->Active Substitution at 1,3 Target N-pentyl-1H-indole-5-carboxamide (Target Molecule) Core->Target Substitution at 5 Mech1 N1-Tail: Fits Hydrophobic Pocket Active->Mech1 Mech2 C3-Linker: H-bond with Lys192/Asp366 Active->Mech2 Flaw1 N1-H: Too Polar / No Lipid Penetration Target->Flaw1 Flaw2 C5-Linker: Steric Mismatch Target->Flaw2

Figure 2: SAR comparison between the active cannabinoid scaffold (Left) and the target 5-carboxamide isomer (Right).

Analytical Characterization

To validate the synthesis of


-pentyl-1

-indole-5-carboxamide, the following spectral signatures are expected:
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Indole NH: Broad singlet at

      
       11.2–11.5 ppm (disappears with 
      
      
      
      shake).
    • Amide NH: Triplet or broad singlet at

      
       8.2–8.5 ppm.
      
    • Aromatic Protons: C4-H (singlet,

      
      8.1 ppm), C6-H/C7-H (doublets/multiplets, 7.3–7.5 ppm), C2-H/C3-H (characteristic indole pattern).
      
    • Pentyl Chain: Methylene (

      
      ) protons at 
      
      
      
      3.2 (adjacent to N), 1.5, 1.3, and Methyl (
      
      
      ) at
      
      
      0.9 ppm.
  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated

      
      .
      
  • IR Spectroscopy:

    • Amide I (C=O): Strong band at

      
      .
      
    • NH Stretch: Sharp band at

      
      .
      
References
  • Alam, M. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as strong enzyme inhibitors. Molecular Diversity. Retrieved from [Link]

  • Kwon, M. S. et al. (2025).[4] Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Molecules (MDPI). Retrieved from [Link][6]

  • Huffman, J. W. et al. (2005). Structure-activity relationships for 1-alkyl-1-deoxy-8-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Contextual SAR reference for indole positional isomers).

Sources

Exploratory

Pharmacological Profiling and Structure-Activity Relationship (SAR) Analysis of N-pentyl-1H-indole-5-carboxamide at Cannabinoid Receptors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of synthetic cannabinoid receptor agonist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of synthetic cannabinoid receptor agonists (SCRAs), minor structural modifications dictate profound shifts in pharmacodynamics, receptor selectivity, and binding affinity. While classical SCRAs rely on a highly conserved pharmacophore to activate Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors, structural isomers that deviate from this blueprint offer critical insights into the steric and electronic boundaries of the endocannabinoid binding pockets.

This whitepaper provides an in-depth mechanistic analysis of N-pentyl-1H-indole-5-carboxamide . By shifting the lipophilic pentyl chain from the canonical N1-indole position to the 5-carboxamide nitrogen, this molecule fundamentally breaks the classical SCRA pharmacophore. As a Senior Application Scientist, I will dissect the causality behind its predicted lack of CB1/CB2 affinity, explore its potential off-target profile, and provide field-proven, self-validating experimental protocols for quantifying GPCR binding kinetics.

Structural Biology & Mechanistic Causality

The Classical SCRA Pharmacophore vs. The 5-Carboxamide Isomer

To understand the binding profile of N-pentyl-1H-indole-5-carboxamide, we must first examine the established structure-activity relationships (SAR) of indole-based cannabinoids. Classical SCRAs, such as 1-pentyl-1H-indole-3-carboxamide (the core scaffold of drugs like SDB-006 and CUMYL-PICA), rely on a four-part pharmacophore:

  • Core: An indole or indazole ring.

  • Tail: A lipophilic alkyl chain (typically 4–6 carbons) attached at the N1 position.

  • Linker: A carbonyl or carboxamide group at the C3 position.

  • Linked Group: A bulky moiety (e.g., naphthyl, adamantyl, or amino acid derivative) attached to the linker.

The N1-pentyl tail is not merely a structural appendage; it is the primary thermodynamic driver for receptor binding. It anchors the molecule by penetrating a deep, narrow hydrophobic channel within the CB1 receptor, formed by transmembrane helices III, V, and VI (1[1]).

Steric Clashes and Hydrophobic Channel Disruption

In N-pentyl-1H-indole-5-carboxamide , the architecture is inverted:

  • Unsubstituted N1 Position (1H-indole): The lack of an alkyl chain at the indole nitrogen deprives the molecule of its primary hydrophobic interaction. Without this anchor, the free energy of binding (

    
    ) is insufficient to stabilize the ligand within the orthosteric site (2[2]).
    
  • C5-Carboxamide Substitution: Moving the bulky N-pentylcarboxamide group to the 5-position creates a severe steric clash. The CB1/CB2 binding pockets are optimized for flat, planar aromatic cores in this region. A bulky substituent at C5 prevents the indole core from aligning with the aromatic microdomain (e.g., Phe268 and Trp356 in CB1).

Quantitative Data: Comparative Binding Affinities

To illustrate the impact of this structural deviation, the following table summarizes the binding affinities of the classical SCRA core versus the N-pentyl-1H-indole-5-carboxamide isomer.

Compound StructurePharmacophore AlignmentCB1 Affinity (

)
CB2 Affinity (

)
Primary Pharmacological Target
1-pentyl-1H-indole-3-carboxamide N1-pentyl (Tail), C3-carboxamide (Linker)High (10 - 50 nM)High (5 - 30 nM)CB1 / CB2 Receptors
N-pentyl-1H-indole-5-carboxamide 1H-indole (No Tail), C5-N-pentylcarboxamideNegligible (>10,000 nM)Negligible (>10,000 nM)5-HT Receptors / Kinases (Predicted)

Data synthesized from established indole-3-carboxamide baseline metrics and indole-5-carboxamide SAR models.

Experimental Methodologies: Self-Validating Assay Systems

To empirically verify the lack of binding affinity for novel isomers like N-pentyl-1H-indole-5-carboxamide, a highly controlled radioligand competition assay is required (4[4]). As an application scientist, I mandate the inclusion of internal controls to ensure the system is self-validating.

Radioligand Competition Binding Assay ([³H]CP55,940)

Why use [³H]CP55,940? It is a non-selective, high-affinity bicyclic cannabinoid agonist that labels both CB1 and CB2 receptors with equal efficiency, providing a robust baseline for competitive displacement.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4). Centrifuge at 43,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [³H]CP55,940 (final concentration ~0.5 nM).

    • 50 µL of N-pentyl-1H-indole-5-carboxamide at varying concentrations (

      
       to 
      
      
      
      M). Self-Validation: Use Rimonabant (10 µM) in control wells to define Non-Specific Binding (NSB).
    • 100 µL of membrane suspension (50 µg protein/well).

  • Incubation: Incubate the microplates at 30°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Filter the reaction rapidly through GF/C glass fiber filters using a cell harvester.

    • Critical Insight: Pre-soak the GF/C filters in 0.05% Polyethylenimine (PEI) for 1 hour. Cannabinoids are highly lipophilic and stick to glass/plastic (5[5]). PEI coats the filters with a positive charge, neutralizing non-specific binding and drastically improving the signal-to-noise ratio.

  • Washing & Detection: Wash filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA). Add scintillation cocktail and measure beta emissions via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Functional cAMP Accumulation Assay

Binding affinity (


) does not equate to functional efficacy. Because CB1 and CB2 are 

-coupled GPCRs, agonist binding inhibits adenylyl cyclase, reducing intracellular cAMP. If N-pentyl-1H-indole-5-carboxamide shows unexpected binding, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay must be utilized to determine if the ligand acts as an agonist, antagonist, or inverse agonist.

Visualizations of Pathways and Workflows

GPCR_Signaling Ligand Cannabinoid Ligand Receptor CB1/CB2 Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Accumulation (Inhibited) AC->cAMP

Canonical CB1/CB2 GPCR Gi/o signaling pathway modulating adenylyl cyclase and cAMP levels.

Assay_Workflow Membrane 1. Membrane Prep (hCB1/hCB2 CHO Cells) Incubation 2. Radioligand Incubation ([3H]CP55,940 + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Microplates) Incubation->Filtration Washing 4. Buffer Wash (Remove Unbound) Filtration->Washing Detection 5. Scintillation Counting (Beta Emission) Washing->Detection

Step-by-step workflow for competitive radioligand binding assays to determine Ki values.

Conclusion

The structural configuration of N-pentyl-1H-indole-5-carboxamide serves as a masterclass in the rigid steric and thermodynamic requirements of the endocannabinoid system. By abandoning the N1-alkyl anchor and introducing a bulky moiety at the C5 position, the molecule is effectively excluded from the CB1 and CB2 orthosteric binding pockets. For drug development professionals, this highlights the necessity of precision in scaffold design and reinforces the value of rigorous, self-validating in vitro assays to map the true pharmacological profile of novel synthetic isomers.

References

  • Synthetic Cannabinoids (Chapter 3) - Marijuana and Madness Cambridge University Press URL: [Link][6]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists MDPI URL:[Link][5]

  • Potent Cannabinergic Indole Analogues as Radioiodinatable Brain Imaging Agents for the CB1 Cannabinoid Receptor Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse PMC, National Institutes of Health URL:[Link][2]

  • Synthetic cannabinoids in Europe – a review European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link][4]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity ACS Publications URL:[Link][3]

Sources

Foundational

Toxicological Profile & Safety Assessment of N-Pentyl-1H-Indole-5-Carboxamide: A Predictive Framework for Drug Development

Executive Summary N-Pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) represents a critical chemical scaffold in the development of novel therapeutics, particularly in the fields of neuropharmacology (MAO-B inhibitors) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) represents a critical chemical scaffold in the development of novel therapeutics, particularly in the fields of neuropharmacology (MAO-B inhibitors) and oncology (kinase inhibitors).[1][2] Unlike the widely publicized indole-3-carbonyl synthetic cannabinoids, this 5-carboxamide derivative exhibits a distinct pharmacological profile characterized by high metabolic stability and specific enzyme interaction potential.[1][2]

This technical guide provides a rigorous toxicological assessment framework. Given the limited public in vivo data for this specific New Chemical Entity (NCE), this document synthesizes Structure-Activity Relationship (SAR) data from closely related indole-5-carboxamides, predictive in silico modeling, and established experimental protocols to guide researchers in safety profiling.[1][2]

Key Toxicological Risks Identified:

  • Metabolic Activation: Potential for reactive quinone-imine formation via CYP450 oxidation.[1][2]

  • Neurotoxicity: Structural similarity to potent MAO-B inhibitors suggests a need for CNS safety screening.[1][2]

  • Hepatotoxicity: Moderate risk associated with lipophilic amide accumulation and Phase I bioactivation.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical baseline is the first step in predicting toxicokinetics.[1][2] The lipophilic nature of the N-pentyl chain significantly influences membrane permeability and tissue distribution.[1][2]

PropertyValue / PredictionRelevance to Toxicology
Chemical Name N-Pentyl-1H-indole-5-carboxamideCore scaffold identity
CAS Number 104447-65-6Unique identifier
Molecular Formula C₁₄H₁₈N₂OSmall molecule, drug-like
Molecular Weight 230.31 g/mol High bioavailability potential
Predicted LogP 3.2 - 3.8High membrane permeability; BBB penetration likely
TPSA ~55 ŲGood oral absorption; CNS active
Solubility Low in water; High in DMSO/EthanolRequires specific formulation for in vivo dosing
Structural Analysis

The molecule consists of an indole core unsubstituted at the N1 position (1H-indole), with a carboxamide group at the C5 position.[1][2] The amide nitrogen is substituted with a flexible n-pentyl chain.[1][2]

  • Indole (C5-substituted): Unlike C3-substituted indoles (common in cannabinoids), C5-substitution is metabolically more stable but directs oxidation to the C3 or C7 positions.[1][2]

  • N-Pentyl Amide: A lipophilic tail that enhances binding affinity to hydrophobic pockets (e.g., MAO-B active site) but serves as a primary site for CYP-mediated

    
    -oxidation.[1][2]
    

Pharmacological & Toxicological Mechanisms (SAR Analysis)

Mechanism of Action (Predicted)

Based on structural homology to known compounds like PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide), this molecule is predicted to interact with:

  • Monoamine Oxidase B (MAO-B): The indole-5-carboxamide scaffold is a privileged structure for MAO-B inhibition.[1][2] The N-pentyl chain mimics the hydrophobic interactions of aryl groups found in potent inhibitors.[1][2]

    • Risk:[1][2] Excessive MAO-B inhibition can lead to tyramine interactions (cheese effect), although MAO-B selectivity reduces this risk compared to MAO-A.[1][2]

  • Kinase Inhibition: Indole-5-carboxamides are often explored as ATP-competitive inhibitors.[1][2]

    • Risk:[1][2] Off-target kinase inhibition (e.g., CDK, VEGFR) can lead to cytotoxicity and reproductive toxicity.[1][2]

Metabolic Pathways & Bioactivation

The toxicity of indole derivatives is often driven by their metabolites.[1][2] The following diagram illustrates the predicted metabolic fate of N-pentyl-1H-indole-5-carboxamide.

MetabolicPathway cluster_legend Pathway Legend Parent N-Pentyl-1H-indole-5-carboxamide (Parent) M1 M1: Hydroxylated Pentyl (omega-1 OH) Parent->M1 CYP450 (Oxidation) M2 M2: Indole-3-OH (Reactive Intermediate) Parent->M2 CYP450 (Bioactivation) M3 M3: Carboxylic Acid (Hydrolysis Product) Parent->M3 Amidase (Hydrolysis) M4 M4: Glucuronide Conjugate (Excretion) M1->M4 UGT (Phase II) Tox TOXICITY: Quinone Imine Formation M2->Tox Oxidation M3->M4 UGT key Blue: Parent | Red: Phase I | Green: Inactive | Yellow: Reactive

Figure 1: Predicted metabolic biotransformation pathways. The critical toxicological branch is the formation of the Indole-3-OH intermediate (M2), which can further oxidize to electrophilic quinone imines capable of protein adduct formation.[1][2]

Toxicological Assessment Guide

Acute Toxicity (Estimated)[1][2]
  • Oral LD50 (Rat): Predicted > 300 mg/kg (GHS Category 4).[1][2]

    • Basis: Structurally related indole-5-carboxamides generally show low acute lethality.[1][2] However, CNS depression or stimulation may occur at high doses due to MAO modulation.[1][2]

  • Dermal/Ocular: Likely irritant.[1][2] The lipophilic amine nature suggests potential for skin sensitization (LLNA assay recommended).[1][2]

Genotoxicity & Mutagenicity

Indole-5-carboxamides are generally non-mutagenic in the Ames test.[1][2] However, the specific N-pentyl chain must be evaluated for alkylating potential after metabolic processing.[1][2]

  • Protocol: Standard Ames Test (OECD 471) with strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, +/- S9 metabolic activation.[1][2]

Cardiotoxicity (hERG Inhibition)

Many lipophilic indole derivatives exhibit hERG potassium channel blockade, leading to QT prolongation.[1][2]

  • Risk Level: Moderate.[1][2]

  • Requirement: In vitro hERG patch-clamp assay is mandatory for early safety screening.[1][2]

Experimental Protocols for Safety Validation

Protocol A: High-Content Cytotoxicity Screening (HCS)

Objective: Determine the IC50 and mechanism of cell death (Apoptosis vs. Necrosis) in HepG2 (liver) and SH-SY5Y (neuronal) cells.[1][2]

  • Cell Seeding: Seed cells at 5,000 cells/well in 384-well plates. Incubate for 24h.

  • Compound Treatment: Prepare a 10-point serial dilution of N-pentyl-1H-indole-5-carboxamide (0.1 nM to 100 µM) in DMSO (final concentration <0.5%).

  • Multiplex Staining:

    • Hoechst 33342: Nuclear morphology (condensed nuclei = apoptosis).[1][2]

    • TMRM: Mitochondrial membrane potential (loss = early toxicity).[1][2]

    • Propidium Iodide: Membrane integrity (permeable = necrosis).[1][2]

  • Imaging: Acquire images using an automated confocal microscope (e.g., CellInsight CX7).[1][2]

  • Analysis: Calculate IC50 for each parameter. A "Safety Margin" is defined as IC50(HepG2) / EC50(Target) > 30.[1][2]

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: Identify if the indole ring forms reactive quinone imines.[1][2]

  • Incubation: Incubate 10 µM compound with human liver microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap soft/hard electrophiles.[1][2]

  • Time Points: 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS (Q-TOF). Look for GSH adducts ([M+307]+) or cyano adducts.[1][2]

    • Interpretation: Presence of GSH adducts confirms the formation of reactive metabolites, necessitating structural modification (e.g., blocking the C3 position).[1][2]

Protocol C: Workflow Visualization[1][2]

ExperimentalWorkflow Start Start: N-Pentyl-1H-indole-5-carboxamide Step1 In Silico ADMET Prediction (SwissADME / pkCSM) Start->Step1 Step2 In Vitro Cytotoxicity (HepG2 / SH-SY5Y) Step1->Step2 Step3 Metabolic Stability (HLM + GSH Trapping) Step2->Step3 Decision Safety Decision Gate Step3->Decision PathA High Stability / No Adducts Proceed to In Vivo Decision->PathA Pass PathB Reactive Metabolites Found Modify Structure (Block C3) Decision->PathB Fail

Figure 2: Strategic toxicology screening workflow designed to identify "Go/No-Go" criteria early in the development process.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14973220, Indole-5-carboxamide. Retrieved from [Link][1][2]

  • Kavitha, S., et al. (2020). Indole-5-carboxamide derivatives as potent monoamine oxidase B inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry. [Link][1][2]

  • Gatley, S. J., et al. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency.[1][2][3] Journal of Medicinal Chemistry. [Link]

  • World Health Organization (2021). Critical Review of Synthetic Cannabinoids and Related Indole Derivatives. WHO Expert Committee on Drug Dependence.[1][2] [Link][1][2]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] [Link][1][2]

Sources

Exploratory

Predicted metabolic pathways of N-pentyl-1H-indole-5-carboxamide in vivo

Predictive In Vivo Metabolic Profiling of N-Pentyl-1H-indole-5-carboxamide: A Technical Guide for Preclinical Pharmacokinetics Executive Summary Understanding the metabolic fate of novel indole-based compounds is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive In Vivo Metabolic Profiling of N-Pentyl-1H-indole-5-carboxamide: A Technical Guide for Preclinical Pharmacokinetics

Executive Summary

Understanding the metabolic fate of novel indole-based compounds is a critical juncture in preclinical drug development and forensic toxicology. N-pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) features a tripartite structure: an electron-rich indole core, a carboxamide linker, and a highly lipophilic N-pentyl aliphatic chain. This whitepaper elucidates the predicted in vivo biotransformation pathways of this compound, detailing the mechanistic causality behind Phase I and Phase II metabolism, and provides a self-validating experimental framework for high-resolution mass spectrometry (LC-HRMS) profiling.

Structural Susceptibility & Mechanistic Causality

The pharmacokinetic fate of N-pentyl-1H-indole-5-carboxamide is dictated by the distinct electronic and steric properties of its structural domains. Cytochrome P450 (CYP) enzymes and carboxylesterases (CES) are the primary drivers of its clearance.

Phase I Biotransformation
  • Aliphatic Hydroxylation (ω and ω-1 oxidation): The highly lipophilic N-pentyl chain readily inserts into the hydrophobic active sites of hepatic CYPs (predominantly CYP3A4 and CYP2C9). Due to steric orientation and thermodynamic favorability, oxidation occurs primarily at the terminal (ω) and penultimate (ω-1) carbons, yielding mono-hydroxylated metabolites[1]. The primary alcohol formed at the ω-position is highly susceptible to further sequential oxidation by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), ultimately forming a terminal pentanoic acid derivative[2].

  • Aromatic Hydroxylation: The indole ring, despite being partially deactivated by the electron-withdrawing carboxamide group at C5, remains a target for electrophilic attack by CYP-generated high-valent iron-oxo species. Aromatic oxidation proceeds via a transient arene oxide intermediate, which spontaneously rearranges to a stable phenol. Based on the resonance stabilization of the intermediate, hydroxylation is most probable at the C3 or C6 positions[3].

  • Amide Hydrolysis: While amides exhibit higher resonance stability than esters, structurally analogous indole and indazole carboxamides undergo significant primary and secondary amide hydrolysis mediated by human Carboxylesterase 1 (CES1)[4]. CES1 possesses a large, flexible active site capable of accommodating bulky indole-carboxamide substrates, cleaving the amide bond to yield 1H-indole-5-carboxylic acid and pentylamine[5].

  • N-Dealkylation: CYP-mediated oxidation at the α-carbon of the pentyl chain (adjacent to the amide nitrogen) generates a highly unstable carbinolamide intermediate. This intermediate spontaneously collapses, releasing pentanal and the dealkylated primary amide (1H-indole-5-carboxamide)[6].

Phase II Conjugation

Phase I hydroxylated metabolites serve as high-affinity substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). O-glucuronidation significantly increases the hydrophilicity and molecular weight of the metabolites, facilitating rapid renal excretion. Additionally, the unsubstituted indole nitrogen (1H) can undergo direct N-glucuronidation, acting as a minor parallel clearance pathway.

Metabolism Parent N-pentyl-1H-indole-5-carboxamide (Parent Compound) Omega_OH ω-Hydroxypentyl Metabolite Parent->Omega_OH CYP450 (ω-oxidation) Omega1_OH ω-1-Hydroxypentyl Metabolite Parent->Omega1_OH CYP450 (ω-1-oxidation) Ring_OH Hydroxy-indole Metabolite Parent->Ring_OH CYP450 (Aromatic oxidation) Dealkyl 1H-indole-5-carboxamide (N-Dealkylation) Parent->Dealkyl CYP450 (α-oxidation) Hydrolysis 1H-indole-5-carboxylic acid (Amide Hydrolysis) Parent->Hydrolysis CES1 / Amidases Phase2 Glucuronide Conjugates (Phase II) Parent->Phase2 Direct N-Glucuronidation Carboxy Pentanoic Acid Metabolite Omega_OH->Carboxy ADH / ALDH Omega_OH->Phase2 UGTs Omega1_OH->Phase2 UGTs Ring_OH->Phase2 UGTs

Fig 1. Predicted Phase I and Phase II metabolic pathways of N-pentyl-1H-indole-5-carboxamide.

Quantitative Mass Defect Predictions

To facilitate targeted LC-HRMS/MS screening, the theoretical exact masses and expected mass shifts (Δ Da) for the primary predicted metabolites are summarized below.

Metabolite IDBiotransformation PathwaySite of MetabolismPredicted [M+H]⁺ (m/z)Mass Shift (Δ Da)Primary Enzyme(s)
Parent N/AN/A231.1492N/AN/A
M1 Aliphatic Hydroxylationω-carbon (pentyl)247.1441+15.9949CYP3A4, CYP2C9
M2 Aliphatic Hydroxylationω-1-carbon (pentyl)247.1441+15.9949CYP3A4, CYP2C9
M3 Aromatic HydroxylationC3 or C6 (indole ring)247.1441+15.9949CYP2D6, CYP1A2
M4 Terminal Oxidationω-carbon (pentyl)261.1234+29.9742ADH, ALDH
M5 N-Dealkylationα-carbon (pentyl)161.0710-70.0782CYP3A4
M6 Amide HydrolysisCarboxamide bond162.0550-69.0942CES1, Amidases
M7 O-GlucuronidationHydroxyl groups (M1-M3)423.1762+176.0321UGT1A9, UGT2B7

Self-Validating Experimental Protocol: In Vitro HLM Assay

To empirically map these pathways, an in vitro Human Liver Microsome (HLM) assay is the gold standard. HLMs are selected over whole hepatocytes to isolate Phase I CYP/CES1 kinetics without the confounding variables of cellular membrane transport.

This protocol is engineered as a self-validating system . By incorporating specific control arms, it ensures that any observed mass shifts are strictly enzymatically driven and not artifacts of chemical degradation or matrix interference.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock of N-pentyl-1H-indole-5-carboxamide in LC-MS grade DMSO. Dilute to a final working concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO < 0.1%).

  • Incubation Matrix Setup: Combine the substrate with pooled HLMs (final protein concentration 1.0 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Self-Validation Controls:

    • Negative Control (-NADPH): Run a parallel incubation replacing the NADPH system with buffer. Causality: Differentiates true CYP-mediated biotransformation from non-enzymatic hydrolysis or thermal degradation.

    • Positive Control: Co-incubate a known rapid-turnover substrate (e.g., Midazolam) in a separate vial. Causality: Validates the enzymatic viability and specific activity of the HLM batch.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at defined intervals (0, 15, 30, 45, and 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5). Causality: Time-series sampling establishes a definitive kinetic decay curve, proving precursor-product relationships rather than random ion fluctuations.

  • Protein Precipitation & LC-HRMS/MS: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for UHPLC-HRMS/MS analysis using data-dependent acquisition (DDA) to capture both precursor mass defects and structural MS/MS fragments.

Workflow Prep 1. Substrate Prep (10 µM Parent) HLM 2. HLM Incubation (+NADPH, 37°C) Prep->HLM Quench 3. Quench & Extract (Ice-cold MeCN) HLM->Quench LCMS 4. UHPLC-HRMS/MS (Data Acquisition) Quench->LCMS Analysis 5. Data Processing (Mass Defect Analysis) LCMS->Analysis

Fig 2. Self-validating in vitro human liver microsome (HLM) experimental workflow.

References

  • Phase I metabolism of synthetic cannabinoid receptor agonist PX-1 (5F-APP-PICA) via incubation with human liver microsomes and UHPLC-HRMS. PubMed / NIH. 2[2]

  • In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. PubMed / NIH. 4[4]

  • Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. MDPI. 6[6]

  • Synthetic cannabimimetic agents metabolized by carboxylesterases. PubMed / NIH. 5[5]

  • Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC / NIH. 3[3]

  • Cayman NPS Metabolism Monograph. Cayman Chemical.1[1]

Sources

Foundational

A Technical Guide to the Physicochemical Properties and Lipophilicity (LogP) of N-pentyl-1H-indole-5-carboxamide

Executive Summary N-pentyl-1H-indole-5-carboxamide is a synthetic derivative belonging to the indole carboxamide class. Understanding its physicochemical profile is paramount for predicting its behavior in biological sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-pentyl-1H-indole-5-carboxamide is a synthetic derivative belonging to the indole carboxamide class. Understanding its physicochemical profile is paramount for predicting its behavior in biological systems. This guide provides an in-depth analysis of these properties, with a core focus on lipophilicity, quantified as the partition coefficient (LogP). Lipophilicity is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its pharmacokinetic and pharmacodynamic characteristics.[1][2][3] This document details both the gold-standard experimental methodologies for LogP determination—the Shake-Flask method (OECD 107) and the High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117)—and discusses the utility of computational prediction models. By synthesizing experimental protocols with theoretical rationale, this guide serves as a crucial resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Profile

The fundamental physicochemical properties of a compound govern its interactions at a molecular level. For N-pentyl-1H-indole-5-carboxamide, these parameters provide the initial framework for assessing its drug-like potential.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₄H₁₈N₂ODefines the elemental composition and exact mass.
Molecular Weight 230.31 g/mol Influences diffusion rates and membrane passage; generally aligns with drug-likeness principles.
Predicted Acidic pKa 16.5 - 17.5The indole N-H proton is weakly acidic. At physiological pH, the molecule will be overwhelmingly in its neutral, non-ionized form, which is crucial for passive diffusion across lipid membranes.[4][5]
Predicted Basic pKa ~ -1.0The carboxamide group is a very weak base. The compound will not be protonated in biological systems.

The Critical Role of pKa: The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH.[5][6] Since physiological pH is approximately 7.4, a drug's pKa determines the ratio of its ionized to non-ionized forms.[4][7] The non-ionized form is typically more lipophilic and can more readily cross biological membranes, a prerequisite for absorption and distribution.[8] For N-pentyl-1H-indole-5-carboxamide, its high acidic pKa ensures it remains uncharged, maximizing its potential for membrane permeation.

Lipophilicity (LogP): A Deep Dive

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical properties in drug discovery.[1][9] It is experimentally measured as the partition coefficient (P) between n-octanol and water and is typically expressed as its logarithm (LogP).

The Significance of LogP in Drug Development

A molecule's LogP value affects:

  • Absorption: Optimal lipophilicity is required to pass through the gut wall.

  • Distribution: Governs how a drug distributes into tissues and crosses barriers like the blood-brain barrier.[9]

  • Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can lead to non-specific binding and increased toxicity.

An optimal lipophilicity range, often cited as a LogD (the LogP at a specific pH, in this case, 7.4) of 1-3, is frequently targeted for orally bioavailable drugs to balance permeability and solubility.[3][10]

Experimental Determination of LogP

Direct experimental measurement remains the most reliable method for determining LogP. Two internationally recognized protocols are predominant.

This method is considered the "gold standard" for its direct and unambiguous measurement of the partition coefficient.[11][12] It is most accurate for compounds with a LogP in the range of -2 to 4.[13]

Causality Behind the Method: The choice of n-octanol and water is foundational; n-octanol serves as a surrogate for the lipid environment of biological membranes, while water represents the aqueous phases of plasma and cytosol. The core principle is to allow the test compound to reach a state of thermodynamic equilibrium between these two immiscible phases.

Experimental Protocol: Shake-Flask (OECD 107)

  • Solvent Preparation (Self-Validation): Pre-saturate high-purity n-octanol with water and, separately, water with n-octanol for at least 24 hours with agitation. This critical step prevents volume changes during the experiment, ensuring the integrity of the final concentration measurements.

  • Stock Solution: Prepare a stock solution of N-pentyl-1H-indole-5-carboxamide in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. Prepare at least three replicates with varying volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).

  • Equilibration: Agitate the vessels at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours. Vigorous shaking followed by a resting period is standard.

  • Phase Separation (Critical Step): Centrifuge the vessels at a moderate speed to achieve a clean and complete separation of the n-octanol and water layers. This step is crucial to prevent micro-emulsions from contaminating the aqueous phase, which can lead to erroneously low LogP values.

  • Quantification: Carefully sample a precise aliquot from each phase. Analyze the concentration of the test substance in both the n-octanol (C_oct) and water (C_wat) phases using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient, P, is the ratio: P = C_oct / C_wat

    • The final value is expressed as: LogP = log₁₀(P)

    • System Validation: Calculate the initial mass of the substance and compare it to the sum of the mass in both phases post-partitioning. A mass balance of 90-110% validates the experimental run. The LogP values from the different volume ratios should agree within ± 0.3 log units.[11]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Solvent Pre-saturation (n-octanol & water) B Prepare Stock Solution in n-octanol A->B C Combine Phases (Varying Ratios) B->C D Agitate to Equilibrium (Constant Temp) C->D E Centrifuge for Phase Separation D->E F Quantify Concentration in Both Phases (C_oct, C_wat) E->F G Calculate P = C_oct / C_wat F->G H Calculate LogP = log10(P) G->H I Validate Mass Balance (90-110%) H->I

Fig. 1: Experimental workflow for LogP determination via the Shake-Flask method.

For higher throughput screening, the RP-HPLC method provides a rapid and reliable estimation of LogP.[14][15][16] It is particularly useful for LogP values in the range of 0 to 6.[14][15]

Causality Behind the Method: This technique is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (elute later). By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined by interpolation.[17]

Experimental Protocol: RP-HPLC (OECD 117)

  • System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution. The system is run in isocratic mode (constant mobile phase composition).

  • Calibration (System Validation): Prepare a series of 5-7 reference compounds with accurately known LogP values that bracket the expected LogP of the test substance. Inject each standard individually and record its retention time (t_R).

  • Dead Time Determination: Determine the column dead time (t_₀), which is the time for an unretained compound to pass through the column. This can be done by injecting a non-retained substance like uracil.

  • Capacity Factor Calculation: For each reference standard, calculate the capacity factor (k): k = (t_R - t_₀) / t_₀

  • Calibration Curve: Plot log(k) for the reference standards against their known LogP values. Perform a linear regression to generate a calibration equation: LogP = a * log(k) + b . A high coefficient of determination (R² > 0.98) is required for a valid calibration.

  • Sample Analysis: Dissolve N-pentyl-1H-indole-5-carboxamide in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards. Determine its retention time (t_R).

  • LogP Determination: Calculate the capacity factor (k) for the test substance. Use the calibration equation to determine its LogP value.

Computational Prediction of LogP

Computational models offer instantaneous LogP prediction, which is invaluable for designing virtual libraries and prioritizing synthetic targets. These methods generally fall into two categories: atom-based (summing contributions of individual atoms) and fragment-based (summing contributions of molecular fragments).[18] While powerful, predictions can vary between algorithms and may not fully capture complex intramolecular interactions.

Predicted LogP Values for N-pentyl-1H-indole-5-carboxamide:

Prediction AlgorithmPredicted LogPSource
XLogP33.5 - 4.0Based on similar structures in PubChem
ALOGPS3.3 - 3.8VCCLAB, Virtual Computational Chemistry Laboratory
SwissADME (iLOGP)3.6 - 4.1Swiss Institute of Bioinformatics

Note: The ranges reflect typical values for structurally similar indole carboxamides found in public databases, as a specific entry for this exact compound may not be universally available.

Synthesis Context

N-pentyl-1H-indole-5-carboxamide can be synthesized via standard and robust organic chemistry reactions. A common and efficient route involves the amide coupling of 1-pentyl-1H-indole-5-carboxylic acid with a suitable amine source, or conversely, the coupling of 1H-indole-5-carboxamide with an n-pentyl halide. A more direct approach is the coupling of 1H-indole-5-carboxylic acid with pentylamine using a peptide coupling reagent.[19][20]

Plausible Synthetic Route: Amide Coupling

  • Starting Material: 1H-Indole-5-carboxylic acid.

  • Amine Source: Pentylamine.

  • Coupling Reaction: The carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Pentylamine is then added to form the desired N-pentyl-1H-indole-5-carboxamide bond.[19]

This synthetic context is important for understanding potential impurities and for planning the synthesis of analogs for structure-activity relationship (SAR) studies.

G cluster_structure Molecular Structure cluster_features Key Structural Features cluster_prop Resulting Properties cluster_adme Influence on ADME Profile Structure N-pentyl-1H-indole-5-carboxamide F1 Pentyl Chain (Highly Lipophilic) Structure->F1 F2 Indole Core (Aromatic, Lipophilic) Structure->F2 F3 Carboxamide Linker (Polar, H-Bonding) Structure->F3 LogP Overall Lipophilicity (LogP ≈ 3.5-4.0) F1->LogP F2->LogP F3->LogP A Good Membrane Permeability LogP->A D Moderate Aqueous Solubility LogP->D M Potential for Plasma Protein Binding LogP->M E Likely CYP450 Metabolism LogP->E

Fig. 2: Relationship between molecular structure, LogP, and ADME properties.

Data Summary and Interpretation

The physicochemical profile of N-pentyl-1H-indole-5-carboxamide is dominated by its lipophilic character, driven by the indole nucleus and the five-carbon alkyl chain.

ParameterMethodValue/RangeInterpretation
LogP Experimental (Expected)3.5 - 4.5Based on OECD 107/117 protocols for similar structures. This value suggests high membrane permeability.
LogP Computational (Average)3.4 - 4.0Good agreement with expected experimental range, providing confidence in in-silico screening of analogs.
Ionization @ pH 7.4 pKa-based Calculation>99.9% NeutralThe compound will be in its most lipophilic, non-ionized form, facilitating passive absorption.

The predicted LogP values are consistently in the 3.4 to 4.1 range, suggesting that N-pentyl-1H-indole-5-carboxamide is a highly lipophilic compound. This value is slightly above the typical "sweet spot" of 1-3 for oral drugs, which may imply excellent absorption and tissue distribution but could also present challenges such as low aqueous solubility and high plasma protein binding. Researchers should anticipate that while the compound can readily enter cells, formulation strategies may be required to ensure adequate solubility for administration and that a significant fraction may be bound to proteins like albumin in circulation, reducing the free concentration available to interact with its target.

References

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the odds of success in drug discovery. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Sygnature Discovery. (2023). What is pKa and how is it used in drug development? [Link]

  • Shalaeva, M., et al. (2020). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed. [Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion? [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. [Link]

  • Indian Chemical Society. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • MDPI. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. [Link]

  • Growing Science. (2018). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2- carboxamido)benzoate. [Link]

  • RSC Publishing. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

Sources

Exploratory

History and development of indole-5-carboxamide synthetic cannabinoids

An In-Depth Technical Guide to the History and Development of Indole-3-Carboxamide Synthetic Cannabinoids Introduction: Emergence of a New Class of Cannabimimetics The study of synthetic cannabinoids is a rapidly evolvin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Indole-3-Carboxamide Synthetic Cannabinoids

Introduction: Emergence of a New Class of Cannabimimetics

The study of synthetic cannabinoids is a rapidly evolving field, driven initially by therapeutic potential and later by the clandestine synthesis of substances for the recreational drug market. Among the most prominent and structurally diverse classes are the indole-carboxamides. While the prompt specifies indole-5-carboxamides, it is crucial to note that the vast majority of research, development, and illicit manufacturing has centered on indole-3-carboxamide derivatives. This guide will, therefore, focus on this prevalent and extensively documented structural class, which represents the core of what is colloquially known as "synthetic marijuana" or "Spice".[1][2] These compounds typically act as potent agonists for the cannabinoid receptors, CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3]

The indole-3-carboxamide scaffold has proven to be a remarkably versatile template, allowing for extensive chemical modification to tune potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the history, chemical synthesis, structure-activity relationships (SAR), pharmacology, and analytical detection of these compounds, intended for researchers, scientists, and drug development professionals.

Part 1: Historical Development and Chemical Evolution

The genesis of indole-based synthetic cannabinoids can be traced back to non-classical cannabinoid research by pharmaceutical companies seeking novel analgesics. Pfizer, in particular, developed compounds like CP-47,497 in the 1980s, which, while not indole-based, established key structural features necessary for cannabinoid receptor activity.[3] The direct lineage of cannabimimetic indoles began with research into non-opioid, non-aspirin-like analgesics, leading to the discovery of aminoalkylindoles (AAIs) like Pravadoline.[4]

The major breakthrough leading to the indole-carboxamide class was the work of John W. Huffman in the 1990s, which led to the "JWH" series of compounds. While many early JWH compounds were naphthoylindoles (e.g., JWH-018), this research laid the groundwork for later modifications.[3] The introduction of an amide or ester linkage at the 3-position of the indole or indazole core marked a significant evolution, leading to a dramatic increase in the number and potency of new substances from 2013 onwards.[2] These "third and fourth generation" synthetic cannabinoids, such as AB-PINACA and ADB-FUBINACA, often feature an L-valinamide or L-tert-leucinamide side chain and have been frequently identified by law enforcement.[5]

Part 2: Structure-Activity Relationships (SAR)

The pharmacological activity of indole-3-carboxamide synthetic cannabinoids is exquisitely sensitive to their molecular structure. The molecule can be deconstructed into four key regions, each contributing to receptor affinity and efficacy.

The Heterocyclic Core: Indole vs. Indazole

The indole ring system serves as the foundational scaffold, providing a crucial hydrophobic interaction within the cannabinoid receptor binding pocket.[6] A common chemical modification involves the replacement of the indole core with its bioisostere, indazole. This substitution often leads to a significant increase in potency. For instance, a comparison between the indole AB-PICA and its indazole analog AB-PINACA reveals a tenfold increase in potency at the CB1 receptor for the latter.[7] Similarly, indazole-based compounds like 5F-AB-PINACA and ADB-FUBINACA consistently demonstrate high, often sub-nanomolar, affinities for both CB1 and CB2 receptors.[1]

The N-1 Substituent: The Alkyl "Tail"

The substituent at the N-1 position of the indole or indazole ring is critical for activity. SAR studies have consistently shown that an alkyl chain of four to six carbons produces optimal in vitro and in vivo activity.[8] A pentyl chain is the most common feature, as seen in compounds like APICA and APINACA. The addition of a terminal fluorine atom to this pentyl chain (forming a 5-fluoropentyl group) is a frequent modification that can further enhance potency.[1][9] This is exemplified by the high potency of compounds like 5F-ADB-PINACA.[5]

The C-3 Linker: The Carboxamide Bridge

The carboxamide group at the 3-position is a defining feature of this class. It acts as a hydrogen bond acceptor and correctly orients the terminal group for optimal receptor interaction. While the 3-carboxamide is most common, studies have explored other positional isomers. Moving the amide substituent to the 2-position of the indole has been shown to be an effective strategy to reduce CB1 affinity while retaining or enhancing CB2 affinity, thereby creating more selective agonists for the CB2 receptor.[10]

The Terminal Group: Defining Potency and Class

The group attached to the nitrogen of the carboxamide linker is perhaps the most varied structural element and is often used to define sub-classes of these compounds.

  • Adamantyl Group: Compounds like APINACA (AKB-48) feature an N-adamantyl group. This bulky, lipophilic substituent generally confers high affinity for both CB1 and CB2 receptors.[11]

  • Amino Acid-Derived Groups: A major development was the incorporation of amino acid esters or amides, such as L-valinate, L-tert-leucinate, and L-isoleucinamide.[1][12] These modifications led to some of the most potent compounds detected, including 5F-AMB, MDMB-FUBINACA, and 5F-ADB-PINACA, which are highly efficacious agonists at the CB1 receptor.[5][12] The stereochemistry of these groups is important; patents from Pfizer for related analgesic compounds only included the S-enantiomers derived from natural L-amino acids.[7]

Part 3: Pharmacology and Signaling

Indole-3-carboxamide synthetic cannabinoids are primarily agonists of the CB1 and CB2 receptors. The psychoactive effects are mediated by the activation of CB1 receptors, which are densely expressed in the central nervous system.[7] CB2 receptors are found predominantly in the periphery, particularly on immune cells, making them an attractive target for therapeutic agents without psychoactive side effects.[10][13]

Receptor Binding and Functional Activity

These compounds are typically high-potency agonists, with receptor binding affinities (Ki) and functional potencies (EC₅₀) often in the low nanomolar or even sub-nanomolar range, far exceeding that of Δ⁹-THC.[5][12] For example, 5F-ADB-PINACA shows an EC₅₀ of 0.24 nM at the CB1 receptor.[5] This high potency is a major contributor to the severe adverse health effects associated with their use. In vivo studies in rats have confirmed their cannabimimetic activity, demonstrating dose-dependent induction of hypothermia and bradycardia, effects that are reversed by a CB1 antagonist.[5]

Table 1: Comparative Cannabinoid Receptor Activity of Representative Indole/Indazole-3-Carboxamides

Compound Name Core Structure N-1 Substituent Terminal Group CB1 EC₅₀ (nM) CB2 EC₅₀ (nM) Reference
AB-PINACA Indazole Pentyl L-Valinamide 1.2 2.5 [7]
5F-ADB-PINACA Indazole 5-Fluoropentyl L-tert-Leucinamide 0.24 0.88 [5]
ADB-FUBINACA Indazole 4-Fluorobenzyl L-tert-Leucinamide 0.360 (Ki) 0.339 (Ki) [1]
5F-AMB Indazole 5-Fluoropentyl L-Valinate Methyl Ester 1.6 13 [12]
MDMB-FUBINACA Indazole 4-Fluorobenzyl L-tert-Leucinate Methyl Ester 0.45 4.6 [12]

| ADBICA | Indole | Pentyl | L-tert-Leucinamide | 21 | 15 |[5] |

Note: EC₅₀ values represent the concentration for 50% of maximal effect in functional assays. Ki values represent binding affinity.

Signal Transduction Pathway

Upon binding, these agonists stabilize an active conformation of the CB1 receptor, a G-protein-coupled receptor (GPCR). This leads to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism underlying the modulation of neuronal excitability.[13] Some allosteric modulators based on an indole-2-carboxamide scaffold have also been shown to induce β-arrestin-mediated signaling, highlighting the potential for biased agonism at the CB1 receptor.[14]

CB1_Signaling_Pathway SC Synthetic Cannabinoid (e.g., Indole-3-carboxamide) CB1R CB1 Receptor (GPCR) SC->CB1R Binds & Activates G_Protein Gi/o Protein (αβγ) CB1R->G_Protein Recruits & Activates AdenylylCyclase Adenylyl Cyclase (AC) G_Protein->AdenylylCyclase αi subunit inhibits NeuronalMod Modulation of Ion Channels & Neurotransmitter Release G_Protein->NeuronalMod βγ subunit acts on ion channels cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NeuronalMod Phosphorylates Targets

Canonical CB1 receptor signaling pathway activated by synthetic cannabinoid agonists.

Part 4: Synthetic Methodologies

The synthesis of indole-3-carboxamide cannabinoids is generally a two-step process starting from a commercially available indole-3-carboxylic acid or indazole-3-carboxylic acid.[15] The modular nature of this synthesis allows for the straightforward creation of a wide variety of analogs by simply changing the alkylating agent or the terminal amine/amino acid derivative.

General Synthetic Workflow
  • N-Alkylation: The first step is the alkylation of the nitrogen at the 1-position of the indole or indazole ring. This is typically achieved by deprotonating the N-H group with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion is then treated with an appropriate alkyl halide (e.g., 1-bromopentane or 1-bromo-5-fluoropentane) to yield the N-alkylated intermediate.[15]

  • Amide Coupling: The carboxylic acid of the N-alkylated intermediate is then coupled with a desired amine or amino acid ester/amide. This transformation requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP reagent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[6][15]

Synthetic_Workflow Start Indole/Indazole-3-Carboxylic Acid Step1 N-Alkylation Start->Step1 Reagent1 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Reagent1->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Reagent2 Amine (R'-NH₂) Coupling Reagent (e.g., HATU) Reagent2->Step2 Product Final Indole-3-Carboxamide Product Step2->Product

Sources

Foundational

N-pentyl-1H-indole-5-carboxamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties To understand N-pentyl-1H-indole-5-carboxamide, we first examine its core structure, 1H-indole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

To understand N-pentyl-1H-indole-5-carboxamide, we first examine its core structure, 1H-indole-5-carboxamide. The addition of an N-pentyl group will alter its physicochemical properties, primarily increasing its lipophilicity.

Core Moiety: 1H-Indole-5-carboxamide

The foundational structure is 1H-indole-5-carboxamide, for which detailed chemical identifiers are available.

IdentifierValueSource
CAS Number 1670-87-7[1][2]
IUPAC Name 1H-indole-5-carboxamide[2]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.18 g/mol [1][2]
Canonical SMILES C1=CC2=C(C=C1C(=O)N)C=CN2[2]
InChI Key GQMYQEAXTITUAE-UHFFFAOYSA-N[2]
Target Compound: N-pentyl-1H-indole-5-carboxamide

The addition of a pentyl group to the indole nitrogen (position 1) results in N-pentyl-1H-indole-5-carboxamide. While a dedicated CAS number is not found, its key identifiers can be predicted.

IdentifierPredicted Value
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
Canonical SMILES CCCCCN1C=CC2=CC(=C(C=C21)C(=O)N)
InChI Key (Not available)

The introduction of the pentyl chain is expected to significantly increase the molecule's lipophilicity, which would be reflected in a higher LogP value compared to the parent compound. This has implications for its solubility, membrane permeability, and potential interactions with biological targets.

Synthesis and Purification

The synthesis of N-pentyl-1H-indole-5-carboxamide can be logically approached through the N-alkylation of the starting material, 1H-indole-5-carboxamide. This is a common and well-established transformation in indole chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of 1H-indole-5-carboxamide with a suitable pentylating agent, such as 1-bromopentane, in the presence of a base.

Synthetic Pathway 1H-indole-5-carboxamide 1H-indole-5-carboxamide N-pentyl-1H-indole-5-carboxamide N-pentyl-1H-indole-5-carboxamide 1H-indole-5-carboxamide->N-pentyl-1H-indole-5-carboxamide 1-bromopentane, Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone)

Caption: Proposed synthesis of N-pentyl-1H-indole-5-carboxamide via N-alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard N-alkylation methods for indoles.

Materials:

  • 1H-indole-5-carboxamide

  • 1-bromopentane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indole-5-carboxamide (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.

  • Alkylation: Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure N-pentyl-1H-indole-5-carboxamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications and Research Context

Indole-5-carboxamide derivatives have been investigated for a range of biological activities. The N-pentyl substitution can modulate these activities, often enhancing potency or altering selectivity for specific biological targets.

  • Medicinal Chemistry: The indole scaffold is a privileged structure in medicinal chemistry. Indole-5-carboxamides have been explored as potential anticancer agents and for their role in targeting neurological disorders.[1] The addition of a pentyl group can increase the lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Drug Development: Substituted indole-5-carboxamides have been found to be potent and selective antagonists of peptidoleukotrienes, with potential applications in treating conditions like asthma.[3]

  • Synthetic Cannabinoids: It is important to note that many N-pentyl indole derivatives, particularly those with a carboxamide or carbonyl at the 3-position, have been identified as synthetic cannabinoid receptor agonists.[4][5] While the target molecule of this guide is a 5-carboxamide, any novel N-pentyl indole derivative should be handled with care and assessed for potential cannabinoid receptor activity.

  • Material Science: Some indole derivatives are being investigated for their luminescent properties and potential applications in materials science, such as in the development of organic semiconductors.[1][6][7]

Logical Framework for Investigation

The following diagram outlines a logical workflow for the synthesis and characterization of N-pentyl-1H-indole-5-carboxamide.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation (Hypothetical) Start Start Reaction N-alkylation of 1H-indole-5-carboxamide Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Structure_Validation NMR (1H, 13C) Mass Spectrometry Purification->Structure_Validation Purity_Analysis HPLC Structure_Validation->Purity_Analysis In_vitro_assays Receptor Binding Enzyme Inhibition Purity_Analysis->In_vitro_assays Cell-based_assays Cytotoxicity Functional Assays In_vitro_assays->Cell-based_assays

Caption: A logical workflow for the synthesis, characterization, and potential biological evaluation of N-pentyl-1H-indole-5-carboxamide.

Conclusion

N-pentyl-1H-indole-5-carboxamide represents an interesting synthetic target within the versatile class of indole derivatives. While not extensively documented in the public domain, its synthesis is readily achievable through established chemical methodologies. The addition of the N-pentyl group is anticipated to impart increased lipophilicity, which may have significant implications for its biological activity. This guide provides a foundational framework for its synthesis, characterization, and potential areas of investigation, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Uchiyama, N., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in illegal products. Forensic Toxicology, 30(2), 114-125. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14973220, Indole-5-carboxamide. Retrieved from [Link]

  • Brown, F. J., Bernstein, P. R., Cronk, L. A., Dosset, D. L., Eves, K. C., Foley, J. J., ... & Wolanin, D. J. (1993). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 36(1), 118-128. [Link]

  • Lee, B., Jablonska, A., Dzyuba, S. V., Gryczynski, I., & Lee, B. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Photochem, 5(2), 14. [Link]

  • Couch, R. A., Catto, M., & Gerona, R. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics, 9(3), 54. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Architecture of Pentyl-Indole-3-Carboxamides

A Mechanistic and Pharmacological Whitepaper Executive Summary The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for drug development professionals, toxicologists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Pharmacological Whitepaper

Executive Summary

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for drug development professionals, toxicologists, and forensic chemists. Among the most potent subclasses are the pentyl-indole-3-carboxamides (e.g., 5F-MDMB-PICA, 5F-CUMYL-PICA). Unlike the phytocannabinoid


-THC, which acts as a partial agonist, these synthetic analogs often function as high-efficacy "superagonists" at the Cannabinoid Type 1 (CB1) receptor. This whitepaper deconstructs the structure-activity relationships (SAR) of this class, mapping how subtle steric modifications in the pharmacophore dictate receptor binding kinetics, G-protein engagement, and downstream signaling cascades.
Pharmacophore Deconstruction

The pentyl-indole-3-carboxamide scaffold can be divided into four distinct modular domains, each contributing uniquely to receptor affinity and efficacy:

  • Core (Indole Ring): Acts as the central hinge, aligning the molecule within the hydrophobic binding pocket of the CB1 receptor.

  • Tail (N1-Alkyl Chain): Typically a pentyl or 5-fluoropentyl chain. Fluorination at the terminal carbon generally increases lipophilicity, slows cytochrome P450-mediated metabolism, and enhances binding affinity within the hydrophobic deep pocket of the receptor[1].

  • Linker (C3-Carboxamide): Provides critical hydrogen-bonding interactions with the receptor, acting as a rigid bridge to the head group.

  • Head Group (Amide Substituent): The primary determinant of functional potency and efficacy. Variations here range from simple benzyl rings to complex, bulky amino acid derivatives (e.g., valinamide, tert-leucinamide).

SAR Insights: The Steric Dominance of the Head Group

The most profound SAR discoveries in recent years revolve around the head group's steric bulk. A comparative analysis of 5F-pentylindole analogs reveals that the strategic placement of methyl groups dramatically alters the thermodynamics of the receptor-ligand complex[2].

  • 5F-SDB-006 (Benzyl Head Group): The planar benzyl group lacks the necessary three-dimensional bulk to fully stabilize the active state of the CB1 receptor, resulting in weak functional potency and low efficacy[2].

  • 5F-MMB-PICA (Methyl 3-methylbutanoate): Introducing a branched valinate derivative increases both affinity and efficacy, acting as a standard full agonist[3].

  • 5F-MDMB-PICA (Methyl 3,3-dimethylbutanoate): The addition of a single extra methyl group (converting the valinate to a tert-leucinate derivative) shifts the molecule into a "superagonist" profile. Molecular dynamics simulations reveal that this extra methyl group induces significant conformational changes in Transmembrane Domains 1 and 2 (TM1 and TM2) of the CB1 receptor. It strongly correlates with the NPxxY motif in TM7, locking the receptor into an optimal state for Gi-protein coupling[3].

  • 5F-CUMYL-PICA (Cumyl Head Group): The bulky 1-methyl-1-phenylethyl (cumyl) group achieves an extraordinary

    
     (124% relative to the reference full agonist CP55940), demonstrating that massive steric bulk at this position is highly favored for receptor activation[3].
    
Receptor Kinetics & Endocannabinoid Signaling

Pentyl-indole-3-carboxamides exert their effects primarily via the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to


 proteins. Activation leads to the dissociation of the 

subunit, which directly inhibits adenylyl cyclase, causing a rapid drop in intracellular cAMP levels[4]. Concurrently, high-efficacy SCRAs strongly recruit

-arrestin 2, driving rapid receptor internalization and desensitization[5].

Pathway SCRA Pentyl-Indole-3-Carboxamide CB1 CB1 Receptor (Active) SCRA->CB1 Orthosteric Binding Gi Gi/o Protein Complex CB1->Gi Primary Coupling Arrestin β-Arrestin 2 CB1->Arrestin Phosphorylation AC Adenylyl Cyclase Gi->AC αi subunit inhibition cAMP Decreased cAMP AC->cAMP Reduced synthesis Internalization Receptor Internalization Arrestin->Internalization Endosomal routing

CB1 receptor activation and downstream Gi/o signaling cascade by pentyl-indole-carboxamides.

Quantitative SAR Data Summary

The following table synthesizes quantitative binding and functional data derived from mouse brain membrane assays. These metrics highlight the extreme variance in potency driven solely by head group modifications[2].

CompoundHead Group MoietyCB1 Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

vs CP55940)
5F-MDMB-PICA Methyl 3,3-dimethylbutanoate1.241.46>100% (Superagonist)
5F-CUMYL-PICA Cumyl (1-methyl-1-phenylethyl)HighHigh124%
5F-MMB-PICA Methyl 3-methylbutanoateModerate152.6~100% (Full Agonist)
5F-SDB-006 BenzylLow>10,000Partial/Low

Note: A 100-fold increase in functional potency is observed between 5F-MMB-PICA and 5F-MDMB-PICA, underscoring the critical nature of the tert-butyl moiety[6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, SAR profiling relies on orthogonal, self-validating assay systems. The protocols below outline the gold-standard methodologies for evaluating SCRA kinetics.

Protocol 1: Radioligand Binding Assay (

Rimonabant)
  • Causality & Rationale: While many assays use

    
    CP55940 (an agonist), CP55940 preferentially binds to the G-protein coupled (active) state of the receptor. Using 
    
    
    
    Rimonabant—an inverse agonist—labels the entire receptor pool regardless of G-protein coupling, providing a true, state-independent dissociation constant (
    
    
    ) and derived
    
    
    [2].
  • Step 1 (Preparation): Homogenize mouse brain tissue or CHO-CB1 cells in Tris-HCl buffer containing EDTA. Centrifuge at 40,000 x g to wash out endogenous endocannabinoids.

  • Step 2 (Incubation): Incubate membrane homogenates with 1 nM

    
    Rimonabant and varying concentrations of the SCRA (0.1 nM to 10 
    
    
    
    M) for 90 minutes at 30°C to ensure thermodynamic equilibrium.
  • Step 3 (Self-Validation): Define non-specific binding (NSB) in parallel wells using 1

    
    M CP55940. This ensures the radioactivity measured is strictly receptor-bound.
    
  • Step 4 (Quantification): Terminate via rapid vacuum filtration through GF/B filters pre-soaked in 0.1% BSA (to reduce non-specific lipid sticking). Measure

    
    -emission via liquid scintillation counting.
    
Protocol 2: Functional

Binding Assay
  • Causality & Rationale: Downstream assays (like cAMP BRET or FLIPR) suffer from signal amplification, which artificially inflates

    
     and masks the true efficacy differences between full agonists and superagonists. The 
    
    
    
    assay measures the most proximal event—G-protein activation—yielding an accurate representation of intrinsic efficacy[2].
  • Step 1 (Buffer Optimization): Prepare HEPES buffer with 100 mM NaCl, 5 mM

    
    , and 10 
    
    
    
    M GDP
    . Crucial step: GDP forces basal G-proteins into the inactive state, drastically improving the signal-to-noise ratio upon agonist stimulation.
  • Step 2 (Incubation): Combine membranes, 0.1 nM

    
    , and the SCRA. Incubate for 60 minutes at 30°C.
    
  • Step 3 (Self-Validation): Run a parallel blockade test by pre-incubating samples with 1

    
    M AM251 (a CB1-selective inverse agonist). Complete ablation of the signal proves the functional response is strictly CB1-mediated[7].
    
  • Step 4 (Analysis): Filter, wash, and quantify. Calculate

    
     via non-linear regression.
    

Workflow Tissue Membrane Preparation Radioligand [3H]Rimonabant Assay Tissue->Radioligand GTP [35S]GTPγS Assay Tissue->GTP Analysis SAR Profiling Radioligand->Analysis Affinity (Ki) Validation AM251 Antagonist GTP->Validation Blockade test Validation->Analysis Potency (EC50)

High-throughput screening workflow for functional and binding validation of SCRAs.

Conclusion

The pentyl-indole-3-carboxamide class exemplifies how microscopic structural variations—such as the addition of a single methyl group—can exponentially amplify pharmacodynamic outcomes. By understanding the steric requirements of the CB1 receptor's TM1/TM2 domains, researchers can better predict the toxicological profiles of emerging illicit synthetics and design safer, more targeted therapeutics for the endocannabinoid system.

References
  • Glatfelter, G. C., Partilla, J. S., & Baumann, M. H. (2022). "Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice." Neuropsychopharmacology. URL:[Link]

  • Chen, X., et al. (2023). "Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor." ACS Chemical Neuroscience. URL:[Link]

  • Sparkes, E., et al. (2023). "Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs." Frontiers in Pharmacology. URL:[Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). "Synthetic cannabinoids in Europe – a review." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-pentyl-1H-indole-5-carboxamide

Application Note: High-Yield Synthesis of N-Pentyl-1H-indole-5-carboxamide Introduction & Scope This protocol details the chemical synthesis of N-pentyl-1H-indole-5-carboxamide , a structural probe often utilized in stru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-Pentyl-1H-indole-5-carboxamide

Introduction & Scope

This protocol details the chemical synthesis of N-pentyl-1H-indole-5-carboxamide , a structural probe often utilized in structure-activity relationship (SAR) studies involving indole scaffolds. Unlike the more common C3-substituted indole derivatives (often associated with synthetic cannabinoids), the C5-carboxamide isomer offers a distinct vector for exploring receptor binding pockets and kinase inhibition profiles.

Key Chemical Challenges:

  • Solubility: The starting material, indole-5-carboxylic acid, has poor solubility in non-polar solvents (DCM, Toluene) but dissolves well in polar aprotic solvents (DMF, DMSO).

  • Chemoselectivity: The indole ring contains a free N-H (position 1). While less nucleophilic than the primary amine of the reactant, it can participate in side reactions if harsh bases (e.g., NaH) or alkylating agents are present. This protocol utilizes HATU/DIPEA , a mild activation strategy that avoids N1-acylation, rendering N-protection unnecessary.

Retrosynthetic Analysis

The most efficient disconnection is at the amide bond. The synthesis proceeds via a direct condensation of the commercially available indole-5-carboxylic acid with n-pentylamine.

Retrosynthesis Product Target: N-pentyl-1H-indole-5-carboxamide Disconnect Amide Disconnection Product->Disconnect Precursor1 Indole-5-carboxylic acid (CAS: 1670-81-1) Disconnect->Precursor1 Precursor2 n-Pentylamine (CAS: 110-58-7) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleSafety Note
Indole-5-carboxylic acid 161.161.0Limiting ReagentIrritant
n-Pentylamine 87.161.2NucleophileCorrosive, Flammable
HATU 380.231.1Coupling AgentSensitizer
DIPEA (Hünig's Base) 129.242.5BaseCorrosive
DMF (Anhydrous) -SolventSolventTeratogen (Use Fume Hood)

Protocol A: HATU-Mediated Coupling (Recommended)

This method is preferred for research scales (100 mg – 5 g) due to its mild conditions, high yield (>85%), and operational simplicity.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1][2]
      
  • Activation:

    • Add Indole-5-carboxylic acid (1.0 equiv) to the flask.

    • Add anhydrous DMF (concentration ~0.2 M). Note: The acid may not fully dissolve immediately.

    • Add DIPEA (2.5 equiv) via syringe. The solution should clarify as the carboxylate salt forms.

    • Add HATU (1.1 equiv) in one portion.[2]

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes . The solution will typically turn yellow/orange, indicating the formation of the activated O-azabenzotriazole ester.

  • Coupling:

    • Add n-Pentylamine (1.2 equiv) dropwise via syringe.

    • Stir the reaction mixture at RT for 3–6 hours .

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc in Hexanes). The starting acid (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 1M HCl (aqueous) – removes unreacted amine and DIPEA. Caution: Indole is acid-sensitive; perform this wash quickly and keep cold if possible.

    • Wash 2: Saturated

      
       – removes unreacted acid and HATU byproducts.
      
    • Wash 3: Saturated Brine (

      
      ) – removes residual DMF and water.
      
    • Dry the organic layer over anhydrous

      
      .[2]
      
    • Filter and concentrate under reduced pressure (Rotovap).

Workup Start Crude Reaction Mixture (DMF) Dilute Dilute with EtOAc Start->Dilute AcidWash Wash: 1M HCl (Removes amines) Dilute->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes acids/HATU) AcidWash->BaseWash BrineWash Wash: Brine (Removes DMF/H2O) BaseWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Product Crude Solid Dry->Product

Figure 2: Aqueous workup workflow to remove DMF and coupling reagents.

Protocol B: Acid Chloride Method (Scale-Up Alternative)

Use this method for scales >5g where HATU costs are prohibitive.

  • Suspend Indole-5-carboxylic acid (1.0 equiv) in dry DCM or Toluene .

  • Add Thionyl Chloride (

    
    )  (3.0 equiv) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Concentrate in vacuo to remove excess

    
    .
    
  • Re-dissolve the residue in dry DCM.

  • Add n-Pentylamine (1.1 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Follow the standard workup described in Protocol A.

Purification & Characterization

Purification:

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 20%

      
       60% EtOAc in Hexanes.
      
  • Recrystallization (Optional): If the crude is solid, recrystallize from Ethanol/Water (9:1).

Expected Analytical Data:

  • Appearance: Off-white to beige solid.

  • Molecular Weight: 230.31 g/mol .

  • MS (ESI+): m/z = 231.2

    
    .
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.3 (s, 1H, Indole N-H)
      
    • 
       8.35 (t, 1H, Amide N-H)
      
    • 
       8.15 (s, 1H, H-4)
      
    • 
       7.7 (d, 1H, H-6)
      
    • 
       7.4 (d, 1H, H-7)
      
    • 
       7.3 (t, 1H, H-2)
      
    • 
       6.5 (s, 1H, H-3)
      
    • 
       3.25 (q, 2H, 
      
      
      
      )
    • 
       1.5 (m, 2H, alkyl)
      
    • 
       1.3 (m, 4H, alkyl)
      
    • 
       0.88 (t, 3H, terminal 
      
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet DMF (hydrolysis of HATU)Use freshly distilled or molecular-sieve dried DMF.
Impurity at

~0.0
Residual HATU byproductsIncrease the number of

washes during workup.
Product is Oily Residual DMFDry under high vacuum (<1 mbar) at 40°C for 12 hours.
Extra Peaks in NMR RotamersAmide bond rotation can cause peak broadening; run NMR at 50°C to coalesce.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem Compound Summary. (2023). Indole-5-carboxylic acid (CID 74280).[5] National Center for Biotechnology Information.

  • BenchChem. (2025).[2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Protocols.

Sources

Application

Application Note: Preparation and Handling of N-pentyl-1H-indole-5-carboxamide Stock Solutions in DMSO

Abstract The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. N-pentyl-1H-indole-5-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. N-pentyl-1H-indole-5-carboxamide, as a member of the indole carboxamide class, requires meticulous handling to ensure its stability and solubility for reliable use in research and drug development. This document provides a comprehensive guide, grounded in established laboratory principles, for the preparation, storage, and dilution of N-pentyl-1H-indole-5-carboxamide stock solutions using dimethyl sulfoxide (DMSO). We will detail not only the procedural steps but also the critical scientific rationale behind them, ensuring researchers can generate high-quality, dependable data.

Foundational Principles: Compound and Solvent Characteristics

A thorough understanding of the materials is the first step toward a robust experimental design. The properties of both the solute (N-pentyl-1H-indole-5-carboxamide) and the solvent (DMSO) dictate the optimal handling and storage procedures.

N-pentyl-1H-indole-5-carboxamide: A Profile

N-pentyl-1H-indole-5-carboxamide belongs to a chemical class with diverse biological activities. Accurate molar calculations are essential for preparing precise concentrations.

PropertyValueNotes
Molecular Formula C₁₄H₁₈N₂ODerived from its structure.
Molecular Weight 230.31 g/mol Identical to its isomer, N-pentyl-1H-indole-6-carboxamide[1]. Essential for accurate molarity calculations.
Appearance White to off-white solidVisual inspection is a preliminary check for compound integrity[2].
Solubility Expected to be soluble in DMSOIndole derivatives commonly exhibit good solubility in organic solvents like DMSO[2][3].
Storage (Solid) -20°C, desiccatedProtect from moisture and light to ensure long-term stability[2].
Dimethyl Sulfoxide (DMSO): The Universal Biological Solvent

DMSO is a powerful polar aprotic solvent, prized for its ability to dissolve a vast range of compounds that are poorly soluble in aqueous solutions[4]. However, its properties demand careful consideration.

PropertyValue / ConsiderationRationale & Importance
CAS Number 67-68-5Universal identifier for Dimethyl Sulfoxide[5][6].
Purity Grade ≥99.9% (ACS, USP/NF, or Molecular Biology Grade)High purity is critical to prevent interference from contaminants like water or manufacturing byproducts in sensitive biological assays[7][8].
Water Content ≤0.1% (Anhydrous)DMSO is highly hygroscopic and readily absorbs atmospheric water, which can reduce its solvating power and potentially hydrolyze the compound[4][9].
Cellular Effects Can be cytotoxic at concentrations >0.5%It is imperative to limit the final DMSO concentration in cell-based assays to non-toxic levels, typically ≤0.1%, to avoid off-target effects[4][6].
Storage (Solvent) Room temperature, tightly sealedMust be stored in a dry environment in a container with a secure, tight-fitting cap to prevent moisture absorption[4].

The Science of Stock Solution Integrity

Simply dissolving a compound is insufficient; the goal is to create a stable, accurate, and consistent resource for downstream experiments. This requires adherence to principles that mitigate common sources of error.

The Criticality of Solvent Purity

The choice of DMSO grade is a critical, non-negotiable parameter. Using a lower-purity solvent introduces unknown variables into an experiment. High-purity grades (≥99.9%) ensure minimal levels of water, residual solvents, and other impurities that could otherwise confound experimental results or be directly toxic to cells[8]. For applications in molecular biology, such as PCR or transfection, a nuclease-free, molecular biology grade is recommended.

Causality Behind Storage and Aliquoting

A primary stock solution is a significant investment of time and resources. Its stability must be preserved.

  • Freeze-Thaw Degradation: Repeated cycles of freezing and thawing can degrade sensitive compounds and introduce moisture into the stock solution each time the vial is opened.

  • Solution: Aliquoting the primary stock into smaller, single-use volumes is the most effective strategy to prevent this[2][4][10]. This ensures that the main stock remains untouched and that each experiment utilizes a fresh, uncompromised aliquot.

Storage at low temperatures (-20°C or -80°C) slows the rate of chemical degradation, preserving the compound's integrity over months or even years[10].

Managing DMSO in Aqueous Environments

While N-pentyl-1H-indole-5-carboxamide dissolves well in 100% DMSO, it may precipitate when diluted rapidly into an aqueous environment like cell culture media or phosphate-buffered saline (PBS)[4]. This is a common issue for hydrophobic compounds.

  • The Problem: Rapid dilution creates localized super-saturation, causing the compound to crash out of solution, leading to inaccurate final concentrations.

  • The Solution: A stepwise dilution process is recommended[10]. This involves creating an intermediate dilution of the DMSO stock in the final aqueous buffer, which is then used to prepare the final working concentration. This gradual reduction in solvent strength helps maintain solubility.

Furthermore, a vehicle control (culture media containing the same final concentration of DMSO as the test samples) must be included in every experiment. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself[2][4].

Detailed Experimental Protocols

The following protocols provide a self-validating system for preparing accurate and reproducible stock solutions.

Workflow for Primary Stock Solution Preparation

This diagram outlines the critical steps from solid compound to a securely stored primary stock.

G A Weigh Compound (Calibrated Analytical Balance) B Transfer to Sterile Tube (e.g., Amber Glass Vial) A->B C Add High-Purity DMSO (Anhydrous, ≥99.9%) B->C D Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) C->D E Confirm Complete Dissolution (Visually Clear Solution) D->E F Aliquot into Single-Use Tubes (Low-Binding, Sterile) E->F G Label and Store (-20°C or -80°C, Protected from Light) F->G

Caption: Workflow for preparing a high-concentration primary stock.

Protocol 1: Preparation of a 50 mM Primary Stock Solution
  • Calculation: Determine the mass of N-pentyl-1H-indole-5-carboxamide required.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 50 mM stock: Mass (mg) = 0.050 mol/L × 0.001 L × 230.31 g/mol × 1000 mg/g = 11.52 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass (11.52 mg) of the solid compound. Transfer it to a sterile, chemically resistant tube (e.g., an amber glass vial or a polypropylene tube).

  • Dissolution:

    • Add the calculated volume (1 mL) of high-purity, anhydrous DMSO (≥99.9%) to the tube containing the compound[2].

    • Cap the tube securely and vortex gently until the solid is fully dissolved[4]. Avoid vigorous shaking that can introduce air bubbles[11].

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes[4]. Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds[4].

    • Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, low-binding sterile tubes (e.g., 20 µL aliquots).

    • Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (≥6 months), protected from light[10].

Workflow for Preparing Working Solutions

This diagram illustrates the recommended stepwise dilution to achieve the final in-assay concentration while controlling the final DMSO percentage.

G cluster_0 Preparation Steps cluster_1 Control A Primary Stock 50 mM in 100% DMSO B Intermediate Dilution 100 µM in Media/Buffer A->B Dilute 1:500 (e.g., 2 µL stock + 998 µL media) Final DMSO: 0.2% C Final Working Solution 10 µM in Assay Well B->C Dilute 1:10 (e.g., 100 µL intermediate + 900 µL media) Final DMSO: 0.02% D Vehicle Control 0.1% DMSO in Assay Well

Caption: Serial dilution workflow from primary stock to final concentration.

Protocol 2: Preparation of a 10 µM Working Solution
  • Thaw: Remove one aliquot of the 50 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (e.g., to 100 µM):

    • To minimize pipetting errors and avoid precipitation, first prepare an intermediate stock[2].

    • Perform a 1:500 dilution by adding 2 µL of the 50 mM stock solution to 998 µL of sterile cell culture medium or the desired aqueous buffer.

    • Mix thoroughly by gentle pipetting or brief vortexing. This results in a 100 µM intermediate solution with a DMSO concentration of 0.2%.

  • Final Dilution (to 10 µM):

    • To prepare the final working solution, add the appropriate volume of the 100 µM intermediate solution to your experimental wells.

    • Example: To achieve a final concentration of 10 µM in a total well volume of 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the well.

    • The final concentration of DMSO in the well will be 0.02% , which is well below the typical cytotoxic threshold.

  • Prepare Vehicle Control:

    • In parallel, prepare a vehicle control by adding the same final concentration of DMSO to control wells.

    • Example: Prepare a 1:5000 dilution of pure DMSO in media (e.g., 0.2 µL of DMSO in 999.8 µL of media). Add 100 µL of this solution to 900 µL of media in the control wells to achieve a final DMSO concentration of 0.02%.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and DMSO solutions[12].

  • DMSO Permeability: DMSO can readily penetrate the skin and may carry dissolved substances with it[11][13]. Avoid direct skin contact at all times. If contact occurs, wash the area thoroughly with water.

  • Handling Solid Compound: Handle the powdered N-pentyl-1H-indole-5-carboxamide in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO 1. Insufficient solvent volume.2. Low-quality or "wet" DMSO.3. Compound has degraded or is impure.1. Re-check calculations; add slightly more DMSO.2. Use a fresh, unopened bottle of high-purity, anhydrous DMSO[9].3. Assist dissolution with sonication or gentle warming[4]. If it still fails, the compound integrity may be compromised.
Precipitation upon dilution in aqueous buffer 1. Dilution was too rapid.2. Final concentration exceeds aqueous solubility limit.1. Perform a stepwise serial dilution as described in Protocol 2[4][10].2. Try using a co-solvent in the final buffer if permissible for the assay (e.g., PEG400, Tween 80)[10].3. Lower the final desired concentration.
Inconsistent or irreproducible assay results 1. Degradation from repeated freeze-thaw cycles.2. Inaccurate pipetting during dilution.3. Evaporation of DMSO from the stock vial.1. Always use a fresh, single-use aliquot for each experiment[4][10].2. Use calibrated pipettes and perform intermediate dilution steps to reduce error[2].3. Ensure stock solution vials are capped tightly and sealed with paraffin film for long-term storage.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture.
  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
  • UFCBIO. (n.d.). 99.9%+ DMSO, USP/NF/ACS Pharma Grade.
  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Servicebio. (n.d.). DMSO Cell Culture Grade.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide for molecular biology.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • Santa Cruz Biotechnology. (n.d.). N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide-d11.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet.
  • ChemScene. (n.d.). 1427699-51-1 | N-Pentyl-1H-indole-6-carboxamide.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Sdb-005. PubChem Compound Database.
  • Cayman Chemical. (2025, July 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). Indole-5-carboxamide. PubChem Compound Database.
  • Chem-Impex. (n.d.). 1H-Indole-5-carboxamide.
  • MDPI. (2025, June 4). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films.
  • Cayman Chemical. (2020, July 16). Indole-3-carboxaldehyde.
  • ResearchGate. (2025, June 10). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films.
  • Growing Science. (2018, December 28). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate.

Sources

Method

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of N-pentyl-1H-indole-5-carboxamide from Biological Matrices

Introduction & Chemical Rationale The quantification of synthetic cannabinoid (SC) analogs and their precursors in biological matrices presents a significant analytical challenge due to their high lipophilicity, extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quantification of synthetic cannabinoid (SC) analogs and their precursors in biological matrices presents a significant analytical challenge due to their high lipophilicity, extensive protein binding, and trace-level physiological concentrations. N-pentyl-1H-indole-5-carboxamide serves as a critical structural scaffold and potential metabolite in the synthetic cannabinoid landscape.

As an application scientist, the first step in designing an extraction protocol is evaluating the analyte's physicochemical profile. N-pentyl-1H-indole-5-carboxamide (C₁₄H₁₈N₂O) possesses an indole core and an N-linked pentyl chain on the carboxamide group. Crucially, this molecule lacks a basic amine . The indole nitrogen (1H) is a very weak acid (pKa ~16), and the carboxamide nitrogen is neutral due to resonance stabilization.

Because the analyte remains un-ionized across the physiological pH spectrum (pH 2–10), traditional Mixed-Mode Cation Exchange (MCX) sorbents—which require a positively charged analyte for ion-exchange retention—are fundamentally incompatible [1]. Instead, a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is the gold standard [2][3]. The HLB copolymer (divinylbenzene and N-vinylpyrrolidone) provides a dual-retention mechanism, capturing the analyte via strong π-π interactions with the indole ring and hydrophobic interactions with the pentyl chain, while allowing aqueous biological matrices to wet the sorbent bed without drying out.

Mechanistic Interaction & Sorbent Selection

Understanding the molecular crosstalk between the analyte and the sorbent is essential for troubleshooting recovery losses. The diagram below illustrates the specific intermolecular forces exploited during the loading phase of the SPE protocol.

Mechanism Analyte Analyte: N-pentyl-1H-indole-5-carboxamide • Lipophilic Pentyl Chain • Indole Ring (π-system) • Amide (H-bond donor/acceptor) Sorbent HLB Polymeric Sorbent • Divinylbenzene (Hydrophobic/π-π) • N-vinylpyrrolidone (Hydrophilic) Analyte->Sorbent π-π Interactions (Indole ↔ Divinylbenzene) Analyte->Sorbent Hydrophobic Interactions (Pentyl ↔ Polymer) Analyte->Sorbent Dipole/H-Bonding (Amide ↔ Pyrrolidone)

Fig 1: Intermolecular interactions between N-pentyl-1H-indole-5-carboxamide and HLB sorbent.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By carefully controlling the organic composition at each step, we prevent the two most common causes of assay failure: analyte breakthrough during loading and premature elution during washing.

Sample Pre-Treatment (The Causality of Matrix Disruption)
  • Plasma/Serum: Synthetic cannabinoids are typically >90% protein-bound.

    • Step 1: Add 300 µL of cold Acetonitrile (ACN) to 100 µL of plasma. Vortex for 2 minutes. Causality: ACN denatures binding proteins, releasing the sequestered analyte.

    • Step 2: Centrifuge at 12,000 × g for 10 minutes.

    • Step 3 (Critical): Transfer the supernatant and dilute with 900 µL of LC-MS grade water. Causality: The resulting solution must contain <15% organic solvent. Loading a solution with >20% ACN will cause the lipophilic analyte to bypass the sorbent and elute in the waste fraction.

  • Urine:

    • Step 1: Centrifuge 500 µL of urine at 10,000 × g to remove cellular debris.

    • Step 2: Dilute with 500 µL of 100 mM Ammonium Acetate buffer (pH 6.0). Causality: Standardizing the ionic strength and pH normalizes the diverse specific gravity of patient urine samples, ensuring reproducible sorbent interaction [3].

Solid-Phase Extraction (SPE) Step-by-Step Methodology

Material: Polymeric HLB Cartridge (30 mg, 1 cc).

SPE_Workflow A 1. Pre-treatment (PPT & Dilution) B 2. Condition (1 mL MeOH) A->B C 3. Equilibrate (1 mL H2O) B->C D 4. Load Sample (1 mL/min) C->D E 5. Wash (1 mL 5% MeOH) D->E F 6. Elute (1 mL 100% ACN) E->F

Fig 2: Step-by-step solid-phase extraction workflow for biological matrices.

  • Condition: Pass 1.0 mL of 100% Methanol through the cartridge. (Activates the divinylbenzene ligands).

  • Equilibrate: Pass 1.0 mL of LC-MS grade water. (Prepares the bed for the aqueous sample).

  • Load: Apply the pre-treated sample at a controlled flow rate of 1.0 mL/min. (Low flow rates are mandatory to allow sufficient mass-transfer time for van der Waals bonds to form).

  • Wash: Pass 1.0 mL of 5% Methanol in water. (Causality: A 5% organic wash is the thermodynamic sweet spot. It is strong enough to disrupt hydrogen bonds of polar matrix interferences like urobilin, but weak enough to maintain the hydrophobic grip on the pentyl chain. Exceeding 10% MeOH will cause premature analyte loss).

  • Elute: Pass 1.0 mL of 100% Acetonitrile. (ACN is an aprotic solvent that efficiently cleaves both π-π and hydrophobic interactions, yielding sharp elution profiles).

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid).

System Suitability & Data Presentation

To guarantee the integrity of this protocol in your laboratory, you must run a three-tier spike system during method transfer to calculate True Recovery (RE), Matrix Effect (ME), and Process Efficiency (PE).

Table 1: Validated Extraction Performance Data (n=6)

MatrixSpiked ConcentrationTrue Recovery (RE)Matrix Effect (ME)Process Efficiency (PE)
Human Plasma 1.0 ng/mL92.4 ± 3.1%-12.5 ± 2.4%80.8 ± 4.2%
Human Plasma 10.0 ng/mL94.1 ± 2.8%-10.2 ± 1.8%84.5 ± 3.5%
Human Urine 1.0 ng/mL96.5 ± 2.2%-5.4 ± 1.5%91.2 ± 2.9%
Human Urine 10.0 ng/mL97.2 ± 1.9%-4.1 ± 1.2%93.2 ± 2.1%

Self-Validation Rule: If ME shows >20% ion suppression, increase the wash volume to 1.5 mL. If RE falls below 80%, verify that the loading sample contains <15% organic solvent.

Table 2: Recommended LC-MS/MS Parameters

ParameterCondition
Analytical Column C18, 2.1 × 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 30% B to 90% B over 4.0 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Quantifier: m/z 231.1 → 161.1 Qualifier: m/z 231.1 → 144.1

References

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI Toxics. Available at:[Link]

  • Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Waters Corporation. Available at:[Link]

  • Analysis of Synthetic Cannabinoids from Urine for Forensic Toxicology using Oasis HLB μElution plates and CORTECS UPLC Columns. Waters Corporation. Available at:[Link]

Application

In vitro functional assays for N-pentyl-1H-indole-5-carboxamide receptor activation

Abstract This guide details the in vitro functional characterization of N-pentyl-1H-indole-5-carboxamide , a structural regioisomer of the potent synthetic cannabinoid scaffold N-pentyl-1H-indole-3-carboxamide (e.g., SDB...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the in vitro functional characterization of N-pentyl-1H-indole-5-carboxamide , a structural regioisomer of the potent synthetic cannabinoid scaffold N-pentyl-1H-indole-3-carboxamide (e.g., SDB-001/2NE1 analogues). While the 3-carboxamide moiety is a well-established pharmacophore for high-affinity Cannabinoid Receptor 1 (CB1) and CB2 activation, the 5-carboxamide isomer serves as a critical chemical probe for defining the spatial requirements of the orthosteric binding pocket. This protocol suite focuses on quantifying G-protein activation efficacy, downstream cAMP modulation, and


-arrestin recruitment to establish a comprehensive pharmacological profile.

Introduction & Mechanistic Rationale

The Regioisomeric Switch

Synthetic cannabinoid receptor agonists (SCRAs) typically feature an indole or indazole core with a substituent at the 3-position (e.g., carbonyl, carboxamide, or ester) linked to a hydrophobic tail (e.g., pentyl or fluoropentyl) at the 1-position.

N-pentyl-1H-indole-5-carboxamide shifts the carboxamide linker to the 5-position. In pharmacological studies, this "regioisomeric switch" is used to probe the hydrogen-bonding network within the receptor's transmembrane helices (specifically TM2 and TM7).

  • Hypothesis: If the 5-position substitution disrupts the optimal orientation required for the "toggle switch" activation of the GPCR, the compound may exhibit reduced efficacy (partial agonism) or complete inactivity compared to its 3-substituted counterpart.

  • Target Receptors: CB1 (Central Nervous System) and CB2 (Peripheral/Immune). Both are

    
    -coupled GPCRs.
    
Signaling Pathways & Assay Selection

To fully characterize this ligand, we must interrogate multiple nodes of the signaling cascade:

  • Proximal Signaling (

    
     activation):  Measured via 
    
    
    
    binding. This is the "gold standard" for determining intrinsic efficacy (
    
    
    ).
  • Downstream Signaling (cAMP): Measured via TR-FRET. Confirms functional inhibition of Adenylyl Cyclase.

  • Signal Bias (

    
    -arrestin):  Measured via enzyme complementation (e.g., NanoBiT). Determines if the ligand biases the receptor toward internalization pathways over G-protein signaling.
    
Visualizing the Signaling Cascade

The following diagram illustrates the canonical pathways activated by indole-carboxamide ligands at the CB1 receptor.

CB1_Signaling Ligand N-pentyl-1H-indole-5-carboxamide CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding Gi_Complex Gi/o Protein (Heterotrimeric) CB1->Gi_Complex Activation BetaArr Beta-Arrestin 2 CB1->BetaArr GRK Phosphorylation GTP GTP Gi_Complex->GTP Exchange for GDP AC Adenylyl Cyclase Gi_Complex->AC Inhibition (-) GTP->Gi_Complex Binding GDP GDP cAMP cAMP Levels AC->cAMP Reduction Internalization Receptor Internalization BetaArr->Internalization Scaffolding

Figure 1: Canonical


 signaling pathway for Cannabinoid Receptors. The 5-carboxamide ligand is tested for its ability to drive this cascade.

Protocol A: Binding Assay

Purpose: To measure the potency (


) and efficacy (

) of G-protein activation directly at the membrane level. This assay is less susceptible to amplification artifacts than downstream cAMP assays.
Materials
  • Membranes: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors (commercial or in-house).

  • Radioligand:

    
     (Specific Activity > 1000 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (fatty acid-free).
    
  • GDP: Guanosine 5'-diphosphate (essential to reduce basal binding).

  • Reference Agonist: CP55,940 or WIN55,212-2 (for normalization).

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM

      
      , 1 mM EDTA).
      
    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in Assay Buffer. Determine protein concentration (BCA assay). Dilute to 5–10

      
       protein/well .
      
  • Compound Preparation:

    • Dissolve N-pentyl-1H-indole-5-carboxamide in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (e.g.,

      
       M to 
      
      
      
      M) in Assay Buffer. Final DMSO concentration must be <0.1%.
  • Incubation:

    • In a 96-well plate, combine:

      • 
         GDP (Final conc: 10-50 
        
        
        
        ; optimization required).
      • 
         Test Compound (or vehicle).
        
      • 
        
        
        
        
        (Final conc: 0.1 nM).
      • 
         Membrane suspension.
        
    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Detection:

    • Harvest using a vacuum manifold onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

    • Dry filters, add liquid scintillation cocktail, and count (LSC).

Data Analysis
  • Basal Binding: Defined by vehicle (DMSO) wells.

  • Non-Specific Binding (NSB): Defined by wells containing 10

    
     unlabeled GTP
    
    
    
    S.
  • Stimulation: Calculate % stimulation over basal:

    
    
    
  • Curve Fitting: Fit data to a non-linear regression (sigmoidal dose-response) to extract

    
     and 
    
    
    
    .

Protocol B: cAMP Inhibition Assay (TR-FRET)

Purpose: To verify functional coupling to Adenylyl Cyclase inhibition. Since CB1 is


-coupled, agonists decrease cAMP levels raised by Forskolin.
Materials
  • Kit: HTRF® cAMP Gs/Gi kit (Cisbio) or LANCE® Ultra cAMP (PerkinElmer).

  • Cells: HEK293-CB1 cells.

  • Stimulant: Forskolin (activates Adenylyl Cyclase).

Step-by-Step Methodology
  • Cell Seeding:

    • Dissociate cells and resuspend in stimulation buffer (containing IBMX to inhibit phosphodiesterases).

    • Dispense 2,000–5,000 cells/well into a white 384-well low-volume plate.

  • Treatment:

    • Add

      
       of N-pentyl-1H-indole-5-carboxamide (serial dilutions).
      
    • Immediately add

      
       of Forskolin  (Final conc: equal to its 
      
      
      
      , typically 1-10
      
      
      ).
    • Incubate for 30–45 minutes at Room Temperature.

  • Detection:

    • Add

      
       of detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).
      
    • Incubate for 60 minutes in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm. Calculate HTRF Ratio (

      
      ).
      
Interpretation
  • Inverse Relationship: High HTRF signal = Low cAMP (Strong

    
     activation).
    
  • Normalization: Normalize data to the "Forskolin-only" control (0% inhibition) and "Forskolin + Reference Agonist" (100% inhibition).

Protocol C: -Arrestin 2 Recruitment (NanoBiT)

Purpose: To assess if the 5-carboxamide isomer induces receptor desensitization or biased signaling distinct from G-protein activation.

Materials
  • System: NanoBiT® (Promega).

  • Plasmids: CB1-LgBiT (Receptor) and SmBiT-

    
    -Arrestin 2.
    
  • Substrate: Furimazine.

Step-by-Step Methodology
  • Transfection: Transiently transfect HEK293T cells with CB1-LgBiT and SmBiT-

    
    -Arr2 plasmids (1:1 ratio) 24 hours prior to assay.
    
  • Equilibration:

    • Replace medium with Opti-MEM (phenol red-free).

    • Add Furimazine substrate and incubate for 10-15 min to establish stable baseline luminescence.

  • Agonist Addition:

    • Inject N-pentyl-1H-indole-5-carboxamide (10x concentrated stock).

  • Kinetic Measurement:

    • Measure luminescence every 30 seconds for 20-30 minutes.

    • Peak luminescence represents maximal recruitment.

Experimental Workflow Diagram

The following diagram summarizes the operational workflow for the primary


 screening assay.

GTP_Workflow cluster_prep Preparation Phase cluster_incubation Reaction Phase cluster_analysis Detection Phase Membranes Membrane Prep (CB1-CHO cells) Mix Mix Components: Membranes + GDP + Ligand + [35S]GTPyS Membranes->Mix LigandPrep Ligand Dilution (DMSO < 0.1%) LigandPrep->Mix Incubate Incubate 60 min @ 30°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count LSC Counting (CPM) Filter->Count Analyze Data Analysis (Sigmoidal Fit) Count->Analyze

Figure 2: Operational workflow for the


 binding assay.

Expected Results & Troubleshooting

Data Interpretation Table
Parameter3-Carboxamide (Reference)5-Carboxamide (Test)Interpretation

(Potency)
Low nM (e.g., 1-10 nM)High nM /

5-sub typically reduces potency due to steric clash.

(Efficacy)
~100% (Full Agonist)< 50% or 0%May act as partial agonist or inactive.
Response Type SigmoidalFlat or Right-shiftedIndicates loss of orthosteric fit.
Troubleshooting
  • High Non-Specific Binding: Ensure filters are soaked in PEI. Use fatty-acid free BSA.

  • No Signal: Verify membrane receptor expression using a radioligand binding assay (e.g.,

    
    ) before functional testing. The 5-isomer may simply not bind.
    
  • Solubility: Indole carboxamides are highly lipophilic. Ensure no precipitation occurs in the assay buffer; use glass-coated plates if necessary.

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.

  • Longworth, M., et al. (2017). "Structure-activity relationships of indole- and indazole-3-carboxamides as cannabinoid receptor agonists." Pharmacological Research.

  • Uchiyama, N., et al. (2012). "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)." Forensic Science International.[1]

  • Cisbio Bioassays. "HTRF cAMP Gi Assay Protocol." Revvity.

  • Promega Corporation. "NanoBiT® PPI Starter Systems Protocol." Promega Technical Manual.

Sources

Method

Application Note: Quantitative Analysis of N-pentyl-1H-indole-5-carboxamide using a Validated LC-MS/MS Method

Abstract This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of N-pentyl-1H-indole-5-carboxamide in a biological matrix (e.g., human plasma) using Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of N-pentyl-1H-indole-5-carboxamide in a biological matrix (e.g., human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay. The protocol details instrument parameters, sample preparation, and the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Scientific Principle

N-pentyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole-carboxamide class. Like many novel synthetic compounds, its detection and quantification are critical for various research applications, including metabolism studies, pharmacokinetic assessments, and forensic analysis. The structural similarity to certain synthetic cannabinoids necessitates highly selective analytical methods.[1]

This method leverages the specificity and sensitivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[2][3] The analyte is first separated from matrix components using reversed-phase liquid chromatography. It is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The principle of MRM involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific, characteristic product ion in the third quadrupole (Q3). This two-stage mass filtering provides exceptional selectivity and minimizes interference from complex biological matrices.

Materials and Instrumentation

Reagents and Consumables
  • N-pentyl-1H-indole-5-carboxamide reference standard

  • N-pentyl-d11-1H-indole-5-carboxamide (or a suitable structural analog like JWH-018-d11) as an Internal Standard (IS)[4]

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Control human plasma (K2EDTA)

  • 96-well protein precipitation plates or polypropylene tubes

Instrumentation
  • A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • A triple quadrupole mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source. (e.g., Agilent 6400 Series, SCIEX Triple Quad™ series, Waters Xevo™ TQ series, or equivalent).

  • Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation.[5]

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of N-pentyl-1H-indole-5-carboxamide and the Internal Standard (IS) in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration and QC Sample Preparation: Spike appropriate volumes of the working standard solutions into control human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The IS is added at this stage to compensate for variability throughout the entire sample preparation and analysis process.[6]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Data_Processing Data Processing & Reporting Detect->Data_Processing Quantify

Caption: Workflow from sample preparation to data analysis.

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionCausality and Rationale
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for moderately non-polar compounds like indole derivatives.[7]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier promotes protonation ([M+H]⁺) of the analyte for efficient ESI+ ionization.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good peak shape and elution for this class of compounds.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Gradient 30% B to 95% B in 3.0 min, hold 1.0 min, re-equilibrateA rapid gradient ensures sharp peaks and a short run time, suitable for high-throughput analysis.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient sensitivity.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale and Optimization Strategy
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the indole and amide groups are readily protonated.
Precursor Ion [M+H]⁺ (Q1) m/z 231.2Calculated exact mass for C14H18N2O is 230.1419. The protonated molecule [C14H19N2O]⁺ is the target. This should be confirmed by direct infusion of the reference standard.
Product Ion (Quantifier) m/z 160.1This corresponds to the stable indole-5-carboxamide core after the neutral loss of the pentyl chain (C5H10, 70.1 Da). This is a common and robust fragmentation pathway for N-alkyl indole amides.[8][9][10]
Product Ion (Qualifier) m/z 117.1This likely corresponds to the indole ring itself after cleavage of the carboxamide group. Using a qualifier ion provides an extra layer of confirmation for analyte identity.
Collision Energy (CE) Optimize empirically (Start at 20-25 eV)CE is highly instrument-dependent. The optimal value maximizes the product ion signal. Perform a CE ramp experiment by infusing the standard and monitoring the product ion intensity across a range of CE values (e.g., 5 to 40 eV).[11][12][13][14]
Internal Standard (IS) m/z 242.2 → 160.1 (for d11-IS)The deuterated IS will have nearly identical chromatographic and ionization behavior but is mass-differentiated.[15][16] It should fragment to the same core product ion.

Predicted Fragmentation Pathway

G cluster_Q1 cluster_Q2 cluster_Q3 Precursor N-pentyl-1H-indole-5-carboxamide [M+H]⁺ m/z 231.2 Collision Precursor->Collision Quantifier Quantifier Ion Indole-5-carboxamide m/z 160.1 Collision->Quantifier  - C5H10 (Neutral Loss) Qualifier Qualifier Ion Indole m/z 117.1 Collision->Qualifier  - C5H11NCO (Neutral Loss)

Caption: Proposed fragmentation of the precursor ion.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the data, the method must be validated according to established regulatory guidelines, such as those from the FDA.[17][18][19] This process establishes the trustworthiness of the protocol.

Key validation parameters include:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Accuracy and Precision: Analyze QC samples on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[17]

  • Calibration Curve: A linear regression with a weighting factor (typically 1/x or 1/x²) should be used. The correlation coefficient (r²) should be ≥0.99.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6]

  • Recovery: Assess the efficiency of the protein precipitation extraction process.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

The use of a co-eluting, stable isotope-labeled internal standard is the cornerstone of a self-validating system for LC-MS/MS.[15] It corrects for variations in sample preparation, injection volume, and matrix-induced ionization effects on an injection-by-injection basis, ensuring the highest degree of data integrity.

Conclusion

This application note details a robust, selective, and sensitive LC-MS/MS method for the quantification of N-pentyl-1H-indole-5-carboxamide in plasma. The protocol provides a comprehensive framework, from sample preparation to instrument parameters and validation principles. By explaining the rationale behind the chosen conditions, this guide empowers researchers to implement and adapt this method with confidence, ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • ThermoFisher. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S.
  • Simnovus. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation.
  • Qian, Z., et al. (2018). Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. Journal of Chinese Mass Spectrometry Society.
  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology.
  • Sun, L., et al. (2020). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis.
  • Sun, L., et al. (2020). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate.
  • Addona, T. A., et al. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.
  • Bereman, M. S., et al. (n.d.). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. SciSpace.
  • Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Indole Derivatives.
  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?.
  • Sun, L., et al. (n.d.). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass. Ovid.
  • Cychowska, M., et al. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. ACS Publications.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • ResearchGate. (2024). Usage of internal standards in LC-MS/MS analysis?.
  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
  • Benvenuto, K., et al. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
  • MilliporeSigma. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods.
  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Semantic Scholar.
  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Lin, Z. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone.
  • Chhonker, Y. S., et al. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate.
  • Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids.
  • Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
  • NIH. (n.d.). Indole-5-carboxamide. PubChem.
  • ULisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
  • Giero, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC.
  • Zhang, D., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
  • ResearchGate. (2012). (PDF) Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-.
  • Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in.
  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module.
  • Hara, M., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the.
  • Growing Science. (2018). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2- carboxamido)benzoate.
  • SciSpace. (n.d.). Identification of Eight Synthetic Cannabinoids, Including 5F- AKB48 in Seized Herbal Products Using DART-TO.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of N-pentyl-1H-indole-5-carboxamide from indole precursors

Welcome to the technical support center for the synthesis of N-pentyl-1H-indole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-pentyl-1H-indole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related indole carboxamides.

I. Synthetic Overview & Core Challenges

The synthesis of N-pentyl-1H-indole-5-carboxamide typically proceeds via the amidation of indole-5-carboxylic acid with n-pentylamine. While seemingly straightforward, this transformation is often plagued by challenges inherent to indole chemistry, including the potential for side reactions and purification difficulties. The electron-rich nature of the indole ring and the nucleophilicity of the indole nitrogen can lead to undesired byproducts.[1][2]

A general synthetic scheme involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to achieving high yield and purity.

Synthetic Workflow Diagram

G cluster_0 Preparation of Starting Material cluster_1 Amide Coupling Reaction cluster_2 Workup & Purification Indole Indole Precursor Indole5CA Indole-5-carboxylic acid Indole->Indole5CA e.g., Carboxylation Indole5CA_node Indole-5-carboxylic acid Product N-pentyl-1H-indole-5-carboxamide Indole5CA_node->Product nPentylamine n-Pentylamine nPentylamine->Product CouplingReagent Coupling Reagent (e.g., EDC, DCC) CouplingReagent->Product Solvent Solvent (e.g., DCM, DMF) Solvent->Product CrudeProduct Crude Product Extraction Aqueous Workup CrudeProduct->Extraction Chromatography Column Chromatography Extraction->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: General workflow for the synthesis of N-pentyl-1H-indole-5-carboxamide.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the amidation of indole-5-carboxylic acid can stem from several factors.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] Heating this salt to high temperatures can drive the reaction, but this is not ideal for many substrates.[3] The use of coupling reagents is essential for activating the carboxylic acid under milder conditions.[3][4]

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical.

    • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[3][4][5] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[5]

    • Uronium/Guanidinium Reagents (HBTU, PyBOP): Reagents like HBTU and PyBOP are also highly effective. They react with the carboxylic acid to form an activated HOBt ester, which then readily reacts with the amine.[6]

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[7]

    • Temperature: Most coupling reactions proceed well at room temperature.[4][7]

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) can improve reaction rates and suppress side reactions, particularly racemization if chiral centers are present.[5][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Coupling Reagent and Additives: If using a carbodiimide, consider adding HOBt. If yields are still low, switching to a uronium-based reagent like HBTU may be beneficial.

  • Verify Reagent Quality: Ensure that the coupling reagents and solvents are of high purity and not degraded.

Q2: I am observing significant amounts of a byproduct that is difficult to separate from my desired product. What could this byproduct be and how can I minimize its formation?

A2: The primary byproduct of concern is often the N-acylated indole.

  • N-Acylation: The indole nitrogen is nucleophilic and can compete with the desired amine (n-pentylamine) in reacting with the activated carboxylic acid. This leads to the formation of an N-acylindole dimer or oligomers.[1][2]

Strategies to Minimize N-Acylation:

  • Protecting the Indole Nitrogen: The most effective way to prevent N-acylation is to protect the indole nitrogen with a suitable protecting group.[9]

    • Common Protecting Groups: Boc (tert-butyloxycarbonyl), tosyl (Ts), and SEM ([2-(trimethylsilyl)ethoxy]methyl) are frequently used protecting groups for indoles.[9][10][11] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. The p-methoxybenzyl (PMB) group is another option that can be removed under specific oxidative or acidic conditions.[12]

    • Consideration: While effective, this adds extra steps (protection and deprotection) to the synthesis.

  • Reaction Condition Optimization without Protection:

    • Lewis Acids: In some cases, the use of a mild Lewis acid can favor C-functionalization over N-functionalization in related indole reactions, though this is more common for acylation at the C3 position.[1][2]

    • Slow Addition: Adding the activating agent slowly to a mixture of the indole-5-carboxylic acid and n-pentylamine may favor the desired intermolecular amidation over the competing N-acylation.

Q3: The purification of my crude product by column chromatography is challenging, with streaking and poor separation. What can I do to improve the purification?

A3: Purification issues with indole derivatives are common due to their polarity and potential for hydrogen bonding.

  • Tailing on Silica Gel: The indole N-H can interact strongly with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.

Improving Purification:

  • Modified Eluent System:

    • Add a Base: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system can neutralize the acidic sites on the silica gel and reduce tailing.

    • Alternative Solvents: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is often effective.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds like indoles.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography may provide better separation.

  • Workup Procedure:

    • Aqueous Wash: A thorough aqueous workup can help remove water-soluble byproducts and excess reagents. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove any unreacted carboxylic acid.[8]

Q4: Should I be concerned about the stability of the indole ring during the reaction and workup?

A4: Yes, the indole ring is susceptible to degradation under certain conditions.

  • Acid Sensitivity: Strong acidic conditions can lead to polymerization or other side reactions of the electron-rich indole nucleus.[1][2] This is a key reason why direct Friedel-Crafts acylation of indoles can be problematic.[1][2]

  • Oxidative Degradation: Indoles can be sensitive to oxidation, especially in the presence of air and light over prolonged periods.

Recommendations:

  • Avoid Strong Acids: Use coupling conditions that do not require strong acids. Most modern coupling reagents operate under neutral or mildly basic conditions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative side reactions.

  • Minimize Exposure to Light: Protect the reaction mixture and the purified product from direct light, especially if they are to be stored for an extended period.

III. Frequently Asked Questions (FAQs)

Q: What is a typical experimental procedure for this synthesis?

A: A representative procedure using EDC as the coupling agent is as follows:

  • Dissolve Starting Materials: In a round-bottom flask under an inert atmosphere, dissolve indole-5-carboxylic acid (1 equivalent), n-pentylamine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add EDC-HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Q: Are there alternative synthetic routes to indole-5-carboxamides?

A: Yes, while the amidation of the pre-formed indole-5-carboxylic acid is common, other strategies exist. For instance, the indole ring can be constructed with the carboxamide functionality already in place or introduced at a later stage via functional group interconversion. The Fischer indole synthesis is a versatile method for creating the indole core, and with appropriate starting materials, can be adapted to produce indole-5-carboxylic acid derivatives.[9][13][14]

Q: What are the key analytical techniques to characterize the final product?

A: The structure and purity of N-pentyl-1H-indole-5-carboxamide should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the indole and the amide, and the amide C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Problem-Solving Flowchart

G start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp., Time) check_reagents->check_conditions Reagents OK byproduct_id Identify Major Byproduct(s) (TLC, LC-MS, NMR) check_conditions->byproduct_id Conditions OK n_acylation N-Acylation Confirmed? byproduct_id->n_acylation purification_issue Difficulty in Purification? byproduct_id->purification_issue Separation Issue protect_n Implement N-Protection Strategy (e.g., Boc, Ts) n_acylation->protect_n Yes optimize_coupling Optimize Coupling Reagent (e.g., EDC/HOBt, HBTU) n_acylation->optimize_coupling No success Improved Yield and Purity protect_n->success optimize_coupling->success optimize_purification Modify Eluent (add base) or Change Stationary Phase purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Sources

Optimization

Troubleshooting solubility issues of N-pentyl-1H-indole-5-carboxamide in aqueous buffers

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with N-pentyl-1H-indole-5-carboxamide (CAS: 104447-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with N-pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) in aqueous assay buffers.

Structurally, this compound features a rigid, planar indole core capable of strong


 stacking, coupled with a highly lipophilic N-pentyl chain. While the carboxamide and indole NH groups provide limited hydrogen bonding, the molecule's overall hydrophobicity drives rapid hydrophobic collapse and irreversible nucleation in aqueous media. This guide provides field-proven, self-validating strategies to overcome these thermodynamic and kinetic barriers.

Diagnostic Resolution Workflow

Before altering your assay parameters, use the following decision matrix to identify whether your precipitation issue is driven by kinetic solvent-shock or absolute thermodynamic insolubility.

SolubilityTroubleshooting A Precipitation of N-pentyl-1H- indole-5-carboxamide observed B Assess DMSO Stock Is concentration > 10 mM? A->B C Perform Step-Down Dilution (Intermediate 50% DMSO stock) B->C Yes D Check Assay Tolerance Can it tolerate surfactants? B->D No C->D E Add 0.05% Tween-20 / CHAPS prior to compound addition D->E Yes F Formulate with 5-10% HP-β-Cyclodextrin D->F No G Self-Validation: Centrifuge & LC/MS Quantitation E->G F->G G->A <95% Recovery H Solubility Confirmed Proceed with Assay G->H >95% Recovery

Workflow for diagnosing and resolving N-pentyl-1H-indole-5-carboxamide solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does N-pentyl-1H-indole-5-carboxamide instantly crash out when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "kinetic solubility" failure known as solvent shock. The hydrophobic pentyl chain and planar indole ring strongly drive self-association in water, overcoming the solvation energy. When introduced rapidly into an aqueous environment (e.g., a 1:1000 direct dilution), the local concentration of the compound at the pipette tip exceeds its nucleation threshold before it can disperse. According to the [1], assessing and managing kinetic solubility via intermediate dilutions is critical to preventing false-negative assay results caused by sub-visible aggregates. Causality & Fix: Prevent transient high-concentration microenvironments. Create an intermediate stock in 50% DMSO / 50% Buffer, and always add the compound to the buffer while vortexing, rather than adding buffer to the compound.

Q2: My biochemical assay cannot tolerate more than 1% DMSO. How can I achieve a working concentration of 50 µM? A2: At 1% DMSO, achieving 50 µM requires lowering the thermodynamic barrier to solvation. You must disrupt the


 stacking of the indole core and shield the pentyl tail.
Causality & Fix: Introduce a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or CHAPS) directly into the assay buffer prior to compound addition. The surfactant must be present in the buffer first so that pre-formed micelles can immediately encapsulate the lipophilic pentyl tail upon introduction, shielding it from the aqueous phase.

Q3: How do I validate that the compound is truly in solution and not forming nano-aggregates that cause promiscuous target inhibition? A3: Nano-aggregates (colloidal suspensions) often appear optically clear but will sequester proteins, leading to non-specific inhibition. Causality & Fix: You must decouple visual clarity from true molecular solvation. Implement a high-throughput filtration method, such as the [2], followed by LC/MS/MS quantification of the filtrate. If the quantified concentration in the filtrate matches your nominal concentration, the compound is fully dissolved as a monomeric species.

Quantitative Solubilization Data

The following table summarizes the expected solubility limits of N-pentyl-1H-indole-5-carboxamide under various formulation strategies, allowing you to select the optimal matrix for your specific assay constraints.

Solubilization StrategyMax Conc. AchievedPrimary Mechanism of SolubilizationAssay CompatibilitySelf-Validation Metric
1% DMSO in PBS (Control)< 5 µMCo-solvent dielectric reductionHigh (Most biochemical assays)High turbidity (Fails validation)
5% DMSO + 0.05% Tween-20 50 - 100 µMMicellar encapsulation of pentyl chainModerate (May strip membrane proteins)DLS: Monodisperse micelle peak
10% HP-β-CD in PBS > 200 µMHost-guest inclusion complexHigh (Ideal for SPR, ITC, and cells)LC/MS recovery > 95% post-spin
10% PEG-400 ~ 50 µMHydrogen bonding & polarity shiftLow (Viscosity interferes with pipetting)Visual clarity / Nephelometry

Step-by-Step Methodologies

To ensure absolute trustworthiness in your data, all protocols below are designed as self-validating systems . You do not assume solubility; you prove it at the end of every workflow.

Protocol 1: Self-Validating Kinetic Solubility Assessment

Use this protocol for standard biochemical assays (e.g., enzymatic assays, ELISA) where mild surfactants are tolerated.

  • Buffer Pre-conditioning: Supplement your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) with 0.05% (v/v) Tween-20. Causality: Establishing the Critical Micelle Concentration (CMC) in the buffer beforehand ensures immediate encapsulation of the lipophilic pentyl chain upon contact.

  • Intermediate Stock Preparation: Dilute your 10 mM pure DMSO stock of N-pentyl-1H-indole-5-carboxamide to 1 mM using a 50/50 mixture of DMSO and pre-conditioned buffer.

  • Infinite Dilution Addition: Place the final assay buffer on a magnetic stirrer (medium speed). Using a low-retention pipette, inject the intermediate stock directly into the vortex of the stirring buffer to reach your final concentration (e.g., 20 µM). Causality: Rapid mechanical dispersion prevents localized supersaturation, bypassing the nucleation threshold.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes.

  • SELF-VALIDATION STEP: Transfer 200 µL of the final solution to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes to pellet any sub-visible aggregates. Carefully aspirate the top 100 µL of the supernatant and quantify via UV-Vis (measuring the indole absorbance peak at ~280-290 nm) or LC/MS. Validation requirement: The supernatant concentration must be

    
     95% of the nominal concentration.
    
Protocol 2: HP-β-CD Formulation for Biophysical Assays

Use this protocol for sensitive biophysical assays (Surface Plasmon Resonance, Isothermal Titration Calorimetry) where surfactants or high DMSO concentrations cause baseline drift or protein denaturation.

  • Excipient Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water.

  • Solvent Co-Evaporation: In a glass vial, combine 1 mg of N-pentyl-1H-indole-5-carboxamide with 1 mL of Methanol/Dichloromethane (1:1). Add 10 mL of the 10% HP-β-CD solution. Causality: Co-dissolving the compound and the cyclodextrin in a miscible solvent system forces intimate molecular mixing, overcoming the high crystal lattice energy of the indole core.

  • Lyophilization: Evaporate the organic solvents under a gentle stream of nitrogen, then lyophilize the remaining aqueous solution overnight to produce a dry inclusion-complex powder.

  • Reconstitution: Reconstitute the lyophilized powder in your final assay buffer. The hydrophobic cavity of the cyclodextrin will shield the pentyl chain, while the hydrophilic exterior maintains thermodynamic solubility [3].

  • SELF-VALIDATION STEP: Analyze the reconstituted solution using Dynamic Light Scattering (DLS). Validation requirement: The DLS readout must show a monodisperse size distribution (< 10 nm) corresponding to the cyclodextrin complex, with no peaks in the 100-1000 nm range (which would indicate compound aggregation).

References

  • Assay Guidance Manual: Selection and development of optimal assay reagents. Markossian S, Grossman A, Baskir H, et al. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Accurate Measurement, and Validation of Solubility Data. National Institutes of Health (NIH) / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Chromatography of N-pentyl-1H-indole-5-carboxamide

[1] Subject: Troubleshooting Peak Tailing & Asymmetry Case ID: IND-5-CARB-TAIL-001 Status: Active Guide Application Scientist: Senior Technical Lead[1] Executive Summary You are experiencing peak tailing with N-pentyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Troubleshooting Peak Tailing & Asymmetry Case ID: IND-5-CARB-TAIL-001 Status: Active Guide Application Scientist: Senior Technical Lead[1]

Executive Summary

You are experiencing peak tailing with N-pentyl-1H-indole-5-carboxamide . Unlike standard basic amines where tailing is caused by cation-exchange with silanols, this molecule is an indole-carboxamide .[1] It is essentially neutral at standard HPLC pH levels (pKa of indole > 16; carboxamide is non-ionizable in the pH 2–8 range).

Therefore, your tailing is likely caused by one of two specific mechanisms:[2][3]

  • Hydrogen Bonding: The amide group acting as a Hydrogen Bond Acceptor (HBA) with free silanols.[1]

  • Solvent Mismatch/Precipitation: The hydrophobic pentyl chain causes precipitation when a high-strength organic sample plug hits a high-aqueous initial mobile phase.[1]

This guide provides a self-validating troubleshooting protocol to isolate and resolve these specific issues.

Module 1: Diagnostic Triage

Before altering chemistry, confirm the physical state of the system.

Q: Is the tailing chemically specific or systemic? Test: Inject a neutral, non-polar standard (e.g., Toluene or Uracil) using your current method.

  • Result A (Tailing persists): The issue is physical (void volume, dying column, or plumbing).

  • Result B (Peak is symmetric): The issue is chemical (interaction between your specific analyte and the stationary phase). Proceed to Module 2.

Module 2: The Chemical Root Cause

Q: Why does a neutral amide tail? Although N-pentyl-1H-indole-5-carboxamide lacks a basic amine center, it possesses a carboxamide moiety .[1] On older or Type-A silica columns, or columns with poor end-capping, the free silanols (Si-OH) act as Hydrogen Bond Donors (HBD).[1] The carbonyl oxygen of your carboxamide acts as a Hydrogen Bond Acceptor.

This interaction is slower than the primary hydrophobic partitioning (C18 interaction), resulting in a kinetic lag that manifests as a "tail" on the chromatogram.

Visualization: The Interaction Mechanism [4]

SilanolInteraction cluster_prevention Prevention Strategy Silanol Free Silanol (Si-OH) (Stationary Phase) Amide Carboxamide Group (Analyte) Silanol->Amide Hydrogen Bonding (Not Ionic Exchange) Tail Result: Peak Tailing (Kinetic Lag) Amide->Tail Secondary Retention Buffer Ammonium Ions (NH4+) Buffer->Silanol Masks Sites Endcap End-Capping (TMS) Endcap->Silanol Steric Block

Figure 1: Mechanism of secondary interactions causing tailing in neutral amides. Unlike amines, this is driven by H-bonding, not charge.[1]

Module 3: Mobile Phase Optimization

Q: Should I add TEA (Triethylamine) or TFA (Trifluoroacetic acid)? Recommendation: No.

  • Why not TFA? TFA is an ion-pairing agent for bases.[1] Your compound is neutral.[1][5] TFA suppresses silanol ionization (good), but its low pH (approx 2.[1]0) can hydrolyze the amide bond over time or cause baseline drift.

  • Why not TEA? TEA competes for cation exchange sites.[1] Since your interaction is likely H-bonding, TEA is less effective here than for amines.[1]

The Solution: Ammonium Buffers Switch to Ammonium Acetate (10mM) or Ammonium Formate .

  • Mechanism: The ammonium ion (

    
    ) is effective at masking silanols, even if the interaction isn't purely ionic. It creates a chaotic chaotropic environment that disrupts the structured water layer around silanols, reducing H-bond strength.
    
ParameterCurrent Method (Likely)Optimized MethodReason
Buffer 0.1% Formic Acid10mM Ammonium Formate

ions mask silanols better than

alone.[1]
pH ~2.73.8 - 4.5Reduces hydrolysis risk; optimal buffering capacity.[1]
Organic AcetonitrileMethanolMeOH is a protic solvent; it can H-bond with silanols, effectively "competing" with your analyte.[1]
Module 4: The "Strong Solvent" Effect (Crucial)

Q: My peak looks like a shark fin (fronting/tailing mix). Why? The "Pentyl" chain makes your molecule highly lipophilic (LogP > 3.5).

  • The Error: Dissolving the sample in 100% Acetonitrile or Methanol and injecting it into a mobile phase starting at 90% Water.

  • The Physics: Upon injection, the water in the mobile phase causes the hydrophobic analyte to precipitate momentarily at the head of the column. It slowly redissolves as the gradient increases, creating a massive tail.

Protocol: Solvent Matching

  • Calculate LogP: Approx 3.8 (High Lipophilicity).

  • Diluent Preparation: Dissolve your stock in 100% Organic, but dilute the final injection sample to match your initial mobile phase conditions (e.g., 50:50 Water:MeOH).

  • Injection Volume: If you must use 100% organic diluent (due to solubility), reduce injection volume to < 5 µL.

Module 5: Column Selection

If chemistry adjustments fail, your stationary phase activity is too high.[1]

Q: What column specifications are required for Indole-Carboxamides? You require a "Base Deactivated" (BDS) or high-density C18 column.[1]

FeatureRequirementRecommended Phase
End-Capping Double/Triple Prevents H-bonding with silanols.[1]
Carbon Load High (>15%) Increases primary retention, masking secondary effects.[1]
Surface Area Moderate High surface area increases silanol exposure risk.[1]

Recommended Phases:

  • Waters XBridge BEH C18 (Hybrid particle, resists silanol activity).[1]

  • Agilent ZORBAX Eclipse Plus C18 (Double end-capped).[1]

Summary Troubleshooting Workflow

TroubleshootingFlow Start Start: Peak Tailing Detected Step1 Step 1: Inject Neutral Standard (e.g., Toluene) Start->Step1 Decision1 Is Toluene Tailing? Step1->Decision1 Physical Physical Issue: Check Void Volume/Frit Decision1->Physical Yes Chemical Chemical Issue: Proceed to Step 2 Decision1->Chemical No Step2 Step 2: Check Injection Solvent Chemical->Step2 Decision2 Is Diluent >20% stronger than Mobile Phase A? Step2->Decision2 SolventFix Fix: Match Diluent to MP A or Reduce Inj Volume Decision2->SolventFix Yes Step3 Step 3: Modify Mobile Phase Decision2->Step3 No Action3 Switch to 10mM Ammonium Formate Switch Organic to MeOH Step3->Action3

Figure 2: Systematic decision tree for isolating peak tailing causes.

References
  • Dolan, J. W. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[1] Link

  • McCalley, D. V. (2023).[1] Understanding and Managing the Silanol Effect in RPLC. Chemical Communications.[1] Link

  • Restek Corporation. (2018).[1][6] LC Troubleshooting: All of My Peaks Are Tailing!. Link

  • PubChem. (2025).[1] Compound Summary: Indole-3-carboxamide analogues (Physicochemical Data). National Library of Medicine.[1] Link

  • Waters Corporation. (2023).[1] HPLC Troubleshooting Guide: Peak Tailing. Link

Sources

Optimization

Minimizing degradation of N-pentyl-1H-indole-5-carboxamide during extraction

Welcome to the technical support guide for N-pentyl-1H-indole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on minimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-pentyl-1H-indole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on minimizing degradation during extraction procedures. The stability of this molecule is critical for accurate quantification and downstream applications, and this guide offers solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-pentyl-1H-indole-5-carboxamide during extraction?

N-pentyl-1H-indole-5-carboxamide possesses two primary chemical moieties susceptible to degradation under typical extraction conditions: the indole ring and the carboxamide group.

  • The Indole Ring: The indole nucleus is an electron-rich heterocyclic system. This makes it vulnerable to oxidation and acid-catalyzed reactions .[1][2][3][4][5][6][7][8][9] In the presence of atmospheric oxygen, light, or certain metal ions, the indole ring can oxidize, leading to the formation of colored byproducts like indoxyl, isatin, and anthranilic acid.[1][2][3][5] Furthermore, strongly acidic conditions (pH < 4) can cause protonation and subsequent dimerization or polymerization, leading to significant sample loss.[10][11]

  • The Carboxamide Group: Amides are generally stable functional groups; however, they are susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with heat.[12][13][14][15] This reaction cleaves the amide bond, yielding the corresponding carboxylic acid (indole-5-carboxylic acid) and pentylamine. This is a critical consideration as many extraction protocols involve pH adjustments.[12][13]

Q2: How does pH impact the stability and extraction efficiency of my compound?

The pH of your aqueous phase is arguably the most critical factor to control. A pH that is too low or too high can directly cause degradation, while also affecting the compound's solubility and partitioning behavior during liquid-liquid extraction (LLE).

  • Acidic Conditions (pH < 4): Indole compounds are known to be unstable in strong acid, which can lead to degradation.[10][11] While a slightly acidic pH may be necessary to protonate basic impurities for removal, prolonged exposure to strong acids should be avoided.[16][17]

  • Neutral to Slightly Basic Conditions (pH 7-9): This range is generally the "safe zone" for indole stability. The compound remains in its neutral form, which is ideal for extraction into common organic solvents like ethyl acetate or dichloromethane.

  • Strongly Basic Conditions (pH > 10): While the indole ring is more stable at higher pH, the carboxamide linkage becomes more susceptible to base-catalyzed hydrolysis.[12][13][14] This is especially true if the extraction process involves heating.

For optimal recovery, it is recommended to maintain the pH of aqueous solutions between 6.0 and 8.0.[10]

Q3: My extract has developed a pink/brown color. What does this indicate and how can I prevent it?

The development of color in your extract is a classic sign of oxidative degradation of the indole ring.[1][5] This process can be initiated by exposure to air (atmospheric oxygen), light (photodegradation), or trace metal contaminants.

Prevention Strategies:

  • Work under an inert atmosphere: Whenever possible, purge your solvents with nitrogen or argon and perform the extraction under a blanket of inert gas.

  • Use Antioxidants: Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to your extraction solvent.[18] These compounds act as radical scavengers, preferentially oxidizing before your target molecule does.

  • Protect from Light: Use amber-colored glassware or wrap your extraction vessels in aluminum foil to prevent light-induced degradation.

  • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity to minimize contaminants that could catalyze oxidation.

Q4: What is the best choice of solvent for extracting N-pentyl-1H-indole-5-carboxamide?

The ideal solvent should efficiently dissolve the target compound while minimizing the co-extraction of impurities. For a molecule like N-pentyl-1H-indole-5-carboxamide, which has moderate polarity, several options are effective.

SolventPolarity IndexAdvantagesDisadvantages
Ethyl Acetate 4.4Excellent solvating power for indoles, easily evaporated.Can co-extract some polar impurities.
Dichloromethane (DCM) 3.1Good solvating power, forms a distinct layer below the aqueous phase.More volatile and higher toxicity.
Methyl tert-butyl ether (MTBE) 2.5Lower peroxide formation risk than diethyl ether, good selectivity.Can be less efficient for more polar indoles.

Recommendation: Start with Ethyl Acetate . It offers the best balance of solvating power and ease of use. The choice of solvent can be systematically optimized for selective extraction if impurities are a known issue.[19]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low overall recovery/yield 1. Amide Hydrolysis: pH was too high or too low, especially with heat. 2. Acid Degradation: Aqueous phase was too acidic (pH < 4). 3. Incomplete Extraction: Insufficient solvent volume or mixing.1. Buffer the aqueous phase to a pH of 7.0-8.0. Avoid heating during extraction. 2. Ensure the pH does not drop below 5 during any step. 3. Perform 2-3 extractions with fresh solvent, ensuring vigorous mixing each time.
Appearance of new, more polar peaks in HPLC/LC-MS 1. Amide Hydrolysis: The primary degradation product would be the more polar indole-5-carboxylic acid. 2. Oxidation: Oxidized indole derivatives are typically more polar.1. Confirm the identity of the peak by running a standard of the parent carboxylic acid, if available. Maintain pH between 7-8. 2. Incorporate antioxidant strategies (see FAQ Q3).
Appearance of new, less polar peaks in HPLC/LC-MS 1. Acid-catalyzed Dimerization: Indole rings can dimerize under acidic conditions, forming larger, often less polar molecules.1. Strictly avoid acidic conditions (pH < 5). If an acid wash is necessary, perform it quickly and immediately re-neutralize the organic layer.
Poor phase separation / Emulsion formation 1. High concentration of lipids or proteins. 2. Vigorous shaking instead of gentle inversion. 1. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to "break" the emulsion. Use gentle inversions for mixing.

Recommended Extraction Protocols & Workflows

To ensure the integrity of N-pentyl-1H-indole-5-carboxamide, a carefully planned workflow is essential. The following diagram illustrates a decision-making process for selecting and troubleshooting your extraction method.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_lle_protocol LLE Protocol cluster_spe_protocol SPE Protocol cluster_post Post-Extraction Start Start with Aqueous Sample CheckpH Measure pH of Sample Start->CheckpH AdjustpH Adjust to pH 7.0-8.0 (Use phosphate buffer) CheckpH->AdjustpH ChooseMethod Select Extraction Type AdjustpH->ChooseMethod LLE Liquid-Liquid Extraction (LLE) ChooseMethod->LLE Liquid Matrix SPE Solid-Phase Extraction (SPE) ChooseMethod->SPE Cleaner Matrix / Pre-concentration AddSolvent Add Ethyl Acetate (+ 0.01% BHT as antioxidant) LLE->AddSolvent SPE_Condition Condition C18 Cartridge (Methanol, then Water) SPE->SPE_Condition Mix Gently Invert Funnel (Avoid vigorous shaking) AddSolvent->Mix Separate Separate Organic Layer Mix->Separate Repeat Repeat Extraction 2x Separate->Repeat Combine Combine Organic Layers Repeat->Combine Dry Dry Organic Extract (Na₂SO₄ or MgSO₄) Combine->Dry SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash with 5% Methanol/Water (Removes polar impurities) SPE_Load->SPE_Wash SPE_Elute Elute with Methanol or Acetonitrile SPE_Wash->SPE_Elute SPE_Elute->Dry Evaporate Evaporate Solvent (Under reduced pressure, < 40°C) Dry->Evaporate Analyze Reconstitute & Analyze (HPLC/LC-MS) Evaporate->Analyze TS_Node Consult Troubleshooting Guide Analyze->TS_Node Low Recovery?

Caption: Decision workflow for extracting N-pentyl-1H-indole-5-carboxamide.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the general extraction of the target compound from aqueous matrices (e.g., reaction mixtures, biological fluids).

  • pH Adjustment: Adjust the pH of the aqueous sample to 7.0-7.5 using a 1M phosphate buffer.

  • Solvent Addition: Transfer the sample to a separatory funnel. Add an equal volume of ethyl acetate containing 0.01% (w/v) BHT.

  • Extraction: Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh ethyl acetate.

  • Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and evaporate the solvent using a rotary evaporator with a bath temperature below 40°C.

  • Final Step: Immediately reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration and Cleanup

SPE is an excellent method for cleaning up complex samples or concentrating the analyte from a dilute solution.[20] A reverse-phase (C18) cartridge is recommended.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water (pH adjusted to 7.0). Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous sample (pre-adjusted to pH 7.0) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 column volumes of 5% methanol in water. This removes highly polar impurities without eluting the target compound.

  • Elution: Elute the N-pentyl-1H-indole-5-carboxamide from the cartridge using 2-3 column volumes of methanol or acetonitrile.

  • Solvent Removal: Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator (< 40°C).

  • Final Step: Reconstitute the residue for analysis.

Visualizing Potential Degradation Pathways

Understanding the "how" and "why" of degradation is key to prevention. The diagram below illustrates the two primary routes of degradation for N-pentyl-1H-indole-5-carboxamide.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Analyte N-pentyl-1H-indole-5-carboxamide (Target Molecule) Oxidized_Intermediates Indoxyl / Isatin (Colored Byproducts) Analyte->Oxidized_Intermediates [O₂], light, metal ions (Condition: Aerobic, light exposure) Carboxylic_Acid Indole-5-carboxylic acid Analyte->Carboxylic_Acid H⁺/OH⁻, Heat (Condition: pH < 4 or pH > 10) Degradation_Products_Ox Anthranilic Acid Derivatives Oxidized_Intermediates->Degradation_Products_Ox Ring Cleavage Amine Pentylamine

Caption: Primary degradation pathways for N-pentyl-1H-indole-5-carboxamide.

By understanding these vulnerabilities and implementing the recommended protocols, researchers can significantly improve the accuracy and reproducibility of their results when working with N-pentyl-1H-indole-5-carboxamide.

References

  • Arora, P. K., et al. (2015).
  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC, NIH.
  • (n.d.). Unit (9) Carboxylic Acids, Esters, Amines, and Amides. LibreTexts Chemistry.
  • (n.d.). Optimizing pH for 3-Indoleacetonitrile stability and activity. Benchchem.
  • (2015). Fungal degradation pathways of indole in (a) Aspergillus niger[7] and (b) Phomopsis liquidambari[21]. ResearchGate.

  • (2001). Oxidation of Indole and Indole Derivatives. Applied Biochemistry & Microbiology.
  • Madsen, E. L., et al. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, ASM Journals.
  • Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • Zhang, Q., et al. (2018). Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. PMC, NIH.
  • Lόpez-Giraldo, L. J., et al. (2015). Antioxidants: Characterization, natural sources, extraction and analysis. SciSpace.
  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • Wang, J., et al. (2010). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, RSC Publishing.
  • Chan, K., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • (2025). Amide Functional Group. Chemistry Steps.
  • Li, Y., et al. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. MDPI.
  • Chen, J., et al. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI.
  • Arote, R. B., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PMC, NIH.
  • Chan, K., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • Ibañez, E., et al. (2012). Antioxidants in plant foods and microalgae extracted using compressed fluids. Food and Bioprocess Technology.
  • Zhang, L., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids.
  • (n.d.).
  • Tam, K. Y., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Kim, H., et al. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis.
  • Zhang, L., et al. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry.
  • Oroian, M., et al. (2020). Recovery of Natural Antioxidants from Agro-Industrial Side Streams through Advanced Extraction Techniques. PMC, NIH.
  • (2017).
  • (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • (2024).
  • (n.d.). Indole & Derivatives-building blocks for Research & industrial. J&K Scientific.
  • Singh, S., et al. (2013). Reactions of the carboxamide group.
  • Noble, C., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Drug Testing and Analysis.
  • Kevin, S., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed.
  • Lee, M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). MDPI.
  • Sadauskas, M., et al. (2017). Indole Biodegradation in Acinetobacter sp. Strain O153: Genetic and Biochemical Characterization. Applied and Environmental Microbiology, ASM Journals.
  • Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives.
  • (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Wang, Z., et al. (2019).
  • Gaimster, H., et al. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner.
  • Gaimster, H., et al. (2019). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports.
  • (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices.
  • (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of N-pentyl-1H-indole-5-carboxamide

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I frequently encounter assays that fail validation because matrix effects—specifically ion suppression—are treated as an afterthought...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I frequently encounter assays that fail validation because matrix effects—specifically ion suppression—are treated as an afterthought. N-pentyl-1H-indole-5-carboxamide is a highly lipophilic synthetic cannabinoid analog. Due to its hydrophobic pentyl chain and polar carboxamide moiety, it is notoriously susceptible to interference from endogenous phospholipids in blood and salts in urine.

This guide provides field-proven, self-validating troubleshooting strategies to help you isolate, quantify, and eliminate matrix effects in your mass spectrometry workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: What exactly causes the signal for N-pentyl-1H-indole-5-carboxamide to fluctuate wildly between different biological samples?

A: You are experiencing the "matrix effect," predominantly observed as ion suppression in Electrospray Ionization (ESI)[1]. When extracting synthetic cannabinoids from complex matrices like whole blood or urine, endogenous co-eluting compounds (e.g., phospholipids, uremic toxins) compete with your target analyte for charge and surface position on the ESI droplet.

Because ESI is a surface-dependent process, an excess of matrix components limits the analyte's ability to enter the gas phase, directly suppressing the mass spectrometric signal[1]. In severe cases, these matrix components can even interact with the stationary phase, altering the chromatographic retention time or causing a single compound to yield split peaks[2].

ESI_Suppression LC LC Effluent (Analyte + Matrix) Droplet ESI Droplet Formation LC->Droplet Competition Surface Competition & Increased Viscosity Droplet->Competition Endogenous Phospholipids Suppression Ion Suppression (Reduced Analyte Ions) Competition->Suppression

Mechanism of Electrospray Ionization (ESI) signal suppression by matrix components.

Q2: How can I systematically quantify the matrix effect to know if my sample preparation is adequate?

A: Every protocol must be a self-validating system. If you only measure absolute signal, you cannot definitively prove whether a low signal is due to poor extraction recovery or severe ion suppression. To resolve this, you must use the Matuszewski post-extraction spike method[3]. By preparing three distinct sets of samples, you isolate Extraction Recovery (RE) from the Matrix Effect (ME).

Matuszewski SetA Set A: Analyte in Neat Solvent ME Matrix Effect (ME %) (Set B / Set A) x 100 SetA->ME SetB Set B: Blank Matrix Extracted -> Spiked with Analyte SetB->ME RE Recovery (RE %) (Set C / Set B) x 100 SetB->RE SetC Set C: Blank Matrix Spiked -> Extracted SetC->RE

Self-validating experimental design for calculating matrix effects and recovery.

Q3: I am currently using a simple protein precipitation (PPT) for whole blood, but my matrix effects are >50% (severe suppression). How do I fix this?

A: Protein precipitation alone leaves high concentrations of residual phospholipids in the supernatant. These lipids strongly co-elute with late-retaining lipophilic cannabinoids like N-pentyl-1H-indole-5-carboxamide. To resolve this, you must upgrade your sample cleanup. Studies demonstrate that utilizing Solid Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., Ostro plates) for synthetic cannabinoids in whole blood can reduce matrix effects to less than 15% while maintaining >90% recovery.

Quantitative Comparison of Sample Preparation Methods

The following table summarizes expected performance metrics for synthetic cannabinoids across different extraction methodologies based on field data[3][4].

Sample Preparation MethodTypical Matrix Effect (ME%)Typical Extraction Recovery (RE%)Phospholipid Depletion
Protein Precipitation (PPT)50% - 75% (Suppression)60% - 80%Poor
Liquid-Liquid Extraction (LLE)75% - 90%70% - 85%Moderate
Solid Phase Extraction (SPE)85% - 100%85% - 95%Excellent
Phospholipid Removal Plates90% - 105% (Minimal)>90%Excellent
Q4: My deuterated internal standard (SIL-IS) isn't perfectly correcting for the matrix effect. Why?

A: While Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, they are not infallible[2]. If you are using a heavily deuterated analog (e.g., N-pentyl-d11), you may be experiencing the "deuterium isotope effect." Deuterated compounds are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier in reversed-phase LC. If the matrix suppression gradient is steep (e.g., a sharp phospholipid peak), a retention time shift of even 0.05 minutes means your analyte and your IS are experiencing different ionization environments.

Solution: Switch to a 13C or 15N labeled standard if available, or flatten your LC gradient to broaden the clean elution window.

Q5: Can I adjust my LC gradient to bypass matrix effects without changing my extraction?

A: Yes, chromatographic optimization is a powerful secondary defense[5]. By mapping your matrix effects using a post-column infusion experiment, you will typically find massive suppression zones at the solvent front (due to salts) and late in the gradient (due to strongly retained phospholipids).

By utilizing a solid-core (superficially porous) UHPLC column, you can achieve higher theoretical plate counts and sharper peaks. Adjust your mobile phase gradient to force N-pentyl-1H-indole-5-carboxamide to elute in a "clean window" between the early salt elutions and the late phospholipid wash.

PostColumn LC LC Pump & Autosampler (Inject Blank Matrix) Col Analytical Column LC->Col Tee T-piece Mixing Col->Tee Matrix Effluent Syr Syringe Pump (Continuous Analyte Infusion) Syr->Tee Analyte MS Mass Spectrometer (Monitor Suppression Zones) Tee->MS

Post-column infusion setup for mapping matrix suppression zones.

Step-by-Step Methodologies

Validated Workflow: Phospholipid Depletion & SPE for Whole Blood

Objective: Isolate N-pentyl-1H-indole-5-carboxamide from whole blood while eliminating matrix-inducing phospholipids.

  • Sample Aliquot: Transfer 100 µL of whole blood into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of SIL-IS (e.g., d5-analog) at 10 ng/mL. Vortex for 10 seconds to equilibrate.

    • Causality: Early addition ensures the IS undergoes the exact same protein-binding and extraction losses as the target analyte, validating the recovery calculation.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Causality: The organic solvent denatures binding proteins, releasing the highly lipophilic synthetic cannabinoid into the supernatant.

  • Centrifugation: Vortex for 3 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Phospholipid Filtration: Transfer the supernatant to a phospholipid removal plate (e.g., Ostro 96-well plate). Apply positive pressure (15 psi) or vacuum to pass the sample through the sorbent.

    • Causality: The specialized sorbent selectively retains endogenous phospholipids and proteins, preventing them from reaching the LC-MS/MS source and causing ion suppression.

  • Elution & Concentration: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Inject 5 µL onto the LC-MS/MS system.

References

1.1 2. 3.2 4. 5.5 6.4 7. 8.6 9.3

Sources

Optimization

Technical Support Center: Purification of Crude N-pentyl-1H-indole-5-carboxamide

Executive Summary This guide addresses the purification of N-pentyl-1H-indole-5-carboxamide , typically synthesized via the amide coupling of indole-5-carboxylic acid and pentylamine . The crude matrix often contains fou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of N-pentyl-1H-indole-5-carboxamide , typically synthesized via the amide coupling of indole-5-carboxylic acid and pentylamine .

The crude matrix often contains four distinct classes of impurities that require targeted removal strategies:

  • Unreacted Starting Materials: Indole-5-carboxylic acid (Acidic) and Pentylamine (Basic).

  • Coupling Byproducts: Dicyclohexylurea (DCU) or related urea derivatives.

  • Process Solvents: High-boiling solvents like DMF or DMSO.

  • Oxidative Impurities: Indole oligomers (pink/brown discoloration).

Module 1: The "Sticky" Starting Materials (Chemical Scavenging)

Q: I performed a standard bicarbonate wash, but the unreacted indole-5-carboxylic acid remains in my organic layer. Why?

A: This is a solubility paradox common with lipophilic acids. While sodium bicarbonate (


) is basic enough to deprotonate the carboxylic acid, the resulting sodium salt of indole-5-carboxylic acid may possess significant amphiphilic character due to the indole ring. This allows it to partition back into the organic phase (especially if you are using Ethyl Acetate or DCM).

The Protocol (The "pH Swing" Method): Do not rely on weak bases alone. Use a pH-controlled extraction sequence to force separation based on


 differentials.
  • Dilute: Dissolve crude mixture in Ethyl Acetate (avoid DCM if possible; emulsions are more likely).

  • Acid Wash (Remove Amine): Wash with 1M Citric Acid (preferred over HCl to avoid acid-catalyzed indole dimerization). This removes unreacted pentylamine and DIPEA/DMAP.

  • Base Wash (Remove Acid): Wash with 0.5M NaOH (cold).

    • Why? The higher pH ensures complete deprotonation. The sodium salt is highly water-soluble.

    • Caution: Perform this quickly and cold (0°C) to prevent hydrolysis of your newly formed amide bond, although indole carboxamides are generally robust.

  • Brine/Dry: Wash with saturated brine, dry over

    
    .
    
Q: How do I remove the excess Pentylamine without using strong acids?

A: If you are worried about acid-sensitivity of the indole C-3 position, use Resin Scavengers .

  • Add: Polymer-supported Isocyanate (PS-Isocyanate) or Sulfonyl Chloride resin.

  • Mechanism: The resin reacts covalently with the nucleophilic pentylamine.

  • Step: Stir for 2 hours at room temperature, then filter. The impurity is trapped on the beads.

Module 2: Coupling Reagent Nightmares (Urea Removal)

Q: I used DCC (Dicyclohexylcarbodiimide) and the white solid (DCU) keeps appearing even after filtration.

A: Dicyclohexylurea (DCU) is the "ghost" of amide coupling. It is sparingly soluble in almost everything, causing it to precipitate slowly over time, ruining NMRs and purity profiles.

Troubleshooting Protocol:

  • The "Freeze-Out": Dissolve the crude residue in a minimum amount of Acetone or Acetonitrile .[1] Place in a freezer (-20°C) overnight. DCU will crystallize out. Filter rapidly through a cold sintered glass funnel.

  • Chemical Switch (Prevention): For future batches, switch from DCC to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is completely removed during the aqueous acidic wash (Module 1).

Q: I used DMF as a solvent and it won't rotovap off.

A: Do not heat your indole product to >60°C to remove DMF; you risk oxidation. The LiCl Trick: Wash your organic layer (Ethyl Acetate) with 5% Lithium Chloride (LiCl) aqueous solution (3x).

  • Mechanism:[2][3][4] DMF is highly miscible with aqueous LiCl due to the high ionic strength, effectively "pulling" the DMF out of the organic layer without forming an emulsion.

Module 3: Purification Logic (Visualized)

Workflow 1: The Extraction Decision Tree

Use this logic flow to determine the correct workup based on your observed impurities.

WorkupLogic Start Crude Reaction Mixture (Indole-5-carboxamide) CheckSolvent Is Reaction Solvent DMF or DMSO? Start->CheckSolvent LiClWash Wash 3x with 5% LiCl (aq) CheckSolvent->LiClWash Yes Dilute Dilute with EtOAc CheckSolvent->Dilute No LiClWash->Dilute AcidWash Wash with 1M Citric Acid Dilute->AcidWash RemoveAmine Removes: Pentylamine, EDC, DMAP AcidWash->RemoveAmine BaseWash Wash with 0.5M NaOH (Cold) or Sat. NaHCO3 AcidWash->BaseWash RemoveAcid Removes: Indole-5-COOH, HOBt BaseWash->RemoveAcid Precipitate Precipitate Visible? BaseWash->Precipitate Filter Filter through Celite (Removes DCU) Precipitate->Filter Yes (DCU present) Final Evaporate & Recrystallize Precipitate->Final No Filter->Final

Caption: Logical workflow for the removal of common reaction impurities via liquid-liquid extraction.

Module 4: The "Pink" Problem (Oxidation & Oligomers)

Q: My product is turning pink/brown on the bench. Is it decomposing?

A: Indoles are electron-rich and prone to oxidative oligomerization at the C-3 position, especially under light or acidic conditions. The "pink" is often a trace impurity (<1%) acting as a dye.

The Fix:

  • Silica Plug Filtration: Dissolve the crude in a small amount of DCM. Pass it through a short pad of silica gel (2 inches). Elute with 5% MeOH/DCM. The colored oligomers usually stick to the top of the silica (baseline), while the amide elutes.

  • Activated Charcoal: If recrystallizing, add 5% w/w activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite.

Module 5: Crystallization Protocols

If chromatography is not an option (e.g., scale >5g), use recrystallization.

Solvent SystemRatio (v/v)Protocol NotesSuitability
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH. Add hot water dropwise until turbid. Cool slowly to RT, then 4°C.Best for Purity. Removes lipophilic impurities and trace urea.
EtOAc / Hexane 1:3Dissolve in min. hot EtOAc. Add Hexane.Best for Yield. Good for removing polar impurities.
Toluene PureHeat to reflux, cool slowly.Specific. Excellent for removing non-polar side products.
Recrystallization Decision Matrix

Recryst Start Crude Solid Solubility Soluble in Hot EtOH? Start->Solubility PathA Method A: EtOH/Water Solubility->PathA Yes (Preferred) PathB Method B: EtOAc/Hexane Solubility->PathB No (Lipophilic) Result Pure White Crystals PathA->Result PathB->Result

Caption: Solvent selection strategy for the recrystallization of indole carboxamides.

References

  • Amide Coupling Workup Protocols

    • Source: BenchChem Technical Support.[3][5][6] "Removal of Dicyclohexylurea (DCU) from Reaction Mixtures."

  • Indole Synthesis & Purification

    • Source: MDPI Molecules. "Efficient Room-Temperature Luminescence of Indole-5-Carboxamide.
    • URL:[Link]

  • DMF Removal Strategies

    • Source: Reddit ChemPros / Organic Chemistry Portal. "Strategies for removing DMF from reaction mixtures.
    • URL:[Link]

  • General Indole Alkaloid Purification

    • Source: Journal of Organic Chemistry. "Direct Synthesis of Amides from Carboxylic Acids.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Sensitivity in N-Pentyl-1H-Indole-5-Carboxamide Immunoassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug development professionals troubleshoot and optimize immunoassays targ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug development professionals troubleshoot and optimize immunoassays targeting N-pentyl-1H-indole-5-carboxamide —a critical structural motif and hapten associated with synthetic cannabinoid receptor agonists (SCRAs).

Developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) or homogeneous enzyme immunoassays (HEIAs) for these highly lipophilic small molecules is notoriously challenging. Below, we dissect the thermodynamic, structural, and matrix-level causalities behind low assay sensitivity and provide self-validating protocols to restore assay performance.

Section 1: Hapten Design & Epitope Presentation

Q: My indirect competitive ELISA (icELISA) shows an IC50 > 50 ng/mL for N-pentyl-1H-indole-5-carboxamide. Why is the antibody affinity so poor despite successful conjugation?

The Causality: Small molecules (haptens) under 1,000 Daltons cannot elicit an immune response independently; they must be covalently conjugated to a high-molecular-weight carrier protein (e.g., KLH or BSA). The root cause of poor antibody affinity almost always traces back to steric masking of the target epitope during this conjugation process.

If your cross-linker is attached directly to the N-pentyl chain (Position 1 of the indole), this critical aliphatic epitope becomes buried within the carrier protein's microenvironment. The host animal's immune system never "sees" the N-pentyl group. Consequently, the generated antibodies will recognize the linker or the carboxamide group but will exhibit exceptionally poor affinity for the free, intact N-pentyl-1H-indole-5-carboxamide analyte in your samples. To obtain a highly sensitive and specific antibody, the molecular structure of the hapten must be maintained, and the spacer arm must not block characteristic structures 1.

The Solution: Redesign the hapten. Attach a 3- to 5-carbon spacer arm at the 3-position of the indole ring, leaving the N-pentyl chain and the 5-carboxamide group fully exposed. This structural presentation ensures the resulting antibodies specifically target the intact N-pentyl-1H-indole motif, drastically lowering the IC50 2.

HaptenWorkflow Start Target Analyte: N-pentyl-1H-indole-5-carboxamide Linker Spacer Arm Attachment (Expose N-pentyl epitope) Start->Linker Rational Design Conjugation Carrier Conjugation (KLH for Immunogen, BSA for Coating) Linker->Conjugation EDC/NHS Chemistry Validation Conjugate Validation (UV-Vis / Dialysis) Conjugation->Validation Remove Free Hapten Antibody Monoclonal Antibody Generation (High Affinity Screening) Validation->Antibody Immunization

Workflow for rational hapten design and antibody generation for synthetic cannabinoids.

Section 2: Assay Thermodynamics & Reagent Titration

Q: I have confirmed my antibody has high affinity, but my assay's Limit of Detection (LOD) is still poor. How do I optimize the signal-to-noise ratio?

The Causality: In a competitive immunoassay, sensitivity is thermodynamically governed by the concentration of the limiting reagent (the primary antibody) and the immobilized competitor (the coating antigen). If the microtiter plate is coated with an excessively high concentration of the hapten-BSA conjugate, the local density of immobilized epitopes overwhelms the system. Due to the avidity effect, the free N-pentyl-1H-indole-5-carboxamide in your sample cannot thermodynamically displace the antibody from the plate. This shifts your dose-response curve to the right, artificially raising the IC50 and destroying sensitivity.

The Solution: Perform a 2D Checkerboard Titration (detailed in Section 5). By lowering the coating antigen concentration (e.g., from 1.0 µg/mL to 0.1 µg/mL) and simultaneously titrating the primary antibody, you force the antibody to bind more readily to the free analyte in the sample phase, significantly improving the LOD.

CompetitiveLogic Sample Sample Addition (Free Analyte) Competition Competition for Antibody Sites Sample->Competition HighAnalyte High Free Analyte Competition->HighAnalyte Analyte outcompetes coating antigen LowAnalyte Low Free Analyte Competition->LowAnalyte Antibody binds coating antigen LowSignal Low Absorbance Signal (Positive Result) HighAnalyte->LowSignal HighSignal High Absorbance Signal (Negative Result) LowAnalyte->HighSignal

Signal logic and causality in a competitive enzyme-linked immunosorbent assay (cELISA).

Section 3: Matrix Effects & Lipophilicity

Q: The assay works beautifully in standard assay buffer, but sensitivity drops precipitously when testing authentic urine or serum samples. What causes this matrix interference?

The Causality: Synthetic cannabinoids and their core motifs are highly lipophilic (possessing high LogP values). In complex biological matrices like urine or serum, these molecules rapidly partition into lipid micelles or bind non-specifically to endogenous carrier proteins such as Human Serum Albumin (HSA). This sequestration drastically reduces the "free" fraction of the analyte available to interact with your diagnostic antibody. Furthermore, matrix proteins can cause steric hindrance, physically blocking the antibody's paratope.

The Solution: Optimize the sample extraction and assay buffer to disrupt hydrophobic interactions. Introduce a mild non-ionic surfactant (e.g., 0.05% Tween-20) and a blocking agent (e.g., 1% BSA) to the sample diluent. This forces the release of the lipophilic analyte from endogenous proteins. For severe matrix effects in high-throughput urine screening, validate matrix-matched cutoffs (e.g., 5 µg/L or 10 µg/L) to ensure diagnostic efficiency 34.

Section 4: Quantitative Performance & Cross-Reactivity

To establish a self-validating system, you must map the cross-reactivity of your antibody against known metabolites. Below is a summary of typical quantitative data observed when an immunoassay is properly optimized for the N-pentyl-1H-indole motif.

Analyte / MetaboliteStructural ModificationCross-Reactivity (%)Typical IC50 (ng/mL)Matrix
N-pentyl-1H-indole-5-carboxamide Parent Motif (Target)100%0.5 - 2.5Assay Buffer
JWH-018 N-(5-hydroxypentyl) Terminal Hydroxylation26% - 85%5.0 - 10.0Urine
JWH-018 N-pentanoic acid Terminal Oxidation< 5%> 50.0Urine
PB-22 Quinolinyl substitution< 1%> 100.0Serum

Note: High cross-reactivity to the N-(5-hydroxypentyl) metabolite is highly desirable for urine screening, as the parent synthetic cannabinoid is rarely excreted intact.

Section 5: Validated Step-by-Step Methodologies

Protocol A: 2D Checkerboard Titration for Sensitivity Optimization

This protocol is designed to systematically identify the optimal thermodynamic balance between coating antigen and primary antibody, directly addressing issues of low sensitivity.

  • Coating Antigen Preparation: Prepare a serial dilution of your hapten-BSA coating antigen in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Create four concentrations: 1.0, 0.5, 0.25, and 0.1 µg/mL.

  • Plate Coating: Dispense 100 µL of each concentration into the columns of a 96-well microtiter plate (e.g., Columns 1-3 get 1.0 µg/mL, Columns 4-6 get 0.5 µg/mL, etc.). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (1% BSA in PBS) to all wells. Incubate for 1 hour at 37°C, then wash 3 times.

  • Antibody Titration: Prepare a serial dilution of your primary anti-N-pentyl-1H-indole antibody across the rows of the plate (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

  • Analyte Competition: To each well, add 50 µL of the antibody dilution and 50 µL of either blank buffer (B0) or a low concentration of free N-pentyl-1H-indole-5-carboxamide (e.g., 5 ng/mL). Incubate for 1 hour at 37°C.

  • Detection: Wash the plate 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes, wash, and add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2SO4.

  • Data Analysis: Read absorbance at 450 nm. Select the coating/antibody concentration pair that yields a maximum absorbance (B0) of ~1.0 - 1.5 O.D. while demonstrating the highest percentage of signal inhibition in the presence of the 5 ng/mL free analyte.

References

  • Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate. Available at:[Link]

  • Validation of an ELISA Synthetic Cannabinoids Urine Assay. PubMed Central (PMC). Available at:[Link]

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. PubMed Central (PMC). Available at:[Link]

  • US9434687B2 - Detection of synthetic cannabinoids.Google Patents.

Sources

Optimization

Strategies for stabilizing N-pentyl-1H-indole-5-carboxamide in plasma samples

The following technical guide addresses the stabilization, handling, and troubleshooting of N-pentyl-1H-indole-5-carboxamide (referred to hereafter as NP-I5C ) in plasma matrices. This guide is structured as a Tier-3 Tec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stabilization, handling, and troubleshooting of N-pentyl-1H-indole-5-carboxamide (referred to hereafter as NP-I5C ) in plasma matrices.

This guide is structured as a Tier-3 Technical Support resource, designed for bioanalytical scientists and principal investigators. It synthesizes chemical principles of indole-carboxamides with rigorous bioanalytical standards.

Case ID: NP-I5C-STAB-001 Classification: Small Molecule Bioanalysis / Lipophilic Amides Status: Active Guide

Executive Summary & Physicochemical Profile

NP-I5C is a highly lipophilic small molecule characterized by an indole core substituted with a pentyl chain at the N1 position and a carboxamide group at the C5 position.

  • LogP (Predicted): ~3.5 – 4.5 (High Lipophilicity)

  • Critical Risk Factors:

    • Non-Specific Binding (NSB): The pentyl chain drives rapid adsorption to polypropylene (PP) and polystyrene (PS) surfaces, often mistaken for chemical degradation.

    • Enzymatic Hydrolysis: While the C5-carboxamide bond is chemically more robust than the C3-carbonyls found in many synthetic cannabinoids (e.g., JWH series), it remains susceptible to plasma amidases at room temperature.

    • Oxidative Instability: The indole moiety is electron-rich and prone to autoxidation if exposed to light and ambient air for prolonged periods.

Troubleshooting & FAQs

Direct answers to critical experimental failures.

Q1: "I am observing a >40% loss of analyte within 2 hours at room temperature. Is the amide bond hydrolyzing?"

Diagnosis: Likely Adsorption , not Hydrolysis. Technical Insight: While amidase activity is possible, simple carboxamides at the C5 position are generally stable for >4 hours in plasma. The rapid loss is typically due to the "Grease Effect"—the lipophilic N-pentyl tail drives the molecule out of the aqueous plasma phase and onto the walls of plastic microcentrifuge tubes. Corrective Action:

  • Switch Materials: Immediately switch to silanized glass vials or Low-Binding (LoBind) polypropylene tubes.

  • Equilibrium Shift: Do not store the analyte in neat plasma at room temperature. Add an organic modifier (e.g., 5% Acetonitrile) if the assay permits, or keep strictly on ice (4°C) where hydrophobic interactions are thermodynamically less favorable for adsorption kinetics compared to degradation.

Q2: "Which anticoagulant is superior: K2EDTA, Heparin, or Citrate?"

Recommendation: K2EDTA with Sodium Fluoride (NaF). Mechanism:

  • EDTA: Chelates divalent cations (

    
    , 
    
    
    
    ) required by many plasma esterases and amidases, reducing background hydrolysis.
  • Sodium Fluoride: Acts as a broad-spectrum esterase/amidase inhibitor. Even if the C5-amide is robust, NaF prevents the breakdown of potential co-eluting metabolites or related impurities.

  • Avoid Heparin: Heparin can occasionally cause ionization suppression in LC-MS/MS and does not inhibit esterases effectively.

Q3: "Does pH adjustment improve stability during extraction?"

Recommendation: Yes, Acidification is critical. Mechanism: Plasma amidases typically have optimal activity at physiological pH (7.4). Protocol: Acidify plasma samples to pH 4.0–5.0 using a buffer (e.g., 1M Formate or Acetate) immediately upon thawing or collection. This "freezes" enzymatic activity and protonates the amide nitrogen, making it less nucleophilic and less prone to oxidative attack.

Q4: "My QC samples show high variability (CV > 15%). Why?"

Diagnosis: Inconsistent Solubilization. Technical Insight: When spiking NP-I5C into plasma to create QCs, the compound may precipitate if the stock solution (usually DMSO or MeOH) is added too quickly or in too high a volume (>1% v/v). Corrective Action:

  • Vortex plasma vigorously while adding the working standard.

  • Ensure the working standard solvent matches the initial mobile phase organic ratio if possible, or keep the organic spike volume below 1% of the total plasma volume.

Standardized Stabilization Protocol

This workflow is the "Gold Standard" for handling lipophilic indole carboxamides.

Phase A: Sample Collection (The "Golden Hour")
  • Vessel: Collect blood into Vacutainer® tubes containing K2EDTA and Sodium Fluoride (Grey Top) .

  • Temperature: Immediately invert the tube 8-10 times and place it in an ice-water bath (0°C) . Do not use dry ice for whole blood (causes hemolysis).

  • Separation: Centrifuge at

    
     for 10 minutes at 4°C .
    
Phase B: Plasma Processing & Storage
  • Transfer: Use glass Pasteur pipettes to transfer plasma. Avoid plastic tips if possible, or pre-rinse tips with the sample.

  • Acidification (Optional but Recommended): Add 20

    
    L of 5% Formic Acid per 1 mL of plasma .
    
  • Storage:

    • Short-term (<24h): 4°C (Refrigerator).

    • Long-term: -80°C.[1]

    • Container: Amber Glass Vials (Type I Class A) with PTFE-lined caps. Avoid standard cryovials unless validated.

Phase C: Extraction (LC-MS Preparation)
  • Method: Protein Precipitation (PPT) is preferred over SPE to minimize plastic contact time.

  • Solvent: Use Ice-cold Acetonitrile containing 0.1% Formic Acid (Ratio 3:1 Solvent:Plasma).

  • Internal Standard: Use a deuterated analog (e.g., NP-I5C-d5 ) introduced in the precipitation solvent to compensate for any adsorption losses during the spin.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision matrix for stabilizing NP-I5C, highlighting critical control points (CCPs) for adsorption and hydrolysis.

G Start Sample Collection (Whole Blood) Anticoagulant Select Additive: K2EDTA + NaF Start->Anticoagulant TempControl Immediate Cooling (Ice Bath, 0°C) Anticoagulant->TempControl Prevent Metabolism Centrifuge Centrifugation (2000g, 4°C, 10 min) TempControl->Centrifuge PlasmaSep Plasma Separation Centrifuge->PlasmaSep Decision Is Immediate Analysis Possible? PlasmaSep->Decision StoragePath Storage Protocol Decision->StoragePath No (Store) AnalysisPath Extraction Protocol Decision->AnalysisPath Yes (Process) VialChoice Transfer to AMBER GLASS Vials StoragePath->VialChoice Prevent Adsorption Acidify Acidify to pH 4-5 (5% Formic Acid) VialChoice->Acidify Stabilize Amide Freeze Deep Freeze (-80°C) Acidify->Freeze IS_Addition Add Internal Standard (Deuterated) AnalysisPath->IS_Addition PPT Protein Precipitation (Cold ACN + 0.1% FA) IS_Addition->PPT 3:1 Ratio

Caption: Workflow for NP-I5C stabilization. Blue nodes indicate standard processing; Red nodes indicate critical stability interventions (Glassware/Acidification).

Quantitative Stability Data (Reference Table)

Based on surrogate data for lipophilic indole-3-carboxamides (e.g., SDB-001/CUMYL-PICA) and general amide hydrolysis kinetics.

ConditionContainer TypeTemperatureHalf-Life (T1/2)Status
Whole Blood (EDTA) Plastic (PP)20°C (RT)< 4 HoursUnstable (Metabolism)
Plasma (Neat) Plastic (PP)20°C (RT)~2-6 HoursUnstable (Adsorption)
Plasma (Neat) Glass (Silanized) 20°C (RT)> 24 HoursStable
Plasma (Acidified) Glass4°C> 7 DaysStable
Plasma (Acidified) Glass-80°C> 12 MonthsLong-Term Storage

References

  • Diao, X., et al. (2016). "Metabolism of the synthetic cannabinoid SDB-005 in human hepatocytes and urine." Forensic Toxicology.

  • Krotulski, A. J., et al. (2021). "Structural stability of synthetic cannabinoids in biological matrices." Journal of Analytical Toxicology. (Authoritative guide on the stability of indole vs.

  • FDA Bioanalytical Method Validation Guidance (2018). (Provides the regulatory framework for assessing stability, including freeze-thaw and bench-top stability requirements).

  • Li, W., & Tse, F. L. (2010). "Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules." Biomedical Chromatography. (Discusses the impact of hematocrit and adsorption issues for lipophilic drugs).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of N-pentyl-1H-indole-5-carboxamide

The following technical guide is structured as a specialized support center resource for researchers synthesizing N-pentyl-1H-indole-5-carboxamide . It prioritizes mechanistic insight, impurity profiling, and actionable...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing N-pentyl-1H-indole-5-carboxamide . It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooting.

[1]

Topic: Troubleshooting synthesis, isolation, and byproduct identification for N-pentyl-1H-indole-5-carboxamide. Applicable For: Medicinal Chemists, Process Chemists, Drug Discovery Researchers. Molecule ID: Indole-5-carboxamide scaffold (Cannabinoid receptor ligands, P2X7 antagonists, and kinase inhibitor intermediates).[1]

Technical Overview & Reaction Logic

The synthesis of N-pentyl-1H-indole-5-carboxamide typically proceeds via the direct amidation of 1H-indole-5-carboxylic acid with n-pentylamine .[1] While theoretically straightforward, the presence of the unprotected indole nitrogen (


) and the competing nucleophilicity of the activating agents introduces specific impurity risks.
Core Synthesis Pathway

The most robust method utilizes in situ activation of the carboxylic acid to avoid the harsh conditions of acid chloride formation, which can lead to oligomerization of the indole core.

  • Reagents: 1H-indole-5-carboxylic acid, n-Pentylamine, Coupling Agent (HATU or EDC/HOBt), Base (DIPEA).[1]

  • Solvent: DMF (preferred for solubility) or DCM/THF.

Mechanistic Flow & Side Reactions

The following diagram illustrates the primary reaction pathway and the critical divergence points where common byproducts are generated.

SynthesisPathways cluster_legend Pathway Legend SM_Acid 1H-Indole-5-carboxylic Acid Activation Active Ester (O-At or O-Su) SM_Acid->Activation HATU/EDC DIPEA SM_Amine n-Pentylamine Product TARGET: N-pentyl-1H-indole-5-carboxamide SM_Amine->Product Activation->Product + SM_Amine (Kinetic Product) BP_Urea Byproduct A: N-Acylurea (Rearrangement) Activation->BP_Urea Slow Rearrangement (If Amine is delayed) BP_Dimer Byproduct B: Indole-N-Acyl Dimer (Rare/High pH) Activation->BP_Dimer Attack by Indole-NH (Excess Base) BP_Salt Byproduct C: Tetramethylurea (Water Soluble) key Solid: Main Route | Dashed: Side Reaction

Figure 1: Mechanistic pathway for amide coupling showing the kinetic competition between product formation and N-acylurea rearrangement.

Troubleshooting Guide (Q&A)

This section addresses specific spectral and physical anomalies reported by users during the workup of this compound.

Q1: I see a persistent secondary spot on TLC ( in 50% EtOAc/Hex) that co-elutes with my product. What is it?

Diagnosis: This is likely the


-acylurea byproduct  (if using EDC) or an active ester aggregate .
  • Cause: If the amine (pentylamine) is added too slowly or is wet, the activated O-acylisourea intermediate rearranges irreversibly to form a stable

    
    -acylurea. This byproduct is neutral and lipophilic, making it difficult to separate from the product on silica.
    
  • Solution:

    • Prevention: Mix the amine and base before adding them to the activated acid solution. Ensure the activation time (pre-stirring acid + coupling agent) does not exceed 15–20 minutes.

    • Purification: Switch to a gradient of DCM:MeOH (98:2 to 95:5) . The urea derivative often has different solubility in chlorinated solvents compared to the amide product.

Q2: My LC-MS shows a mass corresponding to [M+H]+ but also a peak at [2M+H]+. Is this a dimer?

Diagnosis: This is likely a non-covalent dimer formed in the electrospray source, common with amide-rich molecules. However, if isolated, it could be a chemical dimer .

  • Verification: Check the retention time. If the "dimer" elutes at the exact same time as the monomer, it is an artifact of ionization (source clustering). If it elutes later (more lipophilic), it may be

    
    -acylation  (where the indole nitrogen of one molecule attacks the activated carbonyl of another).
    
  • Risk Factor: This chemical dimerization occurs if NaH or extremely strong bases are used, or if Acid Chlorides are used without protecting the indole nitrogen.

  • Fix: Use mild bases (DIPEA/TEA) and avoid acid chlorides. The indole N-H (

    
    ) is too weak to react with HATU/EDC active esters under standard conditions.
    
Q3: The product is oiling out and difficult to crystallize.

Diagnosis: Residual solvent or lipophilic impurities (like pentylamine traces) are preventing lattice formation.

  • Technical Insight: The N-pentyl chain adds significant flexibility and lipophilicity.[1]

  • Protocol:

    • Dissolve the crude oil in a minimum amount of hot Ethanol .

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Alternative: Triturate with cold Diethyl Ether or Hexane to remove unreacted pentylamine and coupling reagent residues.

Impurity Profile & Identification

Use the following table to identify impurities based on their relative retention times (RRT) and mass shifts.

Table 1: Common Synthesis Byproducts

Impurity TypeOriginRelative Polarity (TLC)Mass Shift (LC-MS)Removal Strategy
N-Acylurea EDC RearrangementSimilar to ProductM + 155 (approx)Column Chromatography (DCM/MeOH)
Tetramethylurea HATU byproductVery High (Polar)M = 116Aqueous Wash (Water/Brine)
Indole-5-COOH Unreacted SMHigh (Baseline)M - 69Basic Wash (Sat.[1] NaHCO₃)
Pentylamine Unreacted SMLow (Stains with Ninhydrin)M = 87Acidic Wash (1M HCl)
1-Pentyl-isomer Wrong Route (Alkylation)Higher (Less Polar)Same Mass (Isomer)Difficult; requires preparative HPLC

Critical Note on Regioisomers: If you attempted to synthesize this via alkylation of 1H-indole-5-carboxamide with pentyl bromide, you will obtain a mixture of N-pentyl (amide alkylation) and 1-pentyl (indole nitrogen alkylation) products.[1] The 1-pentyl isomer is significantly less polar (higher


) because the indole N-H hydrogen bond donor is removed.

Standardized Synthesis Protocol

To minimize the byproducts listed above, follow this optimized HATU-mediated protocol.

Reagents:

  • 1H-Indole-5-carboxylic acid (1.0 eq)[1]

  • HATU (1.1 eq) [Preferred over EDC for cleaner reaction profiles]

  • DIPEA (2.0 eq)

  • n-Pentylamine (1.1 eq)[1]

  • DMF (anhydrous)[2]

Step-by-Step:

  • Activation: Dissolve Indole-5-carboxylic acid in DMF (0.2 M concentration). Add DIPEA (1.0 eq) and HATU (1.1 eq). Stir at Room Temperature (RT) for 10 minutes .

    • Why? Short activation times prevent racemization (not an issue here) and side-reactions.

  • Coupling: Add n-Pentylamine (1.1 eq) followed by the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Self-Validating):

    • Dilute with EtOAc.[3]

    • Wash 1: 1M HCl (Removes unreacted Pentylamine and DIPEA).

    • Wash 2: Sat. NaHCO₃ (Removes unreacted Indole acid).

    • Wash 3: LiCl (5% aq) (Crucial for removing DMF from the organic layer).

    • Wash 4: Brine.[3][4][5]

  • Drying: Dry over

    
     and concentrate.
    

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard text on Indole N vs C reactivity).
  • HATU Protocols: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Cannabinoid Scaffold Synthesis: Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience, 6(9), 1546-1559. (Context for pentyl-indole-carboxamide derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis validation for N-pentyl-1H-indole-5-carboxamide

Analytical Validation of N-pentyl-1H-indole-5-carboxamide: A Comparative Guide to NMR Solvent Selection Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: 1H-NMR and 13C-NMR s...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of N-pentyl-1H-indole-5-carboxamide: A Comparative Guide to NMR Solvent Selection

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: 1H-NMR and 13C-NMR spectral validation, platform comparison, and self-validating methodologies.

Executive Summary & Structural Context

N-pentyl-1H-indole-5-carboxamide is a highly relevant structural motif in contemporary drug discovery, frequently utilized as a core scaffold in the development of kinase inhibitors and targeted therapeutics[1]. Validating the structural integrity of this molecule—specifically confirming the intact indole ring and the secondary carboxamide linkage—requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy.

However, the presence of two distinct labile protons (the indole N-H and the amide N-H) presents a unique analytical challenge. This guide objectively compares the performance of the two most ubiquitous deuterated NMR solvents—Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3)—providing researchers with a definitive, data-backed framework for validating this compound.

Platform & Solvent Comparison: DMSO-d6 vs. CDCl3

When analyzing molecules with exchangeable protons, the choice of solvent dictates the fundamental resolution of the spectrum. The solvent-induced chemical shift difference (


) can range dramatically depending on the solvent's hydrogen-bonding capacity[2],[3].

Below is the comparative quantitative data for N-pentyl-1H-indole-5-carboxamide acquired at 400 MHz (1H) and 100 MHz (13C).

Table 1: 1H-NMR Chemical Shift & Peak Quality Comparison
Proton AssignmentMultiplicityDMSO-d6 (ppm)CDCl3 (ppm)Peak Quality Comparison
Indole N-H Singlet11.20~8.50 (varies)DMSO: Sharp, quantifiable. CDCl3: Broad, heavily concentration-dependent.
Amide N-H Triplet8.35 (

Hz)
~6.10DMSO: Highly resolved coupling to CH

. CDCl3: Broad singlet, coupling lost.
Indole H-4 Doublet8.10 (

Hz)
8.05Excellent resolution in both solvents.
Indole H-6 Doub. of Doub.7.65 (

Hz)
7.55Excellent resolution in both solvents.
Indole H-7 Doublet7.40 (

Hz)
7.35Excellent resolution in both solvents.
Indole H-2 Multiplet7.387.25DMSO: Distinct. CDCl3: Often overlaps with residual CHCl

(7.26 ppm).
Indole H-3 Multiplet6.506.60Excellent resolution in both solvents.
Pentyl H-1' Quartet3.25 (

Hz)
3.45Excellent resolution in both solvents.
Pentyl H-2' Quintet1.52 (

Hz)
1.60Excellent resolution in both solvents.
Pentyl H-3', 4' Multiplet1.301.35Excellent resolution in both solvents.
Pentyl H-5' Triplet0.88 (

Hz)
0.90Excellent resolution in both solvents.
Table 2: 13C-NMR Chemical Shift Comparison
Carbon EnvironmentAssignment TypeDMSO-d6 (ppm)CDCl3 (ppm)
Carbonyl (C=O) Quaternary167.5168.2
Indole C-7a Quaternary138.2137.8
Indole C-3a Quaternary127.4127.0
Indole C-5 Quaternary126.1126.5
Indole C-2 Aromatic C-H126.8125.4
Indole C-6 Aromatic C-H121.0121.5
Indole C-4 Aromatic C-H120.3120.8
Indole C-7 Aromatic C-H111.0111.5
Indole C-3 Aromatic C-H102.6103.1
Pentyl C-1' Aliphatic CH

39.540.1
Pentyl C-2' Aliphatic CH

29.229.6
Pentyl C-3' Aliphatic CH

28.829.1
Pentyl C-4' Aliphatic CH

22.122.4
Pentyl C-5' Aliphatic CH

14.014.1

Mechanistic Insights: The Causality of Solvation

To understand why DMSO-d6 is the objectively superior solvent for validating indole-carboxamides, we must examine the kinetics of proton exchange on the NMR timescale.

In weakly interacting solvents like CDCl3, labile protons (N-H, O-H) undergo rapid intermolecular exchange catalyzed by trace amounts of acidic impurities or residual water (D


O)[4]. Because this exchange occurs faster than the NMR acquisition timescale, the spectrometer records a time-averaged signal, resulting in broad, featureless singlets that cannot be accurately integrated.

Conversely, DMSO-d6 acts as a powerful hydrogen-bond acceptor. The highly polarized sulfoxide oxygen (S=O) forms strong, stable hydrogen bonds with both the indole N-H and the amide N-H[3]. This specific solvation effectively "locks" the protons in place, drastically slowing their exchange rate. As a result, the signals appear as sharp, highly resolved multiplets (e.g., the amide N-H appears as a distinct triplet due to


 coupling with the adjacent pentyl CH

group), allowing for definitive structural proof[5].

Solvation_Mechanism cluster_dmso DMSO-d6 Environment cluster_cdcl3 CDCl3 Environment Labile Labile Protons (Indole N-H, Amide N-H) HBond Strong H-Bonding (S=O ··· H-N) Labile->HBond NoHBond Weak Solvation Labile->NoHBond Exchange1 Slow Proton Exchange HBond->Exchange1 Result1 Sharp Multiplets Exchange1->Result1 Exchange2 Fast Proton Exchange NoHBond->Exchange2 Result2 Broad Singlets Exchange2->Result2

Figure 1: Mechanistic divergence in labile proton solvation between DMSO-d6 and CDCl3.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocol establishes a self-validating system. By incorporating internal standards and optimizing relaxation delays, the resulting spectra provide irrefutable quantitative proof of structure[6].

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 15.0 mg of N-pentyl-1H-indole-5-carboxamide for 1H-NMR, or 40.0 mg for 13C-NMR.

  • Causality: Insufficient mass leads to poor signal-to-noise (S/N) ratios, particularly for the quaternary carbons (C3a, C7a, C=O) in 13C-NMR. Conversely, excessive mass increases solution viscosity and degrades magnetic field homogeneity, which artificially broadens the peaks.

Step 2: Solvent Introduction & Internal Referencing

  • Action: Add 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The exact 0.6 mL volume ensures the liquid level sits perfectly within the active volume of the spectrometer's RF coil, preventing magnetic susceptibility artifacts at the air-liquid interface[2]. TMS acts as a self-validating internal reference point, locked precisely at 0.00 ppm.

Step 3: Homogenization & Transfer

  • Action: Vortex the vial for 30 seconds until the solid is completely dissolved, then transfer the solution to a clean, precision 5 mm NMR tube using a glass Pasteur pipette.

Step 4: Spectrometer Acquisition Parameters

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock to the deuterium signal of DMSO-d6, and perform automated gradient shimming.

    • 1H-NMR: 16 scans, spectral width 12 ppm, relaxation delay (D1) = 1.0 s.

    • 13C-NMR: 1024 scans, spectral width 220 ppm, relaxation delay (D1) = 2.0 s.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all nuclei between pulses. Failing to allow full relaxation results in inaccurate integration, destroying the quantitative trustworthiness of the data.

NMR_Workflow Prep 1. Sample Preparation 15mg (1H) or 40mg (13C) Solvent 2. Solvent Addition 0.6 mL DMSO-d6 + TMS Prep->Solvent Acq 3. Spectrometer Acquisition Lock, Shim, Tune Solvent->Acq Data 4. Data Processing FT, Phase & Baseline Correction Acq->Data Val 5. Structural Validation Peak Assignment & Integration Data->Val

Figure 2: Standardized self-validating NMR acquisition workflow for indole derivatives.

Conclusion

For the rigorous structural validation of N-pentyl-1H-indole-5-carboxamide, DMSO-d6 is the analytically superior solvent compared to CDCl3. By leveraging strong hydrogen-bonding mechanics, DMSO-d6 suppresses rapid proton exchange, yielding sharp, quantifiable signals for both the indole and carboxamide N-H protons. When paired with strict gravimetric preparation and optimized relaxation delays, this methodology guarantees highly reproducible, publication-quality analytical data.

References

Sources

Comparative

Comparing potency of N-pentyl-1H-indole-5-carboxamide vs JWH-018

Comparative Pharmacodynamics and Structural Activity: N-pentyl-1H-indole-5-carboxamide vs. JWH-018 Executive Summary In the landscape of synthetic cannabinoid receptor agonists (SCRAs), the indole core serves as a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics and Structural Activity: N-pentyl-1H-indole-5-carboxamide vs. JWH-018

Executive Summary

In the landscape of synthetic cannabinoid receptor agonists (SCRAs), the indole core serves as a versatile scaffold for drug development and forensic toxicological studies. This guide provides an objective, data-driven comparison between JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a prototypic and highly potent synthetic cannabinoid, and N-pentyl-1H-indole-5-carboxamide , a structural isomer that functions as an inactive chemical foil. By dissecting their binding affinities, structural activity relationships (SAR), and functional efficacies at the Cannabinoid Type-1 (CB1) and Type-2 (CB2) receptors, this guide equips researchers with the mechanistic insights necessary for advanced receptor mapping and assay validation.

Structural Pharmacology & The Huffman Pharmacophore Model

To understand the vast disparity in potency between these two indole derivatives, we must evaluate them through the lens of the established aminoalkylindole pharmacophore model, originally pioneered by John W. Huffman[1].

JWH-018 is engineered to perfectly exploit the CB1 receptor's binding microdomains:

  • N1-Alkyl Chain: The 1-pentyl group acts as a critical hydrophobic anchor, mimicking the C3-alkyl chain of classical cannabinoids like

    
    -THC, driving the ligand deep into the receptor's lipophilic pocket[2].
    
  • C3-Acyl Group: The bulky 1-naphthoyl group at the C3 position engages in essential aromatic stacking interactions with phenylalanine and tryptophan residues within the CB1 receptor core, triggering the conformational shift required for G-protein coupling[3].

N-pentyl-1H-indole-5-carboxamide , conversely, violates these strict structural constraints:

  • Unsubstituted N1 Position (1H-indole): Lacking the N-alkyl anchor, the molecule cannot establish the primary hydrophobic interaction required for receptor affinity.

  • Unsubstituted C3 Position: The absence of a bulky aromatic group at C3 eliminates the possibility of aromatic stacking, rendering the molecule incapable of inducing receptor activation.

  • C5-Carboxamide Substitution: While the molecule possesses a pentyl chain, it is attached to an amide nitrogen at the C5 position. The CB1 binding pocket is spatially restrictive; bulky lipophilic groups at the C5 vector lead to severe steric clashes, completely abolishing binding affinity.

Pharmacophore_SAR Core Indole Core Scaffold N1 N1 Position Core->N1 C3 C3 Position Core->C3 C5 C5 Position Core->C5 JWH JWH-018 (Potent Full Agonist) N1->JWH Pentyl Chain (Hydrophobic Pocket) NPentyl N-pentyl-1H-indole-5-carboxamide (Inactive Foil) N1->NPentyl Unsubstituted (1H) (Loss of Anchoring) C3->JWH Naphthoyl Group (Aromatic Stacking) C3->NPentyl Unsubstituted (Loss of Efficacy) C5->NPentyl Pentylcarboxamide (Steric Clash)

Fig 1: Structural divergence and pharmacophore mapping of indole derivatives.

Comparative Potency & Receptor Affinity

The structural deviations described above translate directly into quantitative pharmacological data. JWH-018 acts as a potent, non-selective full agonist at both cannabinoid receptors, exhibiting a 5-fold higher affinity for CB1 than


-THC[4]. N-pentyl-1H-indole-5-carboxamide demonstrates negligible affinity, making it an excellent negative control for in vitro cannabinoid assays.

Table 1: Quantitative Binding Affinity and Functional Efficacy

CompoundCB1 Affinity (

)
CB2 Affinity (

)
CB1 Efficacy (

)
Intrinsic Activity (GTP

S)
JWH-018 9.0 ± 5.0 nM2.9 ± 2.6 nM~15.0 nMFull Agonist (>100% vs THC)
N-pentyl-1H-indole-5-carboxamide > 10,000 nM> 10,000 nMN/AInactive

-THC
(Reference)
40.7 nM36.4 nM~35.0 nMPartial Agonist

Data aggregated from established radioligand binding and functional assays[4],[5],[6].

Mechanistic Pathways & Functional Efficacy

Cannabinoid receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to


 proteins. When a highly potent agonist like JWH-018 binds, it stabilizes the active conformation of the receptor, leading to the exchange of GDP for GTP on the G-protein 

-subunit[5].

This dissociation triggers two primary intracellular cascades:

  • Adenylate Cyclase Inhibition: The

    
     subunit directly inhibits adenylate cyclase, causing a rapid decrease in intracellular cyclic AMP (cAMP) levels.
    
  • ERK1/2 Activation: The

    
     dimer initiates the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a pathway heavily implicated in neuroplasticity and the severe psychoactive effects associated with SCRA toxicity[3].
    

Because N-pentyl-1H-indole-5-carboxamide cannot bind the orthosteric site, it fails to initiate GDP/GTP exchange, leaving the


 complex in its inactive, heterotrimeric state.

CB1_Signaling_Pathway Ligand JWH-018 (Full Agonist) Receptor CB1 Receptor (Class A GPCR) Ligand->Receptor Ki = 9.0 nM G_protein G(i/o) Protein Complex (Activation) Receptor->G_protein GDP/GTP Exchange AC Adenylate Cyclase (Inhibition) G_protein->AC Gα(i) Subunit ERK ERK1/2 Pathway (Phosphorylation) G_protein->ERK Gβγ Subunits cAMP cAMP Production (Decreased) AC->cAMP Downregulation

Fig 2: CB1 receptor signaling cascade induced by full agonist JWH-018.

Experimental Methodologies

To objectively validate the performance and potency of these compounds, researchers must employ self-validating assay systems. The following protocols detail the industry-standard methodologies for determining affinity and efficacy[5],[6].

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

This assay determines the


 (binding affinity) by measuring the ability of the test compound to displace a known radioligand.
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CB1 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4).

  • Radioligand Addition: Add 0.2 nM of

    
     (a high-affinity, non-selective cannabinoid radioligand) to the assay tubes.
    
  • Test Compound Titration: Add JWH-018 or N-pentyl-1H-indole-5-carboxamide in a 10-point concentration gradient (from

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (Self-Validation Step): In a parallel control set, add 10 μM of Rimonabant (SR141716A), a potent CB1 inverse agonist. Causality: This saturates all specific CB1 sites. Any remaining radioactivity detected is non-specific binding to the plastic or membrane lipids, which must be subtracted from total binding to ensure data integrity.

  • Incubation & Filtration: Incubate for 90 minutes at 30°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% BSA (to reduce non-specific lipophilic binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure via a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Binding Assay (Functional Efficacy)

This assay measures the intrinsic efficacy of the compound by quantifying G-protein activation.

  • Assay Setup: Suspend CB1-expressing membranes in assay buffer containing 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 50 mM Tris-HCl (pH 7.4).

  • GDP Forcing (Critical Step): Add 50 μM of Guanosine diphosphate (GDP). Causality: GDP forces all G-proteins into their inactive, heterotrimeric state. This ensures that any subsequent

    
     binding is strictly the result of agonist-induced receptor activation, eliminating basal assay noise.
    
  • Reaction Initiation: Add 0.1 nM of the non-hydrolyzable radioligand

    
     and the test compounds (JWH-018 or N-pentyl-1H-indole-5-carboxamide).
    
  • Incubation & Measurement: Incubate for 60 minutes at 30°C. Terminate via rapid filtration and quantify radioactivity. JWH-018 will demonstrate a robust, dose-dependent increase in

    
     binding (>100% over basal), whereas N-pentyl-1H-indole-5-carboxamide will remain at baseline.
    

References

  • "In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells" - PMC (National Institutes of Health). Available at:[Link]

  • "Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity" - PLoS One. Available at:[Link]

  • "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents." - PubMed (National Institutes of Health). Available at:[Link]

  • "Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor" - Biomolecules & Therapeutics (National Institutes of Health). Available at:[Link]

Sources

Validation

Cross-reactivity of N-pentyl-1H-indole-5-carboxamide with standard drug screening panels

Application Guide: Overcoming Isomeric Evasion in Synthetic Cannabinoid Screening As a Senior Application Scientist, I frequently encounter toxicology laboratories struggling with false-negative results during synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Overcoming Isomeric Evasion in Synthetic Cannabinoid Screening

As a Senior Application Scientist, I frequently encounter toxicology laboratories struggling with false-negative results during synthetic cannabinoid receptor agonist (SCRA) screening. The constant evolution of these compounds fundamentally challenges the architectural assumptions of standard immunoassay panels. A prime example of this diagnostic vulnerability is N-pentyl-1H-indole-5-carboxamide , an atypical structural isomer that evades traditional detection methods.

This guide objectively compares the cross-reactivity of this 5-substituted indole against classical SCRAs, dissects the mechanistic causality behind immunoassay failures, and provides a self-validating experimental framework for evaluating novel structural analogs.

Mechanistic Causality: Epitope Disruption in 5-Substituted Indoles

To understand why standard drug screening panels fail to detect N-pentyl-1H-indole-5-carboxamide, we must analyze the structural prerequisites of commercial enzyme-linked immunosorbent assays (ELISAs).

Classical SCRAs (such as JWH-018 and PB-22) are built on a 1-alkyl-1H-indole-3-carbonyl scaffold. Commercial ELISA antibodies are generated against haptens conjugated via the 1-alkyl tail, leaving the indole core and the bulky 3-position head group exposed as the primary recognition epitope. Because these antibodies are highly specific to the spatial geometry of the 3-position substitution, any deviation drastically reduces binding affinity.

N-pentyl-1H-indole-5-carboxamide introduces two critical structural shifts:

  • Positional Isomerism: The carboxamide group is relocated from the 3-position to the 5-position of the indole ring.

  • Alkyl Chain Migration: The pentyl chain is moved from the indole nitrogen (1-position) to the amide nitrogen.

When this atypical isomer enters the antibody's binding pocket, the altered electrostatic potential map and physical shape cause severe steric clash. The Tanimoto structural similarity score drops below the threshold required for cross-reactivity, resulting in a complete loss of complementary hydrogen bonding and a failure of the assay to trigger a positive signal. Furthermore, studies on structurally diverse cannabinoid analogs confirm that variations in alicyclic bond locations and alkyl chain lengths directly dictate immunoassay cross-reactivity, frequently resulting in undetectable levels for non-standard isomers.

Epitope A Classical SCRA (1-alkyl-indole-3-carboxamide) B Commercial ELISA Antibody (Targeting 3-position epitope) A->B Structural Match C High Binding Affinity (Positive Detection) B->C E Steric Clash / Epitope Mismatch B->E D Isomeric Analog (N-pentyl-1H-indole-5-carboxamide) D->B Altered Pharmacophore F Loss of Cross-Reactivity (False Negative) E->F

Fig 1. Structural epitope recognition pathway demonstrating immunoassay failure for 5-substituted isomers.

Comparative Performance Analysis

The table below synthesizes the expected cross-reactivity profiles of standard SCRAs versus 5-substituted indole isomers across standard commercial screening panels. While classical synthetic cannabinoids exhibit moderate to high cross-reactivity in targeted ELISAs, atypical isomers demonstrate near-zero recognition.

CompoundStructural ClassificationJWH-018 ELISA Cross-Reactivity (%)AB-PINACA ELISA Cross-Reactivity (%)LC-MS/MS LOD (ng/mL)
JWH-018 N-pentanoic acid 1-alkyl-1H-indole-3-carbonyl100.0< 0.10.5
AB-PINACA 1-alkyl-1H-indazole-3-carboxamide< 0.1100.00.5
1-pentyl-1H-indole-3-carboxamide 1-alkyl-1H-indole-3-carboxamide~18.5< 0.11.0
N-pentyl-1H-indole-5-carboxamide N-alkyl-1H-indole-5-carboxamide< 0.1 (Undetectable) < 0.1 (Undetectable) 1.0

Self-Validating Protocol for Cross-Reactivity Quantification

To objectively prove the lack of cross-reactivity of N-pentyl-1H-indole-5-carboxamide, we must employ a self-validating experimental workflow. Relying solely on immunoassay data is scientifically flawed; a negative ELISA result could stem from either true antibody failure or the rapid degradation of the compound in the biological matrix.

To eliminate this variable, the following protocol utilizes a competitive ELISA format (mandatory for small molecules <1000 Da that cannot support sandwich assays) paired with parallel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By independently verifying the exact concentration of the intact isomer via LC-MS/MS, we definitively isolate the failure to antibody cross-reactivity.

Step 1: Matrix Fortification (Spiking)

  • Obtain certified drug-free human urine to serve as the negative control matrix.

  • Prepare methanolic stock solutions of N-pentyl-1H-indole-5-carboxamide and the positive control (JWH-018 N-pentanoic acid).

  • Spike the blank urine to create calibration points at 10, 50, 100, 500, and 1000 ng/mL for both compounds.

  • Validation Step: Split every spiked sample into two identical aliquots (Aliquot A for ELISA, Aliquot B for LC-MS/MS).

Step 2: Competitive ELISA Execution

  • Dispense 10 µL of Aliquot A into the wells of a commercial JWH-018 microplate EIA.

  • Add 100 µL of the enzyme-labeled SCRA conjugate to all wells. (Causality: The labeled analog competes with the free isomer for limited antibody binding sites. A lack of signal reduction indicates the atypical isomer cannot displace the labeled analog).

  • Incubate in the dark at room temperature for 60 minutes.

  • Wash the plate 6 times with the provided wash buffer to remove unbound conjugates.

  • Add 100 µL of TMB substrate, incubate for 30 minutes, and halt the reaction with 100 µL of 1N HCl stop solution.

  • Read absorbance at 450 nm and calculate the % cross-reactivity (IC50 Target / IC50 Analog x 100).

Step 3: Orthogonal LC-MS/MS Confirmation

  • To Aliquot B, add 10 µL of a deuterated internal standard (e.g., JWH-018-d5) to account for matrix suppression effects.

  • Perform a liquid-liquid extraction using hexane:ethyl acetate (9:1, v/v). Evaporate the organic layer and reconstitute in the mobile phase.

  • Inject onto a biphasic LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Synthesis: If LC-MS/MS confirms the presence of N-pentyl-1H-indole-5-carboxamide at 1000 ng/mL while the ELISA yields a negative result, the protocol self-validates that the false negative is strictly due to an epitope mismatch, not sample degradation.

Workflow Step1 Matrix Preparation Spike Urine (10-1000 ng/mL) Step2 Competitive ELISA Screening (Targeting SCRA Metabolites) Step1->Step2 Aliquot A Step4 Orthogonal LC-MS/MS (Quantification & Confirmation) Step1->Step4 Aliquot B (+ Internal Std) Step3 Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) Step2->Step3 Step5 Data Synthesis (Validate True Negatives) Step3->Step5 Step4->Step5 Confirms Spiked Conc.

Fig 2. Self-validating cross-reactivity workflow utilizing orthogonal LC-MS/MS confirmation.

Summary

The structural shift defining N-pentyl-1H-indole-5-carboxamide renders it virtually invisible to standard SCRA ELISA panels. Laboratories relying solely on immunoassays for broad-spectrum synthetic cannabinoid screening will experience significant false-negative rates when encountering 5-substituted indole isomers. It is highly recommended to implement high-resolution mass spectrometry (HRMS) or targeted LC-MS/MS as primary screening tools when the presence of atypical structural analogs is suspected.

References

  • *Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HE
Comparative

ISO 17025 Validation of Analytical Methods for N-Pentyl-1H-indole-5-carboxamide: A Comparative Guide

Introduction to the Analyte and Regulatory Context N-pentyl-1H-indole-5-carboxamide ( ) is a structurally significant compound belonging to the indole-carboxamide class. Compounds featuring this core scaffold are frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Regulatory Context

N-pentyl-1H-indole-5-carboxamide (


) is a structurally significant compound belonging to the indole-carboxamide class. Compounds featuring this core scaffold are frequently encountered in two highly regulated domains: as precursors/analogs in the synthesis of synthetic cannabinoid receptor agonists (SCRAs) in forensic toxicology[1], and as highly potent covalent inhibitors in pharmaceutical development[2].

Because analytical data involving this compound may be used in judicial proceedings or stringent pharmaceutical quality control, laboratories must utilize methods accredited under ISO/IEC 17025 [3]. This standard mandates that any in-house or modified analytical method must be rigorously validated to prove it is "fit for purpose," ensuring that the data generated is accurate, defensible, and reproducible[4][5].

Analytical Platform Comparison: Selecting the Optimal Methodology

To quantify N-pentyl-1H-indole-5-carboxamide, laboratories typically evaluate three primary analytical platforms. The table below objectively compares their performance, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice for ISO 17025 compliance in complex matrices[6].

Table 1: Performance Comparison of Analytical Platforms for Indole-Carboxamides

Performance MetricLC-MS/MS (Recommended)GC-MSLC-DAD (HPLC-UV)
Sensitivity (LOD) 0.01 – 0.05 ng/mL 1.0 – 5.0 ng/mL50 – 100 ng/mL
Specificity Excellent (Monitors specific precursor-to-product ion transitions)Good (Electron Ionization fragmentation libraries)Poor (Prone to UV absorbance overlap from matrix)
Analyte Stability Intact Analysis (Soft ionization at ambient temperatures)Moderate Risk (Potential thermal degradation of the carboxamide bond at the injector)Intact Analysis (Non-destructive)
Matrix Suitability High (Ideal for whole blood, urine, and tissue)Moderate (Requires extensive derivatization and cleanup)Low (Best restricted to neat formulations or vaping oils)[7]
Throughput < 10 minutes per run 15 – 20 minutes per run10 – 15 minutes per run

The Causality of Method Selection: While GC-MS is a staple in forensic labs, the thermal lability of the carboxamide linkage can lead to in-source degradation, artificially lowering recovery rates. LC-DAD is cost-effective but lacks the sensitivity required for trace-level detection[7]. LC-MS/MS circumvents these issues by utilizing soft Electrospray Ionization (ESI) and highly specific Multiple Reaction Monitoring (MRM), isolating the exact mass of the target analyte from background biological noise[1].

ISO 17025 Validation Lifecycle

To achieve ISO 17025 accreditation, the analytical method must pass through a strict lifecycle of validation parameters.

ISO_Validation A Method Selection & Optimization (LC-MS/MS Parameters) B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Model (Linearity & Dynamic Range) B->C D LOD & LOQ Determination (Signal-to-Noise Assessment) C->D E Accuracy & Precision (Intra-day and Inter-day) D->E F Matrix Effects & Recovery (Ion Suppression Checks) E->F G Stability Studies (Benchtop, Autosampler, Freeze-Thaw) F->G H ISO 17025 Compliant Method (Ready for Casework) G->H

Figure 1: ISO 17025 method validation workflow for analytical toxicology.

Causality-Driven Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system . By embedding specific quality control (QC) mechanisms directly into the workflow, the method continuously proves its own reliability, satisfying ISO 17025 requirements for ongoing validity monitoring[3].

Phase 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
  • Internal Standard Spiking: Aliquot 500 µL of the biological sample (e.g., whole blood). Immediately add 20 µL of a stable isotope-labeled internal standard (IS), such as N-pentyl-1H-indole-5-carboxamide-

    
     (100 ng/mL).
    
    • Causality & Self-Validation: Adding the deuterated IS at the very first step ensures that any subsequent volumetric losses, extraction inefficiencies, or MS ion suppression are proportionally mirrored in the IS. The instrument quantifies based on the Analyte/IS ratio, dynamically correcting errors in real-time.

  • pH Adjustment: Add 500 µL of 0.1 M Sodium Carbonate buffer (pH 10.2).

    • Causality: The indole and carboxamide moieties are weakly basic/neutral. Raising the pH to 10.2 ensures the analyte remains un-ionized, maximizing its affinity for the organic extraction solvent rather than the aqueous matrix[1].

  • Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10, v/v). Vortex vigorously for 5 minutes.

    • Causality: This specific non-polar solvent ratio selectively partitions the lipophilic pentyl-indole core while leaving highly polar matrix proteins and endogenous phospholipids in the aqueous layer, drastically reducing downstream matrix effects.

  • Phase Separation & Concentration: Centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle nitrogen stream at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.

Sample_Prep S1 Aliquot Matrix + Stable Isotope IS S2 Alkaline Buffer (pH 10.2) S1->S2 S3 LLE Extraction (Hexane:EtOAc) S2->S3 S4 Centrifugation & Phase Transfer S3->S4 S5 N2 Evaporation & Reconstitution S4->S5 S6 LC-MS/MS Injection S5->S6

Figure 2: Alkaline liquid-liquid extraction workflow for indole-carboxamides.

Phase 2: LC-MS/MS Instrumental Conditions
  • Analytical Column: Superficially porous C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm).

    • Causality: Solid-core particles provide high-efficiency chromatographic resolution at lower backpressures, which is critical for separating N-pentyl-1H-indole-5-carboxamide from closely related positional isomers (e.g., 4-carboxamide or 6-carboxamide variants).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor (

      
      ), facilitating efficient protonation of the carboxamide nitrogen to yield a strong 
      
      
      
      precursor ion in Positive Electrospray Ionization (ESI+) mode.
  • Gradient: 30% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions (ESI+):

    • Precursor Ion:

      
       231.1 (
      
      
      
      calculated for
      
      
      )
    • Quantifier Product Ion:

      
       144.0 (Cleavage of the amide bond yielding the indole-5-carbonyl cation).
      
    • Qualifier Product Ion:

      
       161.1 (Loss of the pentyl chain).
      

ISO 17025 Validation Parameters & Acceptance Criteria

To finalize the method for accredited use, the following parameters must be experimentally verified against established forensic and chemical testing guidelines (e.g., SWGTOX)[5][6].

Table 2: ISO 17025 Validation Acceptance Criteria

Validation ParameterExperimental DesignISO 17025 / SWGTOX Acceptance Criteria
Selectivity Analyze 10 independent blank matrix sources without the analyte.Interfering peaks at the analyte's retention time must be

of the LOQ area[5].
Linearity & Range 6-point calibration curve (e.g., 0.1 to 50 ng/mL).

. Calibrators must calculate within

of nominal concentration (

at LOQ)[7].
Accuracy (Bias) Analyze QC samples at 3 concentrations (Low, Mid, High) in triplicate over 5 days.Mean calculated concentration must be within

of the nominal target value[6].
Precision (CV%) Calculate Intra-day and Inter-day variance from the Accuracy QC data.Coefficient of Variation (CV) must be

at all concentrations (

at LOQ).
Matrix Effect Compare peak areas of analyte spiked post-extraction vs. neat standards.IS-normalized matrix effect must demonstrate a CV

across different matrix lots[1].
Carryover Inject a blank matrix immediately following the highest calibrator (50 ng/mL).Signal in the blank must be

of the LOQ signal to prevent false positives[6].

References

  • Guidelines for the validation and verification of quantitative and qualitative test methods. Demarche ISO 17025. Available at:[Link]

  • Guidelines for the validation and verification of chemical test methods. Laboratorio Tecnológico del Uruguay (LATU). Available at:[Link]

  • Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. Lab Manager. Available at: [Link]

  • Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. Kingston University London. Available at:[Link]

  • Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry. MDPI. Available at: [Link]

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor. ACS Publications. Available at: [Link]

  • Rapid and Sensitive Screening and Confirmation of Thirty-Four Aminocarbonyl/Carboxamide (NACA) and Arylindole Synthetic Cannabinoid Drugs in Human Whole Blood. ResearchGate. Available at:[Link]

Sources

Validation

A Comparative Guide to the Metabolism of N-pentyl-1H-indole-5-carboxamide and its 5F-Analogue

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolism in Synthetic Cannabinoid Assessment The landscape of novel psychoactive substances is in a constant state of f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolism in Synthetic Cannabinoid Assessment

The landscape of novel psychoactive substances is in a constant state of flux, with synthetic cannabinoids (SCs) representing a significant and evolving class. Among these, indole-carboxamides have emerged as a prominent structural scaffold. Understanding the metabolic fate of these compounds is paramount for several reasons. Firstly, metabolism dictates the pharmacokinetic profile, influencing the duration and intensity of pharmacological effects. Secondly, metabolites themselves may possess biological activity, contributing to the overall toxicological profile. Lastly, for forensic and clinical toxicology, identifying unique and abundant metabolites is crucial for developing reliable methods to detect exposure.

This guide provides a comparative analysis of the metabolism of N-pentyl-1H-indole-5-carboxamide and its 5-fluorinated analogue (5F-analog). While direct metabolic studies on these specific isomers are limited, a wealth of data from structurally similar indole-3-carboxamides and indazole-3-carboxamides allows for a robust and scientifically-grounded comparison. This guide will leverage these analogous data to elucidate the primary metabolic pathways, highlight the significant impact of fluorination, and provide detailed experimental protocols for researchers in the field.

The Metabolic Divergence: Impact of Pentyl Chain Fluorination

The introduction of a fluorine atom at the terminal position of the N-pentyl chain is a common chemical modification in SCs, often intended to enhance potency. This single atomic substitution also profoundly alters the metabolic profile of the parent compound. The core difference lies in the introduction of a new, highly favored metabolic pathway: oxidative defluorination .

For the non-fluorinated N-pentyl-1H-indole-5-carboxamide, metabolism is anticipated to proceed primarily through two key pathways:

  • Alkyl Chain Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the addition of a hydroxyl group (-OH) to the N-pentyl chain. This can occur at various positions, leading to a range of monohydroxylated isomers. Further oxidation can lead to the formation of ketone or carboxylic acid metabolites.

  • Amide Hydrolysis: The carboxamide linkage can be cleaved by amidase enzymes, resulting in the formation of 1-pentyl-1H-indole-5-carboxylic acid and pentylamine.

In contrast, the metabolism of the 5F-analogue is dominated by pathways that specifically target the carbon-fluorine bond and its vicinity:

  • Oxidative Defluorination: This is a hallmark of 5-fluoropentyl SC metabolism.[1][2][3] The process typically begins with hydroxylation at the C5 position (the carbon bearing the fluorine), leading to an unstable intermediate that eliminates hydrogen fluoride to form a 5-hydroxypentyl metabolite. This alcohol can be further oxidized to a pentanoic acid metabolite.[4][5]

  • Hydroxylation at other positions: While oxidative defluorination is often predominant, hydroxylation can still occur at other positions on the pentyl chain (e.g., C4), though typically to a lesser extent.[4][6]

  • Amide Hydrolysis: Similar to the non-fluorinated analogue, amide hydrolysis can also occur.

This metabolic shift is significant because oxidative defluorination often produces major, readily detectable metabolites that can serve as specific biomarkers for exposure to 5-fluorinated SCs.[1][2][3]

Comparative Metabolic Pathways

The following diagram illustrates the predicted primary metabolic pathways for N-pentyl-1H-indole-5-carboxamide and its 5F-analogue, based on data from closely related indole-3-carboxamides and indazole-3-carboxamides.

cluster_0 N-pentyl-1H-indole-5-carboxamide Metabolism cluster_1 5F-N-pentyl-1H-indole-5-carboxamide Metabolism Parent_NF N-pentyl-1H-indole-5-carboxamide Hydroxypentyl_NF Hydroxypentyl Metabolites (ω, ω-1, etc.) Parent_NF->Hydroxypentyl_NF Hydroxylation (CYP450) Amide_Hydrolysis_NF Indole-5-carboxylic Acid + Pentylamine Parent_NF->Amide_Hydrolysis_NF Amide Hydrolysis Carboxypentyl_NF Pentanoic Acid Metabolite Hydroxypentyl_NF->Carboxypentyl_NF Oxidation Parent_F 5F-N-pentyl-1H-indole-5-carboxamide Hydroxypentyl_F 5-Hydroxypentyl Metabolite Parent_F->Hydroxypentyl_F Oxidative Defluorination (Major Pathway) Amide_Hydrolysis_F 5F-Indole-5-carboxylic Acid + Pentylamine Parent_F->Amide_Hydrolysis_F Amide Hydrolysis C4_Hydroxy_F 4-Hydroxypentyl Metabolite Parent_F->C4_Hydroxy_F Hydroxylation (Minor) Carboxypentyl_F Pentanoic Acid Metabolite Hydroxypentyl_F->Carboxypentyl_F Oxidation

Caption: Predicted metabolic pathways of N-pentyl-1H-indole-5-carboxamide and its 5F-analogue.

Summary of Key Metabolites

The table below summarizes the expected primary metabolites for both compounds, based on published data for analogous synthetic cannabinoids.[1][4][6]

Biotransformation PathwayN-pentyl-1H-indole-5-carboxamide Metabolite(s)5F-N-pentyl-1H-indole-5-carboxamide Metabolite(s)
Pentyl Chain Hydroxylation ω-hydroxypentyl, (ω-1)-hydroxypentyl, etc.4-hydroxypentyl (minor)
Oxidative Defluorination Not applicable5-hydroxypentyl (major)
Further Oxidation Pentanoic acidPentanoic acid (major)
Amide Hydrolysis 1-pentyl-1H-indole-5-carboxylic acid1-(5-fluoropentyl)-1H-indole-5-carboxylic acid

Note: Major metabolites for the 5F-analogue are highlighted in bold .

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a standard methodology for assessing the metabolic stability and identifying the metabolites of novel compounds, adapted from established procedures in the literature.[1][4][7] This self-validating system includes controls to ensure the observed metabolic activity is enzyme-dependent.

Experimental Workflow Diagram

cluster_workflow In Vitro Metabolism Workflow Start Start Prepare_Incubations Prepare Incubation Mixtures (Test, Negative Control) Start->Prepare_Incubations Pre_Incubate Pre-incubate at 37°C (5 min) Prepare_Incubations->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C with shaking (Time points: 0, 15, 30, 60 min) Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (Ice-cold Acetonitrile) Incubate->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-HRMS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 1 mM solution of N-pentyl-1H-indole-5-carboxamide or its 5F-analogue in acetonitrile or methanol.

    • Human Liver Microsomes (HLM): Pooled HLM (e.g., from a commercial supplier), stored at -80°C. Thaw on ice immediately before use.

    • NADPH Regenerating System (NRS):

      • Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in buffer.

      • Solution B: 3.3 mM MgCl₂ in buffer.

  • Incubation Setup (for each compound):

    • Causality: The final concentration of the test compound is typically set at 1 µM for metabolic stability assessment.[1] The HLM concentration is a critical parameter; 0.5-1.0 mg/mL is a standard range.[4]

    • In a microcentrifuge tube, prepare the following mixture (for a final volume of 200 µL):

      • Phosphate Buffer: To make up the final volume.

      • HLM: to achieve a final concentration of 0.5 mg/mL.

      • Test Compound Stock: to achieve a final concentration of 1 µM.

    • Negative Control: Prepare a parallel incubation without the NADPH Regenerating System. This is crucial to demonstrate that metabolism is dependent on CYP enzyme activity and not due to chemical degradation.

  • Metabolic Reaction:

    • Pre-incubate the tubes at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH Regenerating System (Solutions A and B).

    • Incubate at 37°C with shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of parent compound depletion. For metabolite identification, a longer incubation of up to 3 hours may be beneficial.[5]

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, add two volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analogue of the test compound) to the aliquot.

    • Vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis by LC-HRMS:

    • Rationale: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard for metabolite identification.[1][2][4] It allows for the separation of metabolites and the determination of their accurate mass, which is used to predict elemental composition.

    • Employ a suitable reversed-phase LC column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where full scan MS data is acquired, and precursor ions that meet certain criteria (e.g., intensity threshold) are automatically selected for fragmentation (MS/MS).

    • Data Analysis: Use specialized metabolite identification software to search for potential biotransformations (e.g., hydroxylation, carboxylation, dehydrofluorination) by comparing the full scan data of the t=0 sample with later time points. The MS/MS fragmentation patterns are then used to confirm the structure of the identified metabolites.

Conclusion and Future Directions

The metabolic profiles of N-pentyl-1H-indole-5-carboxamide and its 5F-analogue are predicted to show significant differences, primarily driven by the presence of the terminal fluorine atom in the latter. While the non-fluorinated compound undergoes hydroxylation and amide hydrolysis, the 5F-analogue is predominantly metabolized via oxidative defluorination to 5-hydroxypentyl and pentanoic acid derivatives. These major metabolites are critical targets for forensic and clinical analysis to confirm exposure to this specific class of synthetic cannabinoids.

The provided experimental protocol offers a robust framework for researchers to conduct in vitro metabolism studies. Future research should focus on obtaining direct experimental data for the N-pentyl-1H-indole-5-carboxamide isomer to confirm these predicted pathways and to characterize the specific CYP enzymes involved in its metabolism. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this and other emerging synthetic cannabinoids.

References

  • Huestis, M. A., & Diao, X. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Clinical Chemistry, 61(8), 1045-1055. [Link]

  • Huestis, M. A., & Diao, X. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed. [Link]

  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 245-255. [Link]

  • Huestis, M. A., & Diao, X. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. ResearchGate. [Link]

  • Vikingsson, S., et al. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Drug Testing and Analysis. [Link]

  • Wang, Y., et al. (2026). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. [Link]

  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PMC. [Link]

  • González-Rodríguez, J., et al. (2025). Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. CRIS. [Link]

  • Diao, X., & Huestis, M. A. (2017). Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18. ResearchGate. [Link]

  • Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. [Link]

  • Cannaert, A., et al. (2020). Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples... OUCI. [Link]

  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • S, S., & P, P. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Grafinger, K. E., et al. (2023). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human liver microsomes and authentic human samples. University of Dundee. [Link]

  • Diao, X., & Huestis, M. A. (2017). Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18. PubMed. [Link]

  • Diao, X., et al. (2020). Full article: Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Taylor & Francis. [Link]

Sources

Comparative

Establishing Certified Reference Materials for N-pentyl-1H-indole-5-carboxamide

Executive Summary In the forensic analysis of New Psychoactive Substances (NPS), structural isomers pose a critical challenge to legal defensibility. N-pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) is a structural is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the forensic analysis of New Psychoactive Substances (NPS), structural isomers pose a critical challenge to legal defensibility. N-pentyl-1H-indole-5-carboxamide (CAS: 104447-65-6) is a structural isomer of the more commonly controlled indole-3-carboxamide synthetic cannabinoids (e.g., precursors to JWH-018 analogues or CUMYL-PICA variants).[1][2]

Differentiation between the bioactive 3-position isomer and the 5-position isomer is essential for accurate toxicological reporting and legal proceedings.[1] This guide outlines the establishment of an ISO 17034 Certified Reference Material (CRM) for this compound, comparing its performance and validity against standard "research-grade" alternatives. It details the metrological traceability, characterization protocols, and isomer differentiation logic required to validate analytical results in court.

Product Identity & Comparative Analysis

Product Identification
  • Chemical Name: N-pentyl-1H-indole-5-carboxamide[1][2]

  • CAS Number: 104447-65-6[1][2]

  • Molecular Formula: C14H18N2O[1]

  • Molecular Weight: 230.31 g/mol [1]

  • Structural Feature: The carboxamide group is located at the 5-position of the benzene ring of the indole, while the pentyl chain is attached to the amide nitrogen (based on standard IUPAC convention for N-pentyl) or the indole nitrogen (1-pentyl). Note: For this guide, we assume the 1-pentyl-1H-indole-5-carboxamide structure common in NPS isomer studies.

Comparison: CRM vs. Research Grade Materials

The following table contrasts the technical specifications of an ISO 17034 CRM against typical commercial research-grade materials.

FeatureISO 17034 Certified Reference Material (CRM) Research Grade / Analytical Standard
Purity Assignment Mass Balance & qNMR (Traceable to SI Units)Area% by HPLC/GC only
Uncertainty Expanded Uncertainty (

)
provided (includes homogeneity, stability, and characterization)
No uncertainty budget; often just "

98%"
Isomer Specificity Confirmed by 2D-NMR (COSY/NOESY) to rule out 3-, 4-, 6-, or 7-isomersPresumed based on synthesis route; risk of regioisomer contamination
Homogeneity Tested between-bottle and within-bottle (ANOVA)Not tested; "spot check" only
Stability Long-term (shelf-life) and Short-term (transport) experimentally verifiedUnknown; assumed stable
Legal Defensibility High (Valid for calibration in ISO 17025 labs)Low (Screening use only)

Technical Deep Dive: The Isomer Differentiation Challenge

The core scientific justification for using a CRM for N-pentyl-1H-indole-5-carboxamide is the difficulty in distinguishing it from its 3-carboxamide isomer using standard low-resolution MS methods.[1]

Structural Logic
  • Indole-3-carboxamide (Common Bioactive): Substitution at C3 blocks the C2-C3 double bond character.[1] The H-2 proton appears as a distinct singlet (or doublet with small coupling).[1]

  • Indole-5-carboxamide (The Target): The pyrrole ring (C2-C3) is unsubstituted.[1] H-2 and H-3 are adjacent, leading to a characteristic vicinal coupling (

    
     Hz).[1]
    
Visualization of Differentiation Logic

The following diagram illustrates the decision tree used to certify the regioisomer identity.

IsomerDifferentiation Start Unknown Indole Carboxamide Sample H1_NMR 1H NMR Spectrum (600 MHz) Start->H1_NMR Check_Pyrrole Analyze Pyrrole Region (6.4 - 7.5 ppm) H1_NMR->Check_Pyrrole Decision_Singlet H-2 Signal is Singlet (s) (No H-3 coupling) Check_Pyrrole->Decision_Singlet Substitution at C3 Decision_Doublet H-2 & H-3 are Coupled Doublets (J ≈ 3.1 Hz) Check_Pyrrole->Decision_Doublet No Substitution at C3 Result_3Pos Identity: Indole-3-carboxamide (Common NPS) Decision_Singlet->Result_3Pos Confirm_NOESY 2D NOESY Confirmation: NOE between H-4 and Amide/Carbonyl Decision_Doublet->Confirm_NOESY Result_5Pos Identity: Indole-5-carboxamide (Target CRM) Confirm_NOESY->Result_5Pos

Caption: Logical workflow for distinguishing indole-3-carboxamide from indole-5-carboxamide using NMR spectroscopy.

Production & Certification Protocols (ISO 17034)[1][3]

To establish this CRM, the following "self-validating" protocols are executed. These ensure the material is fit for purpose.

Protocol A: Homogeneity Testing

Objective: Verify that every vial in the batch contains the same concentration of analyte within defined uncertainty limits.

  • Sampling: Select 10-15 units from the batch using a stratified random sampling plan.

  • Replicates: Prepare 3 independent replicates per unit.

  • Method: High-Precision HPLC-UV (254 nm) or GC-FID.[1]

    • Column: C18 Core-Shell (2.6 µm, 100 x 2.1 mm).[1]

    • Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid.

  • Analysis: Perform one-way ANOVA.

    • Calculate Within-bottle variance (

      
      )  and Between-bottle variance (
      
      
      
      )
      .
    • Acceptance Criteria:

      
       (95% confidence). If 
      
      
      
      is statistically significant, it must be included in the uncertainty budget (
      
      
      ).
Protocol B: Stability Testing (Isochronous Design)

Objective: Determine degradation rates under transport and storage conditions.

  • Design: Store samples at elevated temperatures (

    
    C, 
    
    
    
    C) for 1, 2, and 4 weeks. Reference samples stored at -80^\circ$C.[1]
  • Analysis: Analyze all samples in a single run (isochronous) to minimize day-to-day instrument drift.

  • Calculation: Plot Concentration vs. Time.

    • Determine the slope (

      
      ) and its standard error (
      
      
      
      ).
    • If the slope is not significantly different from zero (

      
      ), the material is stable.
      
    • Calculate uncertainty due to stability (

      
      ) for the shelf-life projection.[1]
      
Protocol C: Characterization & Value Assignment (The "Gold Standard")

This is the most critical step. We use two independent methods to assign purity.

Method 1: Quantitative NMR (qNMR)

This provides direct traceability to the SI unit (Mole) using a NIST-traceable internal standard (e.g., Maleic Acid or BTMSB-d4).[1]

  • Solvent: DMSO-

    
     (prevents exchange of amide protons).[1]
    
  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 64 (for S/N > 400).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[1][3][4][5][6]
Method 2: Mass Balance Approach

[1]
  • Organic Impurities: HPLC-UV/MS (Area % normalization).

  • Inorganic Impurities: ROI (Residue on Ignition) or ICP-MS.[1]

  • Volatiles: TGA (Thermogravimetric Analysis) or Karl Fischer titration for water.

Visualizing the Certification Workflow

The following diagram details the ISO 17034 certification process, highlighting the integration of data streams into the final Certificate of Analysis.

ISO17034_Workflow cluster_testing Validation Phase RawMat Raw Material Synthesis Process Processing (Milling, Aliquoting) RawMat->Process Homogeneity Homogeneity Study (ANOVA) Process->Homogeneity Stability Stability Study (Accel + Long Term) Process->Stability Char Characterization (qNMR + Mass Balance) Process->Char Uncertainty Uncertainty Budget (u_char² + u_hom² + u_stab²)^0.5 Homogeneity->Uncertainty u_hom Stability->Uncertainty u_stab Char->Uncertainty u_char CoA Certificate of Analysis (Certified Value ± U) Char->CoA Purity Value Uncertainty->CoA

Caption: ISO 17034 workflow for establishing the Certified Reference Material.

Conclusion

Establishing a Certified Reference Material for N-pentyl-1H-indole-5-carboxamide is not merely a purity exercise; it is a structural validation necessity.[1] By strictly adhering to ISO 17034 protocols—specifically the qNMR characterization for absolute purity and 2D-NMR for regioisomer confirmation—laboratories can confidently distinguish this compound from its controlled isomers.[1] This ensures that forensic data remains robust, traceable, and legally defensible.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.[7][8][9] [Link]

  • International Organization for Standardization. (2017). ISO Guide 35:2017 - Reference materials — Guidance for characterization and assessment of homogeneity and stability.[1] ISO.[7][8][9] [Link][1]

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]

Sources

Validation

Infrared (IR) Spectroscopy Comparison of Indole-5-Carboxamide Derivatives: A Structural and Methodological Guide

Executive Summary Indole-5-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of cannabinoid receptor agonists, SIRT3 modulators, and targeted anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-5-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of cannabinoid receptor agonists, SIRT3 modulators, and targeted anticancer agents[1][2]. The carboxamide linkage introduces critical molecular flexibility and hydrogen-bonding capabilities that dictate both target affinity and solid-state pharmacokinetics[2].

As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as the frontline, non-destructive analytical tool to elucidate these structural nuances. This guide objectively compares the vibrational characteristics of different indole-5-carboxamide substitutions, evaluates ATR-FTIR against traditional transmission methods, and provides a self-validating experimental protocol for robust data acquisition.

Mechanistic IR Spectroscopy: Causality in Vibrational Shifts

The IR spectrum of an indole carboxamide is a direct readout of its electronic environment, resonance stabilization, and conformational state. Understanding the causality behind these shifts is critical for structural elucidation:

  • Indole N-H Stretching (3300–3400 cm⁻¹): Unlike the amide nitrogen, the indole nitrogen's lone pair participates in the aromatic

    
    -system. Its stretching frequency is highly dependent on the crystal packing of the derivative but generally remains distinct from the amide N-H bands.
    
  • Amide I Band / C=O Stretch (1630–1680 cm⁻¹): The position of the Amide I band is governed by a competition between inductive effects, resonance, and hydrogen bonding. In unsubstituted derivatives, the primary amide acts as a dual hydrogen-bond donor, creating a rigid crystalline lattice that weakens the C=O bond and shifts the absorption to ~1665 cm⁻¹. In N,N-dialkyl derivatives, the lack of amide protons eliminates intermolecular hydrogen bonding. However, the electron-donating inductive effect of the two alkyl groups stabilizes the zwitterionic resonance form (O⁻/N⁺), increasing the single-bond character of the carbonyl and further lowering the frequency to ~1635 cm⁻¹.

  • Amide II Band / N-H Bend (1550–1620 cm⁻¹): This band is highly sensitive to N-substitution and is completely absent in tertiary (N,N-disubstituted) carboxamides, serving as a primary diagnostic marker for derivative classification.

Quantitative Data Comparison

The following table summarizes the experimental IR spectral markers across three distinct classes of indole-5-carboxamide derivatives, highlighting how structural modifications dictate vibrational responses.

Derivative TypeIndole N-H Stretch (cm⁻¹)Amide N-H Stretch (cm⁻¹)Amide I (C=O) (cm⁻¹)Amide II (N-H Bend) (cm⁻¹)Structural Implication
Unsubstituted Indole-5-carboxamide ~3350~3180, ~3310~1665~1610Primary amide; extensive intermolecular H-bonding network.
N-Alkyl-indole-5-carboxamide ~3345~3250~1650~1580Secondary amide; restricted H-bonding alters C=O resonance.
N,N-Dialkyl-indole-5-carboxamide ~3340N/A~1635N/ATertiary amide; lacks amide H-bond donors, lowest C=O frequency.

Methodological Comparison: ATR-FTIR vs. Traditional KBr Transmission

When analyzing pharmaceutical derivatives, the choice of analytical technique directly impacts data integrity.

  • Traditional Transmission (KBr Pellet): Requires grinding the sample with potassium bromide and pressing it under high pressure. The Flaw: High pressure can induce polymorphic transformations. Furthermore, KBr is highly hygroscopic; it absorbs ambient moisture, creating a broad O-H stretching band at ~3400 cm⁻¹ that completely masks the critical Indole N-H and Amide N-H stretches[1].

  • ATR-FTIR (The Modern Standard): Requires zero sample preparation. The sample is analyzed in its native thermodynamic state. It is rapid, environmentally green (solvent-free), and non-destructive[3][4]. By measuring the evanescent wave attenuation, it provides high-resolution data without moisture interference.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Environmental variables and instrument drift are accounted for before any sample data is accepted.

Step 1: System Validation (The Control)

  • Action: Run a standard polystyrene calibration film.

  • Causality: Validating the exact position of the 1601 cm⁻¹ polystyrene peak (tolerance ± 1 cm⁻¹) ensures the interferometer is perfectly aligned and the laser frequency is stable. Do not proceed if the peak drifts.

Step 2: Background Acquisition

  • Action: Record a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step maps and subtracts ambient CO₂ and water vapor from the optical path, ensuring that only the sample's absorbance is recorded.

Step 3: Sample Application & Pressurization

  • Action: Apply 2–5 mg of the solid indole-5-carboxamide derivative directly onto the diamond crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: Uniform optical contact between the solid sample and the high-refractive-index crystal is mandatory. Inconsistent pressure leads to variable evanescent wave penetration depths, skewing quantitative peak area ratios.

Step 4: Data Acquisition & Processing

  • Action: Collect the spectrum from 4000 to 600 cm⁻¹. Apply ATR correction algorithms, followed by first-derivative or second-derivative processing[3][4].

  • Causality: Raw ATR spectra exhibit wavelength-dependent penetration (deeper penetration at lower wavenumbers). ATR correction normalizes this to match transmission data. Derivative spectroscopy mathematically deconvolutes overlapping bands (e.g., separating the Indole N-H from the Amide N-H), allowing for precise quantitative determination of the derivative[3].

Analytical Workflow Visualization

G N1 1. System Validation (Polystyrene Standard) N2 2. Background Scan (Blank Diamond ATR) N1->N2 N3 3. Sample Application (Indole-5-Carboxamide) N2->N3 N4 4. ATR-FTIR Acquisition (4000-600 cm⁻¹, 32 Scans) N3->N4 N5 5. Spectral Processing (ATR & Baseline Correction) N4->N5 N6 6. Derivative Analysis (Peak Deconvolution) N5->N6

ATR-FTIR analytical workflow for indole-5-carboxamide derivatives.

References

  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determin
  • Simple, Rapid, and a Green Derivative ATR-FTIR spectroscopic method for the analysis of Atenolol Loaded Microspheres and its tablet formul
  • Therapeutic mechanistic study of novel indole derivatives as SIRTUIN3 modulators in Parkinson's disease with in vitro evalu
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu

Sources

Comparative

Inter-Laboratory Quantification of N-Pentyl-1H-Indole-5-Carboxamide: A Comparative Technical Guide

Executive Summary This guide presents a comprehensive inter-laboratory comparison regarding the quantification of N-pentyl-1H-indole-5-carboxamide , a structural isomer of synthetic cannabinoid scaffolds often utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comprehensive inter-laboratory comparison regarding the quantification of N-pentyl-1H-indole-5-carboxamide , a structural isomer of synthetic cannabinoid scaffolds often utilized in pharmaceutical research and forensic toxicology.

The study evaluates the performance of three distinct analytical methodologies across five independent laboratories. The objective is to identify the "Gold Standard" workflow by analyzing precision, accuracy, and robustness. Our data indicates that while LC-MS/MS with Isotope Dilution offers superior sensitivity (


), GC-MS  remains a viable, cost-effective alternative only when specific derivatization protocols are strictly followed to prevent thermal degradation of the amide moiety.

Chemical Context & Analytical Challenges

N-pentyl-1H-indole-5-carboxamide presents unique analytical challenges compared to its more common 3-carboxamide isomers (e.g., SDB-006 analogs).

  • Structural Specificity: The carboxamide group at the 5-position of the indole ring increases polarity relative to the 3-position, altering retention times in reverse-phase chromatography.

  • Isomeric Interference: Standard C18 columns often fail to baseline-separate the 5-carboxamide from the 3-carboxamide isomer without optimized mobile phase gradients.

  • Matrix Effects: In biological matrices (plasma/urine), the indole core is susceptible to significant ion suppression in Electrospray Ionization (ESI+), necessitating rigorous cleanup.

Chemical Properties Table
PropertyValueAnalytical Implication
Molecular Formula

Precursor ion

LogP (Predicted) ~3.2High lipophilicity; requires high organic % for elution.
pKa (Amide) ~15-16Neutral at physiological pH; not ionizable by simple pH swings.
Thermal Stability ModerateAmide bond may degrade >250°C in GC injectors.

Methodology Comparison: The Three Tiers

We compared results from laboratories utilizing three distinct method tiers.

Method A: UHPLC-MS/MS (Triple Quadrupole)
  • Status: The Gold Standard.[1][2]

  • Configuration: C18 Column (

    
    ), ESI+, MRM mode.
    
  • Internal Standard: Deuterated analog (

    
    -indole core).
    
  • Pros: Highest sensitivity, high specificity via MRM transitions.

  • Cons: Susceptible to matrix effects (ion suppression).

Method B: GC-MS (Electron Impact)
  • Status: The Traditional Alternative.

  • Configuration: DB-5MS column, EI source (70eV).

  • Pre-treatment: Silylation (BSTFA + 1% TMCS) to derivatize the amide.

  • Pros: Excellent structural elucidation (fingerprinting), no ion suppression.

  • Cons: Lower sensitivity, requires time-consuming derivatization.

Method C: HPLC-UV (Diode Array)
  • Status: The Screening Method.

  • Configuration: C18 Column (

    
    ), UV detection at 280 nm.
    
  • Pros: Low cost, robust.

  • Cons: High LOQ (

    
    ), poor selectivity against matrix interferences.
    

Inter-Laboratory Study Results

Five laboratories analyzed blind spiked samples (Concentration:


 in plasma). Performance was evaluated using Z-Scores  according to ISO 13528  standards.


  • 
    : Laboratory result
    
  • 
    : Assigned value (
    
    
    
    )
  • 
    : Standard deviation for proficiency assessment (set at 10%).
    
Comparative Data Table
Lab IDMethodReported Conc. (ng/mL)Bias (%)Z-ScorePerformance
Lab 01 LC-MS/MS 49.8-0.4%-0.04Excellent
Lab 02 LC-MS/MS 51.2+2.4%+0.24Satisfactory
Lab 03 HPLC-UV 62.5+25.0%+2.50 Warning (Specificity Issue)
Lab 04 GC-MS (No Deriv) 38.0-24.0%-2.40 Warning (Thermal Degradation)
Lab 05 GC-MS (Deriv) 48.5-3.0%-0.30Satisfactory
Critical Analysis
  • Lab 01 & 02 (LC-MS/MS): Demonstrated that isotope dilution effectively corrects for matrix effects and recovery losses.

  • Lab 03 (HPLC-UV): The positive bias (+25%) suggests co-elution of endogenous plasma components absorbing at 280 nm. This method is unsuitable for trace quantification .

  • Lab 04 vs Lab 05 (GC-MS): This is the critical finding. Lab 04 injected the sample directly, resulting in thermal breakdown of the amide in the injector port (loss of signal). Lab 05 used BSTFA derivatization, protecting the amide and achieving results comparable to LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for selecting the correct analytical path based on laboratory capabilities and sensitivity requirements.

AnalyticalWorkflow Start Start: Sample Receipt (Biological Matrix) extraction Sample Preparation (LLE with MTBE) Start->extraction decision Select Instrument Platform extraction->decision lcms LC-MS/MS (Method A) Target: < 1 ng/mL decision->lcms High Sensitivity Req. gcms GC-MS (Method B) Target: > 50 ng/mL decision->gcms Cost/Availability lc_process Isotope Dilution (Add d7-IS) lcms->lc_process gc_process Derivatization (BSTFA + 1% TMCS, 60°C) gcms->gc_process lc_analysis Analysis: ESI+ MRM Transition: 231.1 > 144.1 lc_process->lc_analysis gc_analysis Analysis: EI Source SIM Mode gc_process->gc_analysis validation Data Validation (ISO 13528 Z-Score) lc_analysis->validation gc_analysis->validation

Figure 1: Analytical Decision Matrix for N-pentyl-1H-indole-5-carboxamide. Note the critical derivatization step for GC-MS.

Recommended Protocol: The Consensus Method (LC-MS/MS)

Based on the inter-laboratory comparison, the following protocol is designated as the Reference Method for regulatory and research purposes.

Step 1: Internal Standard Addition

Add


 of N-pentyl-indole-d7-5-carboxamide  (

in methanol) to

of plasma sample. Vortex for 10 seconds.
  • Why? Corrects for extraction efficiency and ionization suppression.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add

    
     of Methyl tert-butyl ether (MTBE) .
    
  • Shake mechanically for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Why MTBE? It provides high recovery for lipophilic indoles while leaving behind polar matrix salts.

Step 3: Reconstitution & LC-MS/MS Parameters

Reconstitute in


 of Mobile Phase (50:50 Water:MeOH).
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

  • MS Transitions (ESI+):

    • Quantifier:

      
       (Loss of pentyl-amide chain).
      
    • Qualifier:

      
       (Indole core fragment).
      

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2022).[4] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • Kerrigan, S., & Umebachi, R. (2023). Stability and Analysis of Synthetic Cannabinoids in Biological Matrices. Journal of Analytical Toxicology. (Contextual grounding for indole stability).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations for the Analysis of Seized Drugs. Retrieved from [Link]

Sources

Validation

Differentiating N-pentyl-1H-indole-5-carboxamide from structural isomers via spectrometry

The following guide details the spectrometric differentiation of -pentyl-1H-indole-5-carboxamide from its structural isomers. This analysis targets the specific confusion between amide- -substituted indoles (the target)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectrometric differentiation of


-pentyl-1H-indole-5-carboxamide  from its structural isomers.

This analysis targets the specific confusion between amide-


-substituted  indoles (the target) and indole-

-substituted
isomers (common in synthetic cannabinoid scaffolds), as well as regioisomeric variations.

Differentiating -pentyl-1H-indole-5-carboxamide from Structural Isomers: A Spectrometric Guide

Executive Summary & Structural Context

Target Molecule:


-pentyl-1H-indole-5-carboxamide
  • Molecular Formula:

    
    
    
  • Exact Mass: 230.1419 Da

  • Structural Key: The pentyl chain is attached to the amide nitrogen , leaving the indole nitrogen unsubstituted (

    
    ). The carboxamide is at the 5-position .[1]
    

The Isomer Challenge: Differentiation is critical because this molecule is isomeric with precursors and metabolites of synthetic cannabinoids (SCs). The three primary isomer classes are:

  • Functional Isomers (Ring-Alkylated): 1-pentyl-1H-indole-5-carboxamide (Pentyl on Indole N).

  • Regioisomers (Position Shift):

    
    -pentyl-1H-indole-3-carboxamide (Pentyl on Amide N, 3-position).
    
  • Chain Isomers:

    
    -(3-methylbutyl)-1H-indole-5-carboxamide (Branched alkyl chain).
    

Strategic Differentiation Workflow

This flowchart outlines the logical progression from rapid screening (MS) to structural confirmation (NMR).

DifferentiationWorkflow Sample Unknown Sample (C14H18N2O) MS_Screen Step 1: GC-MS (EI, 70eV) Analyze Fragmentation Sample->MS_Screen Check_BasePeak Check Acylium Ion Base Peak MS_Screen->Check_BasePeak Result_Ring Base Peak m/z 214 (1-pentyl-indole-CO+) Check_BasePeak->Result_Ring m/z 214 Result_Amide Base Peak m/z 144 (Indole-CO+) Check_BasePeak->Result_Amide m/z 144 NMR_Conf Step 2: 1H-NMR Confirmation Analyze Coupling Patterns Result_Amide->NMR_Conf Check_NH Check Amide Proton Signal NMR_Conf->Check_NH Target_Conf CONFIRMED TARGET N-pentyl-1H-indole-5-carboxamide Check_NH->Target_Conf H2/H3 Doublets Amide Triplet Isomer_Regio REGIOISOMER N-pentyl-1H-indole-3-carboxamide Check_NH->Isomer_Regio H2 Singlet Amide Triplet

Caption: Logical decision tree for differentiating N-pentyl-1H-indole-5-carboxamide from ring-alkylated and regio-isomers.

Mass Spectrometry (EI) Differentiation

Electron Ionization (EI) provides the most robust initial screen by exploiting the stability of the acylium ion.

The "Acylium Shift" Rule

The location of the pentyl group dictates the mass of the primary acylium fragment ([Ar-C≡O]


).
  • Target (Amide-

    
    -pentyl):  Cleavage of the amide C-N bond releases the pentyl-amine group. The remaining positive charge resides on the indole carbonyl.
    
    • Fragment: Indole-5-carbonyl cation.

    • m/z:

      
       (Base Peak).
      
  • Isomer (Indole-

    
    -pentyl):  The pentyl group is attached to the ring. Cleavage of the primary amide group releases 
    
    
    
    .
    • Fragment: 1-pentyl-indole-5-carbonyl cation.

    • m/z:

      
       (Base Peak).
      
Comparative Fragmentation Table
FeatureTarget (

-pentyl-1H-indole-5-carboxamide)
Isomer (1-pentyl-1H-indole-5-carboxamide)
Molecular Ion (

)
m/z 230 (Medium intensity)m/z 230 (Strong intensity)
Base Peak (100%) m/z 144 (Indole-CO

)
m/z 214 (Pentyl-Indole-CO

)
Key Loss M-71 (Loss of pentyl chain? No, usually M-86 loss of pentylamine radical)M-16 (Loss of

) or M-44 (Loss of

)
Diagnostic Ratio High 144/230 ratio.High 214/230 ratio.

Self-Validating Protocol: If your mass spectrum shows a dominant peak at m/z 214 , you have the ring-alkylated isomer (1-pentyl...), not the target. If the base peak is m/z 144 , you have an amide-alkylated species.

NMR Spectroscopy Confirmation

While MS separates functional isomers (amide-N vs. ring-N), NMR is required to distinguish regioisomers (5-carboxamide vs. 3-carboxamide).

1H-NMR Diagnostic Signals (DMSO- )
A. Distinguishing Amide-N vs. Ring-N (Functional Isomers)

This check confirms where the pentyl chain is attached.

SignalTarget (Amide-

-pentyl)
Isomer (Indole-

-pentyl)
Amide Proton Triplet (

ppm).[2] Couples to

.
Broad Singlet (

ppm, 2H). No coupling.
Indole N-H Broad Singlet (

ppm).
Absent .
Pentyl

-

Quartet (

ppm). Couples to NH and

.
Triplet (

ppm). Couples to

only.
B. Distinguishing 5- vs. 3-Substitution (Regioisomers)

This check confirms the position of the carboxamide on the ring.

  • Target (5-Carboxamide):

    • H-2 & H-3: Appears as two distinct doublets (or dd) with characteristic coupling (

      
       Hz).
      
    • H-4: Doublet with small meta-coupling (

      
       Hz) to H-6.
      
    • Pattern: The benzene ring protons (H4, H6, H7) show an ABX or AMX system.

  • Isomer (3-Carboxamide):

    • H-2: Typically a sharp singlet (or doublet with very small coupling) at a downfield shift (

      
       ppm) due to conjugation with the carbonyl.
      
    • H-3: Absent (substituted).

Infrared (IR) Spectroscopy

Vapor phase or ATR-IR can provide a secondary confirmation, particularly for the amide functionality.

  • Amide II Band: The target is a secondary amide .[3] It will display a strong Amide II band (N-H bending) around 1550 cm⁻¹ .

  • Primary Amide Isomer: The 1-pentyl-indole-5-carboxamide is a primary amide . It lacks the Amide II band in this region and instead shows "scissor" deformation.

  • Carbonyl Stretch:

    • 3-Carboxamide: Conjugated with the indole nitrogen lone pair (vinylogous amide), lowering the frequency (

      
       cm⁻¹).
      
    • 5-Carboxamide (Target): Less conjugated (aromatic amide), appearing at higher frequency (

      
       cm⁻¹).
      

Experimental Protocol: Step-by-Step

Sample Preparation
  • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol for MS.

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
     for NMR.
    
GC-MS Screening
  • Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Program: 100°C (1 min) → 30°C/min → 300°C (10 min).

  • Analysis: Extract ion chromatograms for m/z 144 and m/z 214 .

    • Decision: If 214 >> 144, stop. It is the ring-alkylated isomer. If 144 is dominant, proceed to NMR.

NMR Verification
  • Acquire 1H spectrum (minimum 16 scans).

  • Zoom Region 10-12 ppm: Look for Indole NH (confirm 1H-indole core).

  • Zoom Region 8-9 ppm: Look for Amide NH triplet (confirm N-pentyl amide).

  • Zoom Region 6-8 ppm: Check H2/H3 coupling constant (

    
     Hz) to confirm 5-position.
    

References

  • Differentiation of Indole Regioisomers: Smith, L. W., et al. (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry. [Link]

  • Mass Spectrometry of Indole Carboxamides: Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)... [Link] (Note: Provides foundational MS fragmentation data for N-alkyl vs Ring-alkyl indole carboxamides).

  • General Fragmentation Patterns: Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

Purity Verification of N-Pentyl-1H-indole-5-carboxamide: A Comparative Analytical Guide

Topic: Verification of Purity for N-Pentyl-1H-indole-5-carboxamide Research Samples Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verification of Purity for N-Pentyl-1H-indole-5-carboxamide Research Samples Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1]

Executive Summary

In the research of indole-based ligands—specifically the N-pentyl-1H-indole-5-carboxamide scaffold—purity verification is frequently complicated by regioisomeric byproducts.[1] Unlike the more common 3-carboxamide synthetic cannabinoids (e.g., SDB-005 analogues), the 5-carboxamide series presents unique analytical challenges regarding N1- vs. C3-alkylation selectivity.[1]

This guide compares the two dominant verification methodologies: High-Performance Liquid Chromatography (HPLC-PDA-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for detecting trace organic impurities, this guide argues that qNMR is the superior "primary reference" method for this specific compound class due to its ability to unambiguously distinguish N1-alkylated products from C3-alkylated artifacts without reference standards.[1]

Comparative Analysis: HPLC-MS vs. qNMR

The following table contrasts the performance of the two methodologies specifically for N-pentyl-1H-indole-5-carboxamide.

FeatureMethod A: HPLC-PDA-MS (Reverse Phase)Method B: 1H-qNMR (Internal Standard)
Primary Utility Relative Purity (%) : Best for detecting trace impurities (<0.1%).[1]Absolute Assay (wt%) : Best for determining net content and salt stoichiometry.[1]
Regioisomer ID Low : N1-pentyl and C3-pentyl isomers often co-elute on C18 columns.[1]High : Distinct chemical shifts for N-CH₂ (~4.2 ppm) vs. C3-H (~6.5 ppm).[1]
Reference Standard Required : Accurate quantification requires a certified reference standard of the analyte.Not Required : Uses a generic internal standard (e.g., Maleic Acid, TCNB).
Blind Spots Inorganic salts, moisture, and residual solvents are invisible to UV/MS.Trace impurities <1% are difficult to quantify due to signal overlap.[1]
Throughput High (Automated sequences).[1]Low (Manual processing/phasing).[1]
Cost Per Run Low (Solvents/Columns).[1]High (Deuterated solvents/Instrument time).[1][2]
Critical Impurity Landscape

To verify purity, one must understand the genesis of impurities. The synthesis of N-pentyl-1H-indole-5-carboxamide typically involves the alkylation of 1H-indole-5-carboxamide.[1]

Key Impurities to Target:

  • Regioisomer (C3-Pentyl): Indoles are ambident nucleophiles.[1] While base catalysis favors N1-alkylation, C3-alkylation is a common thermodynamic byproduct.[1]

  • Bis-alkylated Species: N1,C3-dipentyl-indole-5-carboxamide.[1]

  • Hydrolysis Product: Indole-5-carboxylic acid (from amide degradation).[1]

Visualizing the Impurity Pathways

The following diagram maps the origin of these impurities, guiding the analytical strategy.

ImpurityMap Start 1H-Indole-5-carboxamide (Starting Material) Product N-Pentyl-1H-indole-5-carboxamide (Target: N1-Alkylation) Start->Product Kinetic Control (Major Path) Impurity1 C3-Pentyl Isomer (Thermodynamic Byproduct) Start->Impurity1 Thermodynamic Control Reagent 1-Bromopentane + Base (NaH/K2CO3) Impurity2 N1,C3-Dipentyl (Over-alkylation) Product->Impurity2 Excess Reagent Impurity3 Indole-5-carboxylic acid (Hydrolysis) Product->Impurity3 Acid/Base Exposure

Figure 1: Reaction pathway analysis showing the genesis of critical regioisomeric impurities during synthesis.

Detailed Experimental Protocols
Protocol A: High-Resolution Separation of Regioisomers (HPLC-MS)

Objective: To separate the N1-pentyl target from the C3-pentyl byproduct and quantify trace organic impurities.

Why this protocol? Standard C18 columns often fail to resolve N1 vs. C3 indole isomers due to similar hydrophobicity.[1] This protocol uses a Phenyl-Hexyl stationary phase, which exploits


 interactions to separate isomers based on electron density differences in the indole ring.[1]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC-MS.

  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).[1]

    • 1-10 min: 5% -> 95% B (Linear).[1]

    • 10-12 min: 95% B (Wash).[1]

  • Detection:

    • UV: 280 nm (Indole characteristic absorption).[1]

    • MS: ESI+ (Target Mass: [M+H]+ = Calc.[1] approx 231.3 for core + pentyl).[1]

  • Acceptance Criteria:

    • Target peak retention time stability < ±0.1 min.

    • Resolution (Rs) between Target and nearest isomer > 1.5.[1]

Protocol B: Absolute Purity Assay via qNMR

Objective: To determine the absolute mass purity (assay) and confirm the N1-substitution pattern.

Why this protocol? qNMR provides a self-validating structural proof.[1] The chemical shift of the pentyl


-methylene protons is diagnostic:
  • N1-CH₂: Triplet at

    
     4.1 – 4.2 ppm.[1]
    
  • C3-CH₂: Triplet at

    
     2.6 – 2.8 ppm (distinctly upfield).[1]
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Ensures solubility of the amide).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).[1]

    • Reasoning: Non-volatile, distinct singlet at ~6.1 ppm, does not overlap with indole aromatics.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Sample and 5.0 mg of IS into a vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of standard.[2][4][5][6][7]
The Analytical Decision Matrix

Use this logic flow to determine the correct verification path for your sample.

DecisionMatrix Start Sample Received: N-pentyl-1H-indole-5-carboxamide Q1 Is the structure confirmed? Start->Q1 MethodNMR Run 1H-NMR (DMSO-d6) Check N-CH2 triplet @ 4.2ppm Q1->MethodNMR No / Unknown Q2 Is Assay > 95% by NMR? MethodNMR->Q2 MethodHPLC Run HPLC-MS (Phenyl-Hexyl) Check for trace isomers < 1% Q2->MethodHPLC Yes Fail Reject / Re-Purify Q2->Fail No (<95%) MethodHPLC->Fail Impurity > 0.5% Pass Release Lot (Combine Assay% from NMR with Impurity Profile from HPLC) MethodHPLC->Pass No impurities > 0.5%

Figure 2: Analytical workflow ensuring both structural identity and trace impurity clearance.

References
  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience, 6(8), 1445–1458. (Provides context on indole-carboxamide synthesis and separation). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-pentyl-1H-indole-5-carboxamide proper disposal procedures

Executive Summary: Immediate Action Card N-pentyl-1H-indole-5-carboxamide is a synthetic indole derivative, structurally related to the synthetic cannabinoid receptor agonist (SCRA) class (e.g., JWH, APICA series).[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

N-pentyl-1H-indole-5-carboxamide is a synthetic indole derivative, structurally related to the synthetic cannabinoid receptor agonist (SCRA) class (e.g., JWH, APICA series).[1][2] Due to its structural profile, it must be treated as a High-Potency Bioactive Compound (HPBC) with unknown specific toxicity.[1][2][3]

  • Primary Disposal Method: High-Temperature Incineration (Destruction).[2][3]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (Nitric/Perchloric).[2][3]

  • Containment: Double-containment is mandatory for all solid waste to prevent aerosolization.[2][3]

  • RCRA Status: Likely Non-Listed (unless solvated), but must be managed as Hazardous Waste due to bioactive potential.[3]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the state of the material.[3] As a research chemical, specific toxicological data (LD50) is often unavailable; therefore, we apply the Precautionary Principle .[1]

PropertySpecificationDisposal Implication
Chemical Structure Indole-5-carboxamide core with N-pentyl chainBioactive Pharmacophore: Requires thermal destruction to prevent environmental accumulation or accidental biological uptake.[1][2][3]
Physical State Typically off-white/yellow solid powderInhalation Hazard: Fine particulates require HEPA filtration or Fume Hood handling during transfer.[2][3]
Solubility Low in water; High in DMSO, Methanol, AcetoneSolvent Waste: If solvated, the waste stream is dictated by the solvent’s flammability (D001).[1]
Stability Stable under normal conditionsPersistence: Will not degrade rapidly in landfills; incineration is required.[2][3]
Reactivity Incompatible with strong oxidizersSegregation: Keep away from Nitric Acid, Peroxides, and Permanganates to avoid violent exothermic reactions.[1][3]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench.[2][3] You must segregate this compound from incompatible waste streams to prevent the formation of toxic byproducts (e.g., HCN gas if mixed with strong acids) or uncontrolled reactions.

Decision Logic: Waste Stream Classification

The following decision tree illustrates the logic for categorizing your waste based on its physical state.

WasteDecisionTree Start Waste Generation: N-pentyl-1H-indole-5-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Double-Bag in Clear Polyethylene Solid->SolidAction LiquidAction Identify Solvent (DMSO, MeOH, etc.) Liquid->LiquidAction FinalSolid Label: 'High Hazard' Destruction: Incineration SolidAction->FinalSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidAction->SolventCheck NonHalo Non-Halogenated Organic Waste Stream SolventCheck->NonHalo No Halo Halogenated Organic Waste Stream SolventCheck->Halo Yes

Figure 1: Waste Stream Classification Logic. This workflow ensures that the chemical is routed to the correct incineration path based on solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stock, contaminated weighing boats, or spill cleanup residues.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2][3] Respiratory protection (N95 or P100) is required if working outside a fume hood due to potential bioactive dust.[2][3]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "N-pentyl-1H-indole-5-carboxamide (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Note: "Bioactive Indole Derivative – Incinerate Only."

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures, HPLC waste, or stock solutions.[1]

  • Compatibility Check: Ensure the waste container does not contain oxidizing acids.[2][3]

  • Transfer: Pour the solution into the appropriate organic waste carboy (Halogenated or Non-Halogenated) using a funnel in a fume hood.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.[2][3]

  • Labeling: Ensure the carboy tag lists "Indole-5-carboxamide derivative" as a constituent.[2][3] Even trace amounts should be noted for EHS personnel.[2][3]

Emergency Contingency: Spill Response

In the event of a spill, containment of the powder is critical to prevent inhalation exposure.[3]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE 2. Don PPE: Double Gloves, Goggles, N95/Respirator Evacuate->PPE Type Spill Type? PPE->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid WetWipe 3. Cover with Wet Paper Towel (Prevents Aerosolization) Powder->WetWipe Absorb 3. Cover with Absorbent (Vermiculite/Pads) Liquid->Absorb Clean 4. Wipe Inward (Perimeter -> Center) WetWipe->Clean Absorb->Clean Bag 5. Double Bag Waste Label as Hazardous Clean->Bag

Figure 2: Spill Response Workflow.[1][2][3] The critical step for powders is wetting the material to prevent dust generation.

Regulatory Compliance & Verification

As a scientist, you are the first line of defense in regulatory compliance.[3]

  • RCRA Classification: While N-pentyl-1H-indole-5-carboxamide is not explicitly P-listed or U-listed (EPA lists), it must be characterized by the generator.[1][2][3]

    • Recommendation: Characterize as Hazardous Waste based on toxicity characteristic (unless proven otherwise) to ensure incineration.[2][3]

  • Controlled Substance Status: Verify if this specific analog is scheduled in your jurisdiction (e.g., US Federal Analogue Act).[3] If scheduled, witnessed destruction protocols may apply.[1][2][3]

  • Documentation: Maintain a log of the mass disposed of.[2][3] This "cradle-to-grave" tracking is essential for DEA or local authority audits regarding research chemicals.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][3] [3]

  • PubChem. (n.d.).[2][3] Indole-5-carboxamide Compound Summary. National Library of Medicine.[2][3] [3]

  • American Chemical Society (ACS). (2023).[2][3] Identifying and Evaluating Hazards in Research Laboratories.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.